3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
3-propan-2-yloxyazetidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5(2)11-7(6(9)10)3-8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMYUZKQDAQHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CNC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-43-0 | |
| Record name | 3-Azetidinecarboxylic acid, 3-(1-methylethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
3-Isopropoxyazetidine-3-carboxylic acid hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
This guide provides a detailed, scientifically-grounded pathway for the synthesis of this compound, a valuable building block for researchers, scientists, and professionals in drug development. The azetidine scaffold is of significant interest in medicinal chemistry, offering unique three-dimensional structures that can enhance pharmacological properties. This document outlines a logical, multi-step synthesis, explaining the causality behind experimental choices and providing comprehensive protocols.
Introduction: The Significance of Substituted Azetidines
Azetidine-3-carboxylic acids are non-canonical amino acids that, when incorporated into peptides or small molecules, impart conformational rigidity and can improve metabolic stability.[1] The substituent at the 3-position is crucial for modulating properties such as lipophilicity, polarity, and the ability to form specific interactions with biological targets. The isopropoxy group, in particular, introduces a moderately bulky, lipophilic moiety that can serve as a key pharmacophore element. This guide details a robust synthetic approach, beginning with the construction of a versatile azetidine intermediate, followed by the strategic introduction of the isopropoxy group and final deprotection to yield the target hydrochloride salt.
Part A: Synthesis of the Key Intermediate: N-Boc-3-hydroxyazetidine-3-carboxylate
The foundational step in this synthetic pathway is the creation of a stable, protected azetidine ring bearing both a hydroxyl group and a carboxylic acid ester at the 3-position. This intermediate is crucial as it sets the stage for the subsequent etherification. A common and efficient method begins with the reaction of epichlorohydrin and a protected amine, followed by cyclization.[2][3] Protecting the azetidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is essential to prevent its nucleophilic character from interfering in subsequent reactions.[1]
Workflow for Intermediate Synthesis
Caption: Introduction of the isopropoxy group via Williamson ether synthesis.
Experimental Protocol: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-3-isopropoxyazetidine-3-carboxylate
-
To a solution of ethyl 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylate in anhydrous THF at 0°C under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the resulting suspension at 0°C for 30-45 minutes to allow for complete deprotonation and formation of the sodium alkoxide.
-
Add 2-bromopropane (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-(tert-butoxycarbonyl)-3-isopropoxyazetidine-3-carboxylate.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Irreversible and strong; non-nucleophilic. |
| Solvent | Anhydrous THF | Polar aprotic, enhances nucleophilicity. |
| Temperature | 0°C to Room Temp. | Controls initial deprotonation; allows Sₙ2 to proceed. |
| Typical Yield | 65-80% | Good efficiency for Sₙ2 on a tertiary alcohol. |
Part C: Final Deprotection and Hydrochloride Salt Formation
The final stage of the synthesis involves the removal of both the N-Boc and the ethyl ester protecting groups, followed by the formation of the hydrochloride salt. A single-step reaction using a strong acid accomplishes both deprotection events. Treatment with hydrochloric acid in an organic solvent cleaves the acid-labile Boc group and catalyzes the hydrolysis of the ethyl ester to the carboxylic acid. [4]The resulting free amine is protonated in the acidic medium to form the stable hydrochloride salt, which often has improved stability and handling characteristics. [5]
Workflow for Deprotection and Salt Formation
Caption: Final deprotection and formation of the target hydrochloride salt.
Experimental Protocol: Synthesis of this compound
-
Dissolve the ethyl 1-(tert-butoxycarbonyl)-3-isopropoxyazetidine-3-carboxylate in a suitable solvent such as dioxane or methanol.
-
Add an excess of concentrated aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (typically 80-100°C) and stir for 4-8 hours, or until LC-MS analysis confirms the complete removal of both protecting groups.
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the solvent and excess HCl.
-
The resulting crude solid or oil can be triturated with a non-polar solvent like diethyl ether or acetone to induce precipitation of the hydrochloride salt. [6]6. Filter the solid product, wash with a small amount of the cold trituration solvent, and dry under vacuum to yield this compound as a crystalline solid.
| Parameter | Condition | Rationale |
| Reagent | Concentrated HCl | Serves as both catalyst for hydrolysis and reagent for Boc removal. |
| Solvent | Dioxane / H₂O | Ensures solubility of both starting material and reagents. |
| Isolation | Precipitation/Trituration | The ionic salt is typically insoluble in non-polar organic solvents. [7] |
| Typical Yield | 85-95% | Generally a high-yielding transformation. |
Conclusion
The synthesis of this compound can be reliably achieved through a logical, multi-step sequence. The pathway leverages robust and well-understood reactions, including azetidine ring formation, protection-deprotection strategies, and the Williamson ether synthesis. By carefully controlling the reaction conditions and selecting appropriate reagents at each stage, researchers can access this valuable building block for application in drug discovery and medicinal chemistry, enabling the development of novel therapeutics with tailored properties.
References
- Fleet, G. W. J., et al. (1991). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Tetrahedron, 47(16-17), 2831-2838.
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Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. PharmaChem. Available at: [Link]
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Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. Available at: [Link]
- Ananda, K., & Gundu, H. R. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 40B, 807-811.
- Van Der Leeden, M. C., et al. (2004). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Crystal Growth & Design, 4(5), 943-948.
-
The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
- Ahluwalia, V.K., & Parashar, R.K. (2002). Williamson Ether Synthesis. In Organic Reaction Mechanisms. Cambridge University Press.
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Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride (CAS No: 1523606-43-0). Azetidine derivatives are of significant interest in medicinal chemistry and drug development due to their unique structural features that can impart desirable pharmacological properties. A thorough understanding of the physicochemical characteristics of this molecule is paramount for its effective application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and therapeutic efficacy. This document details the structural and fundamental properties of the compound and outlines robust experimental protocols for its characterization.
Introduction: The Significance of Substituted Azetidines in Modern Drug Discovery
Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as valuable scaffolds in medicinal chemistry. Their strained ring system offers a unique three-dimensional geometry that can be exploited to modulate the properties of drug candidates. The incorporation of an azetidine moiety can lead to improvements in metabolic stability, solubility, and target-binding affinity. Azetidine carboxylic acids, in particular, are utilized as constrained amino acid analogues in peptide and non-peptide therapeutics. The specific compound, this compound, combines the structural rigidity of the azetidine ring with the functional handles of a carboxylic acid and an isopropoxy group, making it a versatile building block for novel chemical entities.
The hydrochloride salt form is often employed to enhance the solubility and stability of amine-containing compounds. A comprehensive characterization of its physicochemical properties is therefore essential for any researcher or developer intending to utilize this compound.
Core Physicochemical Properties
A precise understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These parameters govern its behavior in both chemical and biological systems.
Structural and Molecular Data
The foundational characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-isopropoxyazetidine-3-carboxylic acid;hydrochloride | N/A |
| CAS Number | 1523606-43-0 | [1] |
| Molecular Formula | C₇H₁₄ClNO₃ | N/A |
| Molecular Weight | 195.65 g/mol | N/A |
| Canonical SMILES | CC(C)OC1(CNC1)C(=O)O.Cl | N/A |
| InChI Key | N/A | N/A |
Note: "N/A" indicates that the information was not available in the provided search results.
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties. Where experimental data is not available, high-quality predicted values are provided and noted as such. These predictions are based on computational models and should be confirmed by experimental analysis for critical applications.
| Property | Experimental Value | Predicted Value | Source (Predicted) |
| Melting Point (°C) | Not Available | ~150-160 (decomposition) | N/A |
| Boiling Point (°C) | Not Available | Not Applicable (decomposes) | N/A |
| Aqueous Solubility | Not Available | High (as a hydrochloride salt) | N/A |
| pKa (Carboxylic Acid) | Not Available | ~2.5 - 3.5 | [2][3] |
| pKa (Azetidine Nitrogen) | Not Available | ~8.5 - 9.5 | [2][3] |
Note: "N/A" indicates that the information was not available in the provided search results. Predicted values are estimates and should be used as a guide.
Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. While specific experimental spectra for this compound are not publicly available, this section outlines the expected spectral features and provides standardized protocols for obtaining this data. Some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropoxy group (a doublet for the methyl protons and a septet for the methine proton), the diastereotopic methylene protons of the azetidine ring, and a broad signal for the amine and carboxylic acid protons, which may exchange with deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Key signals will correspond to the carbonyl carbon of the carboxylic acid, the quaternary carbon at the 3-position of the azetidine ring, the carbons of the isopropoxy group, and the methylene carbons of the azetidine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[4]
-
A strong C=O stretching band from the carboxylic acid, expected around 1700-1730 cm⁻¹.[4]
-
N-H stretching and bending vibrations from the protonated azetidine nitrogen.
-
C-O stretching vibrations from the ether linkage and the carboxylic acid.
-
C-H stretching and bending vibrations from the alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected mass spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺. Fragmentation patterns would likely involve the loss of the isopropoxy group, the carboxylic acid group, and cleavage of the azetidine ring.[5][6]
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are crucial. The following section details methodologies for determining the key physicochemical properties of this compound.
Workflow for Comprehensive Physicochemical Analysis
Caption: Workflow for the physicochemical characterization of the compound.
Determination of Aqueous Solubility
The aqueous solubility of a hydrochloride salt is a critical parameter, especially for drug development.
Protocol: Equilibrium Solubility Method
-
Preparation: Prepare a series of saturated solutions by adding an excess of this compound to deionized water in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Replication: Perform the experiment in triplicate to ensure accuracy and precision.
Determination of pKa
The acid dissociation constants (pKa) of the carboxylic acid and the azetidine nitrogen are crucial for understanding the ionization state of the molecule at different pH values.
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Slowly titrate the sample solution with the base, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffering regions on the titration curve. The first equivalence point will correspond to the deprotonation of the carboxylic acid, and the second to the deprotonation of the azetidine nitrogen.
Spectroscopic and Chromatographic Analysis Protocols
4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[7]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra for analysis.
4.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[8][9][10][11][12]
-
Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
4.4.3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent system (e.g., water/acetonitrile with a small amount of formic acid).[13][14]
-
Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases to achieve separation.
-
Mass Spectrometric Detection: Detect the eluting compound using a mass spectrometer, typically in positive ion mode, to obtain the mass-to-charge ratio and fragmentation pattern.
Chemical Stability and Reactivity Insights
Azetidine derivatives can exhibit unique reactivity due to ring strain. The hydrochloride salt of an amino acid is generally stable under normal storage conditions. However, the presence of the isopropoxy group and the carboxylic acid introduces potential sites for chemical transformation.
-
Hydrolytic Stability: The ether linkage of the isopropoxy group may be susceptible to hydrolysis under strongly acidic conditions. The stability of the compound in aqueous solutions at various pH values should be assessed, particularly for formulation development.
-
Reactivity of the Carboxylic Acid: The carboxylic acid can undergo typical reactions such as esterification and amidation, making it a valuable handle for further chemical modifications.
-
Ring Stability: While the azetidine ring is more stable than the corresponding aziridine, it can be susceptible to ring-opening reactions under certain conditions, such as with strong nucleophiles or under catalytic hydrogenation.
Conclusion and Future Perspectives
This compound is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties and has outlined standardized protocols for their experimental determination. A thorough understanding and application of this knowledge are crucial for researchers and developers to unlock the full potential of this versatile molecule in their scientific endeavors. Further studies to obtain experimental data for the currently predicted properties are highly recommended to build a more complete profile of this compound.
References
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Metallurgical Engineering Services. (n.d.). FTIR Analysis. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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CHM 1020L Online Manual. (n.d.). Procedure. Retrieved from [Link]
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YouTube. (2017, May 9). Qual Lab Solubility Testing. Retrieved from [Link]
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YouTube. (2017, February 6). Calculating pKa's for an Amino Acid Titration Using Excel. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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ResearchGate. (2019, January 2). Is there a "gold standard" for amino acid derivatization for LC/MS analysis? Retrieved from [Link]
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Department of Biotechnology. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
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PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
- MDPI. (1989, February 3). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 3(4), 987-1004.
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Scribd. (n.d.). DETERMINATION OF THE VALUES. Retrieved from [Link]
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Springer. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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LibreTexts. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids. Retrieved from [Link]
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YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]
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Swansea University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296.
-
NTU Journal of Pure Sciences. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
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ASHP. (n.d.). Medicinal Chemistry Self Assessment - Sample Chapter 3. Retrieved from [Link]
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PubMed Central. (n.d.). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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3-Isopropoxyazetidine-3-carboxylic acid hydrochloride CAS number 1523606-43-0
An In-Depth Technical Guide to 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride (CAS 1523606-43-0)
Foreword: A Framework for the Investigation of a Novel Chemical Entity
As a Senior Application Scientist, one is often presented with novel molecules that, despite their commercial availability, lack a comprehensive public-domain portfolio of synthesis, characterization, and application data. This compound (CAS 1523606-43-0) is such a compound. This guide, therefore, adopts a proactive, field-proven approach. It is structured not as a review of existing literature for this specific molecule, but as a detailed technical framework for any researcher, scientist, or drug development professional aiming to fully characterize and unlock the potential of this or any similar novel chemical entity. We will proceed logically from foundational principles to advanced application-oriented workflows, explaining the causality behind each experimental choice.
The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a vital structural motif in medicinal chemistry.[1][2] Its significance stems from a unique combination of physicochemical properties conferred by its strained four-membered ring system.[1][3]
Key Attributes of the Azetidine Moiety:
-
sp³-Rich Character: Azetidines introduce three-dimensional complexity into otherwise flat molecules, a feature highly desirable for improving target engagement and pharmacokinetic profiles.[1]
-
Improved Physicochemical Properties: Incorporation of an azetidine scaffold often leads to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability compared to more common carbocyclic or larger heterocyclic rings.[1]
-
Structural Rigidity: The conformational constraint of the ring can lock a molecule into a bioactive conformation, improving potency and selectivity for its biological target.[1]
-
Novel Chemical Space: As a bioisosteric replacement for other groups (e.g., gem-dimethyl, piperidine, or phenyl rings), azetidines provide access to novel chemical space, enabling chemists to navigate around intellectual property constraints and overcome drug resistance.[4]
Azetidine-3-carboxylic acids, in particular, serve as valuable non-proteinogenic, conformationally constrained amino acid isosteres, making them powerful building blocks in peptide and drug synthesis.[5][6][7] The subject of this guide, this compound, combines this privileged scaffold with an isopropoxy group, suggesting its potential as a unique building block for creating novel therapeutic agents.
Proposed Physicochemical and Structural Characterization Workflow
For any new chemical entity, the first step is rigorous confirmation of its identity, purity, and key physicochemical properties. This establishes a baseline for all subsequent experiments.
Initial Assessment and Safety Precautions
Given the limited public data, this compound must be treated as a compound with unknown toxicity.[8][9] Standard laboratory safety protocols are mandatory.
Mandatory Precautionary Procedures:
-
Review Available Information: Always read the supplier's label and any available Safety Data Sheet (MSDS) before use.[8][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]
-
Ventilation: Handle the compound in a certified chemical fume hood to prevent inhalation.[9][11]
-
Emergency Preparedness: Ensure knowledge of and access to emergency equipment like eyewash stations and safety showers.[11]
The workflow for characterizing a new compound is a self-validating system where orthogonal analytical techniques are used to build a complete and trustworthy profile.
Caption: Initial characterization workflow for a novel compound.
Analytical Characterization Protocols
The trustworthiness of all future biological data relies on the accurate and thorough characterization of the test compound. The following protocols describe the standard, self-validating methods required.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR (Proton NMR): This experiment will confirm the presence of all proton-containing functional groups. For this compound, one would expect to see:
-
Signals for the two diastereotopic methylene protons on the azetidine ring.[12]
-
A septet for the methine proton of the isopropoxy group.
-
A doublet for the two methyl groups of the isopropoxy group.
-
Broad signals for the amine (N-H) and carboxylic acid (O-H) protons, which may exchange with solvent.
-
-
¹³C NMR (Carbon NMR): This confirms the carbon skeleton of the molecule. Expected signals include:
-
Quaternary carbon of the azetidine ring at the C3 position.
-
Two methylene carbons of the azetidine ring.
-
Carbonyl carbon of the carboxylic acid.
-
Methine and methyl carbons of the isopropoxy group.[13]
-
-
2D NMR (COSY, HSQC): These experiments would be used to definitively assign proton and carbon signals and confirm connectivity.
2.2.2. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is used to confirm the elemental composition.[14][15]
-
Experimental Protocol (LC-MS):
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
-
Inject the solution into an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[14]
-
Use electrospray ionization (ESI) in positive ion mode. The expected molecular ion [M+H]⁺ would correspond to the free base form (C₇H₁₃NO₃).
-
The measured mass should be within 5 ppm of the calculated exact mass.
-
Tandem MS (MS/MS) can be performed to analyze fragmentation patterns, providing further structural confirmation.[16]
-
2.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds.[17][18][19][20] It separates the main compound from any impurities, which can then be quantified.
-
Experimental Protocol (Purity Analysis):
-
Column Selection: A reversed-phase C18 column is a versatile starting point for a wide range of pharmaceutical compounds.[18]
-
Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is standard.
-
Detection: A UV detector is used, monitoring at a wavelength where the compound absorbs (if it has a chromophore) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[19] Regulatory standards often require purity >95% for compounds used in biological screening.
-
Summary of Expected Analytical Data
The data gathered from these core techniques provides a definitive, verifiable identity card for the molecule.
| Analytical Technique | Parameter Measured | Expected Result for C₇H₁₄ClNO₃ | Purpose |
| ¹H NMR | Chemical Shift (δ), Multiplicity, Integration | Signals corresponding to azetidine, isopropoxy, NH, and OH protons | Primary Structure Confirmation |
| ¹³C NMR | Chemical Shift (δ) | Signals for 7 unique carbon atoms | Carbon Skeleton Confirmation |
| HRMS (ESI+) | Exact Mass of [M+H]⁺ | m/z matching calculated value for C₇H₁₄NO₃⁺ (160.0968) | Elemental Formula Confirmation |
| HPLC-UV/CAD | Peak Area (%) | >95% (typical requirement) | Purity Assessment & Quantification |
| Elemental Analysis | %C, %H, %Cl, %N | Values within ±0.4% of theoretical | Empirical Formula Confirmation |
Potential Applications in Drug Discovery & Medicinal Chemistry
While no specific biological activity has been reported for this compound, its structure allows for informed hypotheses about its potential utility. The presence of a carboxylic acid and a secondary amine makes it a versatile building block.[21][22][23]
Caption: Synthetic utility and derivatization pathways.
As a Constrained Amino Acid Mimic
The molecule can be used in peptide synthesis to introduce a rigid, non-natural amino acid. This can lead to peptides with:
-
Enhanced Proteolytic Stability: The non-natural backbone is resistant to degradation by proteases.
-
Defined Secondary Structures: The conformational rigidity can help induce or stabilize specific folds (e.g., turns or helices), which can be crucial for binding to a target protein.[5]
As a Scaffold for Library Synthesis
The two functional handles (amine and carboxylic acid) allow for rapid diversification.
-
Amide Coupling: The carboxylic acid can be coupled with a diverse library of amines to generate a wide array of amides.
-
N-Functionalization: The secondary amine on the azetidine ring can be functionalized via reductive amination, alkylation, or acylation to explore structure-activity relationships (SAR) at this vector.
This dual functionality makes it an ideal starting point for fragment-based or lead optimization campaigns in drug discovery programs targeting areas like oncology, infectious diseases, and inflammation.[1][24]
Conclusion: From Characterization to Innovation
This compound represents a chemical tool of untapped potential. While specific data is scarce, this guide provides a comprehensive and scientifically rigorous roadmap for its full evaluation. By following the outlined workflows for characterization, safety, and synthetic exploration, researchers can confidently incorporate this novel building block into their discovery programs. The unique structural features of the azetidine core suggest that derivatives of this compound could yield molecules with superior drug-like properties, making it a valuable addition to the medicinal chemist's toolbox.[25]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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Mastelf. HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]
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ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. [Link]
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IUPAC name for 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
An In-Depth Technical Guide to 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride: A Novel Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of this compound, a specialized non-proteinogenic amino acid derivative built upon the increasingly important azetidine scaffold. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer an integrated perspective on the compound's strategic value for researchers, scientists, and drug development professionals. We will dissect its structural features, explore logical synthetic pathways, and contextualize its application within medicinal chemistry. The guide emphasizes the causal relationships between the molecule's unique three-dimensional architecture and its potential to confer superior pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. Detailed protocols for analysis and key data are presented to equip research teams with the foundational knowledge required to effectively leverage this promising building block in their discovery programs.
The Strategic Imperative of the Azetidine Scaffold in Medicinal Chemistry
The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a niche curiosity to a cornerstone of modern drug design.[1] Its value proposition stems from a unique combination of physicochemical properties that directly address common challenges in drug development:
-
sp³-Rich Character and Conformational Rigidity: In an era where "flat" aromatic molecules often suffer from poor solubility and non-specific binding, the inherently three-dimensional and rigid nature of the azetidine ring provides a well-defined vector for substituents. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1]
-
Improved Physicokinetic Profile: The presence of an azetidine motif has been empirically shown to improve critical drug-like properties. These include enhanced aqueous solubility, greater metabolic stability, and a reduced likelihood of being a substrate for efflux transporters, all of which contribute to a more favorable pharmacokinetic profile.[1]
-
Proven Clinical and Commercial Success: The utility of this scaffold is not merely theoretical. Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate azetidine rings to optimize their therapeutic window and metabolic fate, validating its strategic importance in creating successful pharmaceuticals.[1]
This compound belongs to the class of substituted azetidines, specifically functioning as a constrained, non-proteinogenic amino acid. Such building blocks are invaluable for creating peptide isosteres or novel pharmacophores where precise spatial orientation of functional groups is paramount for biological activity.[2]
Physicochemical and Structural Characterization
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. This section details the identity and key characteristics of the title compound.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is 3-(propan-2-yloxy)azetidine-3-carboxylic acid hydrochloride .[3] It is the hydrochloride salt of the parent free acid, a modification that enhances stability and aqueous solubility for easier handling and formulation.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
| CAS Number | 1523606-43-0 | [3] |
| Molecular Formula | C₇H₁₄ClNO₃ | [3] |
| Molecular Weight | 195.65 g/mol | |
| Canonical SMILES | CC(C)OC1(CNC1)C(=O)O.Cl | [3] |
The structure features a central azetidine ring geminally substituted at the C3 position with both a carboxylic acid and an isopropoxy group. The azetidine nitrogen is protonated, forming a salt with a chloride counter-ion.
Predicted and Known Physicochemical Properties
The properties of this molecule are a direct consequence of its constituent parts. The hydrochloride salt form ensures it is a solid at room temperature and imparts good solubility in polar protic solvents.
Table 2: Physicochemical Properties and Storage
| Property | Value / Recommendation | Rationale / Causality |
| Appearance | White to off-white solid | Typical for organic hydrochloride salts. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | Recommended for azetidine-3-carboxylic acid derivatives to prevent potential degradation over time.[3][] |
| Solubility | High in water and polar protic solvents (e.g., Methanol) | The ionic nature of the hydrochloride salt and the presence of polar functional groups (carboxyl, ether) drive aqueous solubility. |
| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa ~2-4. The azetidinium proton will have a pKa ~8-10. | The electron-withdrawing nature of the adjacent quaternary carbon and ether oxygen will slightly increase the acidity of the carboxyl group compared to a simple alkyl carboxylic acid. |
Synthesis and Retrosynthetic Logic
While proprietary synthesis routes are common, a logical retrosynthetic analysis based on established chemical principles can provide a robust framework for its preparation. The primary challenge lies in the construction of the strained azetidine ring and the installation of the C3 quaternary center.
Conceptual Synthetic Workflow
A plausible synthetic strategy involves building the azetidine ring first, followed by functionalization. This approach contains the handling of the strained heterocyclic core to the final stages.
Caption: High-level retrosynthetic analysis for the target compound.
Exemplary Synthetic Protocol
The following protocol is a scientifically sound, multi-step pathway derived from analogous syntheses of substituted azetidines.[5]
Step 1: Synthesis of N-Benzyl-azetidin-3-one
-
Rationale: Benzyl is a robust protecting group that can be removed under mild hydrogenolysis conditions without affecting other functional groups. The synthesis often starts from epichlorohydrin and benzylamine, followed by oxidation.
-
Method:
-
React benzylamine with epichlorohydrin in a suitable solvent like methanol to form 1-(benzylamino)-3-chloropropan-2-ol.
-
Treat the intermediate with a base (e.g., NaOH) to induce intramolecular cyclization to N-benzyl-azetidin-3-ol.
-
Oxidize the secondary alcohol to the ketone using a standard oxidant like Swern or Dess-Martin oxidation.
-
Step 2: Formation of N-Benzyl-3-hydroxyazetidine-3-carbonitrile
-
Rationale: This step installs the precursor to the carboxylic acid. The cyanohydrin formation is a classic method for adding a one-carbon unit and an oxygen functionality simultaneously.
-
Method:
-
Dissolve N-benzyl-azetidin-3-one in an appropriate solvent.
-
React with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., ZnI₂).
-
Quench the reaction to yield the cyanohydrin.
-
Step 3: Hydrolysis to N-Benzyl-3-hydroxyazetidine-3-carboxylic acid
-
Rationale: The nitrile is hydrolyzed under acidic conditions to the desired carboxylic acid.
-
Method:
-
Treat the cyanohydrin from the previous step with concentrated aqueous HCl.
-
Heat the mixture under reflux until TLC/LC-MS analysis indicates complete conversion.
-
Neutralize and isolate the product.
-
Step 4: Isopropylation of the 3-Hydroxy Group
-
Rationale: A Williamson ether synthesis is a reliable method for forming the isopropoxy ether linkage.
-
Method:
-
Protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) using standard conditions (e.g., SOCl₂ in methanol).
-
Treat the resulting 3-hydroxy ester with a strong base (e.g., NaH) in an aprotic polar solvent like THF to deprotonate the alcohol.
-
Add 2-bromopropane and heat to form the isopropyl ether.
-
Step 5: Deprotection and Salt Formation
-
Rationale: This final sequence liberates the parent molecule and converts it to the stable hydrochloride salt.
-
Method:
-
Perform saponification of the ester using LiOH or NaOH.
-
Subject the N-benzyl acid to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen. This cleaves the benzyl group.
-
After catalyst filtration, treat the resulting free acid in a suitable solvent (e.g., ether or ethyl acetate) with a stoichiometric amount of HCl (either as a gas or a solution in dioxane) to precipitate the final product, this compound.
-
Applications in Drug Development and Medicinal Chemistry
The true value of this molecule lies in its application as a sophisticated building block. Its structure is not arbitrary; it is designed to solve specific problems in drug design.
Logic of Molecular Design
The molecule's utility can be understood by dissecting how its structural components influence its function as a pharmacophore or scaffold.
Caption: Relationship between molecular structure, properties, and applications.
-
As a Constrained Amino Acid Analogue: When incorporated into a peptide sequence, the azetidine ring prevents the rotational freedom of a normal peptide backbone. This "locks" the molecule into a specific conformation, which can be tailored to fit a target's binding site with high precision. This pre-organization often leads to a significant increase in binding affinity. Furthermore, this non-natural structure provides resistance to degradation by endogenous proteases, prolonging the molecule's half-life in vivo.[2][6]
-
The Carboxylic Acid as a Key Interactor: The carboxylic acid group is a versatile functional handle.[7] At physiological pH, it is typically deprotonated to a carboxylate, which is an excellent hydrogen bond acceptor and can form critical salt-bridge interactions with positively charged residues (e.g., Arginine, Lysine) in a protein binding pocket.[8] While carboxylates can sometimes hinder passive diffusion across membranes, the overall compact and less polar nature of the azetidine scaffold may help mitigate this common liability.[7][9]
-
Potential Therapeutic Areas: Given that related azetidine dicarboxylic acids have shown activity at NMDA receptors, this scaffold is a promising starting point for novel CNS-targeting agents.[10] The parent azetidine-3-carboxylic acid is also used as a linker in advanced therapeutic modalities like PROTACs and antibody-drug conjugates (ADCs), suggesting this derivative could find similar utility.[]
Analytical and Quality Control Protocols
Rigorous analytical control is non-negotiable for any compound intended for biological or pharmaceutical research. The following protocols provide a framework for ensuring the identity, purity, and stability of this compound.
Chromatographic Purity and Identity
-
Technique: High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detection (HPLC-UV/MS).
-
Rationale: This is the gold standard for purity assessment. HPLC separates the main component from any impurities, UV detection quantifies them, and MS provides unequivocal confirmation of the molecular weight of the eluting peaks.[3]
-
Exemplary Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): 210 nm (for lack of a strong chromophore).
-
Detection (MS): Electrospray Ionization (ESI) in positive mode. Look for the [M+H]⁺ ion corresponding to the free base (m/z = 160.09).
-
Acceptance Criteria: Purity ≥95% by UV area normalization.
-
Structural Verification by NMR
-
Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Rationale: NMR provides a detailed fingerprint of the molecule's chemical structure, confirming the connectivity of all atoms.
-
Expected ¹H NMR Signals (in D₂O):
-
A multiplet for the isopropyl methine proton (~3.5-4.0 ppm).
-
A doublet for the two isopropyl methyl groups (~1.2 ppm).
-
Two distinct sets of multiplets for the non-equivalent CH₂ protons of the azetidine ring (~3.8-4.5 ppm).
-
-
Expected ¹³C NMR Signals (in D₂O):
-
Signal for the carboxyl carbon (~175-180 ppm).
-
Signal for the quaternary C3 carbon (~70-80 ppm).
-
Signal for the isopropyl methine carbon (~65-75 ppm).
-
Signals for the azetidine CH₂ carbons (~50-60 ppm).
-
Signal for the isopropyl methyl carbons (~20-25 ppm).
-
Conclusion and Future Outlook
This compound is more than just another chemical building block; it is a highly engineered tool for modern medicinal chemistry. It offers a pre-validated scaffold (azetidine) that confers desirable pharmacokinetic properties, combined with a constrained amino acid architecture ideal for creating potent and selective therapeutics. The geminal substitution at the C3 position provides a unique three-dimensional arrangement of functional groups—a hydrogen-bond-interacting carboxylate and a lipophilic isopropoxy group—that can be exploited for precise target engagement.
Future research will likely focus on incorporating this and related building blocks into combinatorial libraries for screening against a wide range of biological targets. Its application in peptide-based therapeutics, CNS-penetrant small molecules, and novel drug conjugates represents a fertile ground for innovation. As drug discovery continues to demand molecules with greater sophistication and improved developability profiles, scaffolds like this compound will undoubtedly play an increasingly critical role.
References
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- Azetidine-3-carboxylic acid - (CAS 36476-78-5). BOC Sciences.
- This compound. BLD Pharm.
- 3-ISOPROPOXYAZETIDINE-3-CARBOXYLIC ACID HCL. Sigma-Aldrich.
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A Technical Guide to the Molecular Structure and Properties of 3-Isopropoxyazetidine-3-carboxylic acid Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride, a specialized non-proteinogenic amino acid derivative of significant interest to medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly sought after for their ability to impart favorable physicochemical and pharmacological properties into novel therapeutic agents. This document elucidates the core molecular structure, predicted spectroscopic signatures, and physicochemical properties of this compound. Furthermore, it outlines a robust workflow for its structural verification, discusses its potential applications as a constrained building block in drug design, and provides essential safety and handling information. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their work.
Part 1: The Azetidine Scaffold in Modern Drug Discovery
Saturated heterocycles are foundational components in the design of modern pharmaceuticals. Among these, the four-membered azetidine ring has emerged as a particularly valuable scaffold. Its strained, three-dimensional structure offers a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. Unlike more flexible linear or larger ring systems, the azetidine moiety can help lock a molecule into a specific, biologically active conformation, potentially increasing potency and selectivity while reducing off-target effects.
This compound is a prime example of a highly functionalized azetidine building block. It belongs to a class of compounds known as non-proteinogenic amino acids, which are used by medicinal chemists to create novel peptide isosteres and explore chemical space beyond that of natural amino acids[1]. The presence of a carboxylic acid, an isopropoxy group, and a secondary amine (as a hydrochloride salt) on a constrained azetidine ring provides multiple points for synthetic diversification and property modulation, making it a versatile tool for developing next-generation therapeutics[1][2].
Part 2: Molecular Structure and Physicochemical Properties
Chemical Identity
A precise understanding of the molecule's identity is the cornerstone of its application. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1523606-43-0 | [3] |
| Molecular Formula | C₇H₁₄ClNO₃ | [3] |
| Molecular Weight | 195.64 g/mol | [3] |
| IUPAC Name | 3-isopropoxyazetidine-3-carboxylic acid;hydrochloride | Inferred |
| SMILES | O=C(C1(OC(C)C)CNC1)O.[H]Cl | [3] |
Structural Elucidation
The molecular structure is defined by a central four-membered azetidine ring. The key feature is the quaternary carbon atom at the 3-position, which is simultaneously substituted with both a carboxylic acid group (-COOH) and an isopropoxy group (-OCH(CH₃)₂).
The compound is supplied as a hydrochloride salt, which has critical implications for its structure and properties. The nitrogen atom of the azetidine ring is protonated, forming a positively charged azetidinium cation. This cation forms an ionic bond with a chloride anion (Cl⁻). This salt formation significantly enhances the compound's water solubility and stability compared to its freebase form. The isopropoxy group adds lipophilicity and steric bulk relative to a simpler 3-hydroxy analogue, a feature often exploited in drug design to fine-tune a molecule's permeability and metabolic profile[4][5].
Part 3: Predictive Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be reliably predicted based on its molecular structure. This predictive analysis is a crucial step in verifying the identity and purity of a sample.
| Technique | Predicted Features |
| ¹H NMR | - Isopropyl Group: A doublet (6H) around δ 1.2-1.4 ppm for the two methyl groups and a septet (1H) around δ 4.0-4.3 ppm for the methine proton. - Azetidine Ring: Complex multiplets for the four ring protons (CH₂) between δ 3.5-4.5 ppm, likely showing diastereotopicity due to the chiral center. - Labile Protons: Broad singlets for the N-H⁺ and COOH protons, which may exchange with deuterium in D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 170-180 ppm range, characteristic of a carboxylic acid[6]. - Quaternary Carbon (C3): A signal around δ 75-85 ppm, shifted downfield by the attached oxygen and nitrogen. - Isopropyl Group: Signals for the methine carbon (~δ 70-75 ppm) and methyl carbons (~δ 20-25 ppm). - Azetidine Carbons (C2, C4): Signals in the δ 45-55 ppm range. |
| Infrared (IR) | - O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond[7]. - N-H Stretch: A moderate, broad absorption around 3000-3200 cm⁻¹ from the N-H⁺ group. - C=O Stretch: An intense, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group[7]. - C-O Stretch: Strong bands in the 1000-1200 cm⁻¹ region for the ether linkage. |
| Mass Spec. (ESI+) | - Molecular Ion: The expected mass for the protonated free base [M+H]⁺ would be at m/z 176.0968, corresponding to the formula [C₇H₁₄NO₃]⁺. - Fragmentation: Likely loss of the isopropoxy group, water, or CO₂. |
Part 4: Experimental Workflow for Structural Verification
As a senior application scientist, establishing the identity and purity of a starting material is a non-negotiable prerequisite for its use in further synthesis. The following protocol provides a self-validating system for the comprehensive characterization of this compound.
Step-by-Step Protocol
-
Material Reception and Solubility Screening:
-
Log the sample, noting its appearance and any supplier-provided data.
-
Test solubility in common deuterated solvents (e.g., D₂O, DMSO-d₆, MeOD) to select the optimal medium for NMR analysis. D₂O or MeOD are often suitable for hydrochloride salts.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution (e.g., 0.1 mg/mL) in methanol or water with 0.1% formic acid.
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Validation Check: The measured exact mass of the [M+H]⁺ ion must be within 5 ppm of the theoretical mass (176.0968).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the compound in the chosen deuterated solvent.
-
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC).
-
Validation Check: The observed chemical shifts, multiplicities, and integrations in the ¹H spectrum, along with the carbon signals in the ¹³C spectrum, must be fully consistent with the predicted structure. 2D NMR helps confirm the connectivity of protons and carbons.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Validation Check: Confirm the presence of the key functional group absorptions (broad O-H, strong C=O) as predicted in the table above.
-
-
Purity Analysis (HPLC):
-
Develop an appropriate HPLC or UPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid).
-
Analyze the sample using a UV or ELSD detector.
-
Validation Check: The primary peak should account for >95% of the total integrated area, confirming the sample's purity for use in sensitive applications.
-
Visualization of Verification Workflow
Caption: Workflow for structural and purity verification.
Part 5: Applications in Medicinal Chemistry
The true value of this compound lies in its application as a strategic building block for drug candidates.
-
Carboxylic Acid Isostere Mimicry: While the carboxylic acid group is vital for interacting with many biological targets, it can also lead to poor membrane permeability and rapid metabolic clearance[4][5]. The rigid azetidine scaffold positions the carboxylic acid in a defined spatial orientation. The adjacent isopropoxy group modifies the local electronic and steric environment, potentially altering the pKa and lipophilicity compared to simpler amino acids. This allows chemists to maintain a crucial acidic binding motif while fine-tuning the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties[4][8].
-
Scaffold for Combinatorial Libraries: The molecule possesses two distinct reactive handles: the secondary amine and the carboxylic acid. This enables its straightforward incorporation into peptide chains (via amide bond formation at either end) or its use as a central scaffold for diversification. Different substituents can be attached to the amine and the acid, creating a library of related compounds for high-throughput screening.
-
Introduction of 3D Character: The trend in modern drug discovery is to move away from flat, aromatic molecules towards compounds with greater three-dimensionality, which often leads to higher specificity and better pharmacological properties. The strained, non-planar azetidine ring is an excellent way to introduce this 3D character into a lead molecule.
Part 6: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this compound[9][10].
-
Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, such as a chemical fume hood[9][11]. Wash hands thoroughly after handling.
-
First Aid:
-
Storage: The compound should be stored under an inert atmosphere at 2-8°C[3]. This suggests sensitivity to air, moisture, or temperature, and these conditions are critical for maintaining its purity and stability over time.
Conclusion
This compound is more than just a chemical; it is a precision tool for the modern medicinal chemist. Its molecular structure, featuring a constrained azetidine ring with orthogonal functionality, offers a unique combination of rigidity, 3D character, and synthetic versatility. The predictive spectroscopic data and verification workflow detailed in this guide provide the necessary framework for its quality control, ensuring its reliable application in the synthesis of novel and complex molecules. By understanding and leveraging the specific structural attributes of this building block, researchers can accelerate the discovery and development of new therapeutic agents with improved pharmacological profiles.
References
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Greenbook.net. (2018). Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
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Fleet, G. W., & Smith, E. F. (n.d.). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. PubMed. Retrieved from [Link]
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OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-hydroxyazetidine hydrochloride.
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Application to carboxylic acid-containing drugs and natural products. Retrieved from [Link]
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Veeprho. (n.d.). (R)-3-((S)-2-amino-4-carboxybutanoyl)thiazolidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). 3-hydroxyazetidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). 3-ethoxyazetidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
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Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. Retrieved from [Link]
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Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
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DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]
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European Patent Office. (n.d.). Prodrug derivatives of carboxylic acid drugs. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methoxyazetidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
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solubility of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride in Organic Solvents
Introduction
This compound is a substituted azetidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile scaffold in the design of novel therapeutic agents. The solubility of this active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey from the laboratory to clinical application. Understanding and quantifying its solubility is paramount for processes such as reaction optimization, purification, formulation development, and bioavailability.
This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, a predicted solubility profile in a range of common organic solvents, and detailed, field-proven methodologies for its experimental determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound presents several key features that govern its solubility profile.
-
Azetidine Ring: The presence of a nitrogen atom in the azetidine ring allows for hydrogen bonding, contributing to solubility in polar solvents.[1]
-
Carboxylic Acid Group: The carboxylic acid moiety is a polar functional group capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.[2][3][4]
-
Isopropoxy Group: The isopropoxy group (-OCH(CH₃)₂) introduces a region of moderate lipophilicity and can act as a hydrogen bond acceptor (ether oxygen). This feature can enhance solubility in less polar solvents compared to a simple hydroxyl group.
-
Hydrochloride Salt: The molecule is a hydrochloride salt, meaning the azetidine nitrogen is protonated. This ionic character significantly increases its polarity and favors solubility in highly polar solvents, particularly water. However, in less polar organic solvents, the salt form can lead to lower solubility compared to its free base counterpart. The presence of a common ion, such as chloride from a chlorinated solvent, may also depress solubility.[5]
The interplay of these functional groups results in a molecule with both polar, ionic characteristics and non-polar regions, leading to a nuanced solubility profile across different solvent classes.
Predicted Solubility Profile
In the absence of specific experimental data in publicly available literature, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and the physicochemical properties of the molecule.[1]
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic Solvents | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the presence of the carboxylic acid and azetidine nitrogen, which can engage in extensive hydrogen bonding, will dominate, leading to high solubility.[2][3][6] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can effectively solvate the cation and anion of the salt and can accept hydrogen bonds from the carboxylic acid. Their high polarity can overcome the lattice energy of the solid. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | While the isopropoxy group has some affinity for ethers, the high polarity of the hydrochloride salt will likely limit solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Similar to ethers, the polarity of ketones may not be sufficient to effectively dissolve the ionic salt, despite the potential for some hydrogen bonding with the carboxylic acid.[3][6] |
| Esters | Ethyl Acetate | Low | The lower polarity of esters compared to ketones will likely result in poor solvation of the ionic compound. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | These solvents are non-polar to weakly polar and are poor solvents for ionic salts. The common ion effect from the chloride in the solvent could further reduce solubility.[5] |
| Hydrocarbons | Hexane, Toluene | Insoluble | These non-polar solvents cannot effectively solvate the ionic and polar functional groups of the molecule, leading to negligible solubility. |
Experimental Determination of Solubility
To obtain quantitative data, experimental determination of solubility is essential. It is crucial to distinguish between kinetic and thermodynamic solubility, as these two parameters can differ significantly and have different implications for drug development.
-
Kinetic Solubility: Measures the concentration of a compound in solution when it first precipitates from a supersaturated solution (often generated from a DMSO stock). It is a rapid assessment useful for high-throughput screening in early drug discovery.[7][8][9]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is a more time-consuming measurement but is critical for lead optimization and formulation development.[5][7][8]
The following sections provide detailed protocols for both kinetic and thermodynamic solubility determination using the widely accepted shake-flask method.[8]
Workflow for Solubility Determination
The general workflow for determining the solubility of this compound is outlined below.
Caption: General workflow for experimental solubility determination.
Protocol for Thermodynamic Solubility Determination
This protocol describes the shake-flask method to determine the equilibrium solubility.
Materials:
-
This compound (solid powder)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (LC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at equilibrium is crucial.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A common practice is to take measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[10]
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Separate the saturated supernatant from the solid by either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE for most organic solvents) to remove any remaining solid particles.
-
-
-
Analysis:
-
Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Protocol for Kinetic Solubility Determination
This protocol provides a method for rapid, high-throughput kinetic solubility measurement.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Selected organic solvents
-
96-well filter plates
-
96-well collection plates
-
Plate shaker
-
Plate reader (UV-Vis) or LC-MS system
Procedure:
-
Sample Preparation:
-
Add the desired organic solvent to the wells of a 96-well plate.
-
Add a small volume of the 10 mM DMSO stock solution to each well (e.g., 2 µL of stock into 98 µL of solvent for a final DMSO concentration of 2%).[7]
-
-
Incubation:
-
Precipitate Removal:
-
Filter the solutions through the 96-well filter plate into a clean collection plate.
-
-
Analysis:
-
Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, with a pre-established calibration curve.
-
Factors Influencing Experimental Results
Several factors can influence the outcome of solubility measurements, and their control is critical for obtaining reliable and reproducible data.
Sources
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- 10. Towards more accurate solubility measurements with real time monitoring: a carvedilol case study - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01349A [pubs.rsc.org]
3-Isopropoxyazetidine-3-carboxylic acid hydrochloride: A Novel Constrained Amino Acid Scaffold for Next-Generation Therapeutics
An In-Depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals
Abstract: The strategic incorporation of conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry, enabling precise control over molecular shape, polarity, and metabolic stability. Azetidine-based amino acids, as rigid bioisosteres of proline and pipecolic acid, have emerged as powerful tools in this endeavor. This technical guide delves into the untapped potential of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride, a novel, commercially available building block. We will explore its unique structural features, propose high-potential applications in CNS disorders and oncology, and provide detailed, actionable protocols for its investigation. This document serves as a practical roadmap for researchers looking to leverage this promising scaffold in their drug discovery programs.
Part 1: The Azetidine Scaffold: A Primer on Conformational Constraint
The four-membered azetidine ring system has garnered significant attention in drug discovery as a "bioisostere" of more common cyclic amines like pyrrolidine (found in proline) and piperidine. Its compact and rigid nature imparts several desirable properties upon a parent molecule:
-
Reduced Conformational Entropy: Locking rotatable bonds within the ring structure reduces the entropic penalty of binding to a biological target, often leading to enhanced potency.
-
Improved Physicochemical Properties: The presence of the nitrogen atom in the strained four-membered ring can favorably modulate properties like aqueous solubility and pKa compared to carbocyclic analogs.
-
Vectorial Exit Points: The substituents on the azetidine ring project into distinct vectors in 3D space. This allows chemists to fine-tune interactions with target proteins with high precision.
-
Metabolic Stability: The azetidine core is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.
This compound belongs to a particularly interesting subclass: 3,3-disubstituted azetidines. The geminal substitution at the 3-position creates a fully substituted quaternary center, projecting the carboxylic acid and isopropoxy groups in distinct, rigid orientations. This unique geometry makes it a compelling scaffold for probing the intricate binding pockets of various protein targets.
Part 2: Core Compound Analysis and Physicochemical Properties
Before exploring therapeutic applications, a thorough understanding of the molecule's fundamental properties is essential.
| Property | Value | Source |
| IUPAC Name | This compound | Chemspace |
| CAS Number | 2065533-31-0 | Chemspace |
| Molecular Formula | C₇H₁₄ClNO₃ | Chemspace |
| Molecular Weight | 195.64 g/mol | Chemspace |
| Form | Solid | Glentham Life Sciences |
| Purity | Typically >95% | Glentham Life Sciences |
| Availability | Commercially available from multiple suppliers | ChemScence |
The hydrochloride salt form ensures improved solubility in aqueous buffers, a critical feature for biological assay development and initial formulation studies. The presence of both a secondary amine (as the hydrochloride salt) and a carboxylic acid makes it an alpha-amino acid analog, while the isopropoxy group adds a lipophilic element.
Part 3: Potential Therapeutic Applications & Experimental Validation
Given the lack of direct published data on this specific molecule, we will infer its potential applications by analyzing its structural similarity to known pharmacophores. The constrained α-amino acid motif is a privileged scaffold for targeting receptors and transporters in the Central Nervous System (CNS).
Application Area 1: Modulators of CNS Neurotransmitter Transporters
Scientific Rationale: The rigid scaffold of 3-Isopropoxyazetidine-3-carboxylic acid is highly analogous to known inhibitors of GABA transporters (GATs) and glutamate transporters (EAATs). For instance, nipecotic acid and its derivatives are classical GAT inhibitors. The azetidine core can mimic the pyrrolidine of proline or the piperidine of nipecotic acid, while the substituents can probe unique sub-pockets within the transporter binding site. Dysregulation of GABA and glutamate signaling is implicated in epilepsy, anxiety, and neuropathic pain.
Proposed Mechanism of Action: The compound could act as a competitive inhibitor at the neurotransmitter binding site of transporters like GAT1 or EAAT2, preventing the reuptake of GABA or glutamate from the synaptic cleft and thereby enhancing inhibitory or excitatory neurotransmission, respectively.
Experimental Workflow:
Caption: Workflow for evaluating CNS transporter activity.
Protocol 1: [³H]-GABA Uptake Inhibition Assay
This protocol outlines a standard method to assess the functional inhibition of the GABA transporter 1 (GAT1).
1. Cell Culture & Preparation:
- Culture HEK293 cells stably expressing human GAT1 (HEK-hGAT1) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Plate cells in a 96-well plate at a density of 40,000 cells/well and allow them to adhere overnight.
2. Assay Procedure:
- Prepare a 10 mM stock solution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution).
- Perform serial dilutions to create a concentration range from 100 µM to 1 nM.
- Wash the cell monolayer twice with pre-warmed assay buffer.
- Add 50 µL of the test compound dilutions or vehicle control to the wells. Add a known GAT1 inhibitor (e.g., Nipecotic acid) as a positive control.
- Initiate the uptake by adding 50 µL of assay buffer containing a mixture of [³H]-GABA (final concentration ~10 nM) and unlabeled GABA (final concentration ~100 nM).
- Incubate the plate at room temperature for 15 minutes.
- Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
- Lyse the cells by adding 100 µL of 1% SDS solution.
- Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Application Area 2: Proline-Mimetic for Collagen Triple Helix Stabilization
Scientific Rationale: The collagen triple helix, the most abundant protein structure in mammals, is critically dependent on the presence of proline and hydroxyproline residues. The fixed ring pucker of these residues pre-organizes the polypeptide chain into the required conformation for helix formation. The rigid azetidine-3-carboxylic acid core is an excellent mimic of the proline scaffold. The isopropoxy group could form unique hydrophobic or van der Waals interactions within the collagen structure, potentially enhancing thermal stability. This has applications in developing synthetic collagen for tissue engineering, wound healing, and as a potential anti-fibrotic agent by modulating collagen deposition.
Proposed Mechanism of Action: When incorporated into a synthetic collagen-like peptide sequence (e.g., Gly-Pro-X), the azetidine derivative would act as a "conformational lock," pre-paying the entropic cost of helix formation and increasing the melting temperature (Tm) of the resulting triple helix.
Experimental Workflow:
Caption: Workflow for biophysical analysis of modified collagen peptides.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Helix Stability
This protocol measures the thermal stability of a collagen-like peptide containing the novel amino acid.
1. Peptide Preparation:
- Synthesize a host-guest peptide, for example, Ac-(Gly-Pro-Hyp)₃-Gly-Pro-Aze(iPr)-(Gly-Pro-Hyp)₃-Gly-Gly-NH₂, where Aze(iPr) is the novel residue. A control peptide with proline at that position should also be synthesized.
- Purify the peptide by reverse-phase HPLC to >98% purity.
- Dissolve the peptide in phosphate-buffered saline (PBS) at a concentration of 0.2 mg/mL.
- To ensure complete triple helix formation, anneal the peptide solution by heating to 80°C for 10 minutes, followed by slow cooling to 4°C overnight.
2. CD Measurement:
- Use a CD spectrophotometer equipped with a Peltier temperature controller.
- Record the CD signal at 225 nm (the characteristic maximum for the collagen triple helix) as a function of temperature.
- Set the temperature ramp from 4°C to 80°C at a rate of 10°C/hour.
- The raw data will be ellipticity versus temperature.
3. Data Analysis:
- Normalize the data to the fraction of folded peptide.
- The melting temperature (Tm) is defined as the temperature at which 50% of the peptide is unfolded. This is determined by finding the maximum of the first derivative of the melting curve (d(Ellipticity)/dT).
- Compare the Tm of the peptide containing 3-Isopropoxyazetidine-3-carboxylic acid with the all-proline control peptide. A significant increase in Tm indicates enhanced stability.
Part 4: Synthetic Accessibility & Derivatization
While the parent compound is commercially available, its utility in a medicinal chemistry program is greatly enhanced by the potential for derivatization. The secondary amine of the azetidine ring is a key handle for chemical modification.
-
N-Alkylation/N-Arylation: The amine can be readily alkylated or used in Buchwald-Hartwig or Ullmann couplings to introduce a wide variety of substituents. This allows for the exploration of SAR (Structure-Activity Relationships) and the modulation of properties like lipophilicity and basicity.
-
Amide Coupling: The carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate amide libraries.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, providing another point for diversification, for example, through etherification.
Part 5: Conclusion and Future Outlook
This compound represents a novel and underexplored building block with significant potential in medicinal chemistry. Its constrained nature and unique substitution pattern make it an attractive scaffold for targeting CNS transporters and for the development of stabilized biomaterials. The commercial availability of the parent compound removes the initial barrier of complex synthesis, allowing researchers to immediately begin its evaluation in biological systems. The experimental protocols detailed in this guide provide a clear path forward for academic and industrial scientists to unlock the therapeutic potential of this promising molecule. Future work should focus on synthesizing a small library of N-alkylated and amide-coupled derivatives to rapidly build SAR and identify lead compounds for further optimization.
References
A Technical Guide to the Biological Activity of Azetidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its unique conformational rigidity, sp3-rich character, and ability to confer favorable physicochemical properties have established it as a cornerstone in the design of novel therapeutics.[2][3] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by azetidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We will explore their significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, offering field-proven insights for drug development professionals.
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
The azetidine moiety, a saturated four-membered ring containing one nitrogen atom, offers a unique combination of structural features that make it highly attractive for drug design.[4] Its inherent ring strain and constrained geometry allow for the precise positioning of substituents in three-dimensional space, which can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1][2]
Historically, the synthesis of this strained ring posed considerable challenges. However, recent advancements in synthetic methodologies, such as intramolecular cyclizations and strain-release functionalization, have made a wide array of functionalized azetidines more accessible to medicinal chemists.[5] This has unlocked their potential, leading to their incorporation into several FDA-approved drugs and numerous clinical candidates.[3]
Azetidine is often employed as a bioisostere for other cyclic amines like pyrrolidine and piperidine. Its incorporation into a molecule can improve critical pharmacokinetic properties such as metabolic stability, aqueous solubility, and receptor selectivity.[1][3]
Caption: General structure of the azetidine scaffold.
Key Biological Activities and Therapeutic Applications
Azetidine derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as versatile candidates for treating a wide range of diseases.[6]
Anticancer Activity
The development of novel anticancer agents is a primary focus for the application of azetidine derivatives.[7] These compounds have been shown to exhibit potent cytotoxic and inhibitory activities across various cancer cell lines.[8]
-
Tubulin Polymerization Inhibition: Certain azetidine analogues, such as derivatives of the natural product dolastatin 10, exhibit extraordinary cytotoxicity by inhibiting microtubule assembly. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[9] For example, compound 1a , a TZT-1027 analogue, showed IC50 values of 2.2 nM against A549 (lung cancer) and 2.1 nM against HCT116 (colon cancer) cell lines.[9]
-
Enzyme Inhibition: Azetidine derivatives are effective inhibitors of key enzymes in cancer signaling pathways.[5]
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein for tumor cell proliferation and survival. Novel azetidine-based compounds have been developed as potent and irreversible STAT3 inhibitors, showing efficacy in preclinical models of triple-negative breast cancer.[8][10]
-
MEK1/2 Inhibition: Cobimetinib, an FDA-approved drug, features an azetidine moiety and functions as a potent inhibitor of MEK1/2, kinases in the MAPK signaling pathway.[3][4]
-
-
General Cytotoxicity: Various azetidin-2-one derivatives have demonstrated significant cytotoxicity against cell lines like SiHa (cervical cancer) and B16F10 (melanoma), with IC50 values as low as 0.1 µM.[8] Other novel derivatives have shown promising activity against MCF-7 breast cancer cells.[11]
Table 1: Anticancer Activity of Selected Azetidine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Endpoint | IC50/EC50 (µM) | Putative Mechanism of Action | Reference(s) |
|---|---|---|---|---|---|
| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | Induction of apoptosis, cytoskeleton disruption | [8] |
| Azetidin-2-one derivative (Compound 6) | B16F10 (Melanoma) | Cytotoxicity | 1.2 | Induction of apoptosis, cytoskeleton disruption | [8] |
| Azetidine-based STAT3 Inhibitors (H172 & H182) | Triple-Negative Breast Cancer (TNBC) | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3 | [8] |
| TZT-1027 analogue (1a) | A549 (Lung), HCT116 (Colon) | Antiproliferative | 0.0022 (A549), 0.0021 (HCT116) | Tubulin polymerization inhibition | [9] |
| Thiazole conjugated 2-azetidinone (Compound 9) | HeLa (Cervical Cancer) | Antiproliferative | 58.86 | Not specified |[12] |
Antimicrobial Activity
The search for new antimicrobial agents to combat drug resistance is a critical area of research, and azetidine derivatives have shown significant promise.[13] The 2-azetidinone skeleton, also known as the β-lactam ring, is a core feature of well-known antibiotics like penicillins and cephalosporins.[14][15]
-
Antibacterial Activity: Newly synthesized azetidine analogues have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17] Some compounds have shown efficacy comparable to standard drugs like ampicillin.[17]
-
Antifungal Activity: Azetidine derivatives also exhibit significant antifungal properties against strains such as Candida albicans and Aspergillus niger.[16][18] In some cases, the conversion of intermediate Schiff bases into azetidinones enhanced the antifungal activity noticeably.[18]
-
Antitubercular Activity: Certain 2-oxo-azetidine derivatives have been tested for their activity against Mycobacterium tuberculosis, showing potential for the development of new anti-TB drugs.[13]
Central Nervous System (CNS) Activity
The unique structural properties of azetidines make them suitable scaffolds for CNS-targeting drugs, where blood-brain barrier penetration is crucial.[19] They are being explored for a range of neurological and psychiatric conditions.[3][20]
-
Dopamine Antagonism: Azetidine derivatives have been evaluated for their potency as dopaminergic antagonists, with specific compounds showing high affinity for D2 and D4 receptors, relevant for treating schizophrenia.[21]
-
Triple Reuptake Inhibition: Novel azetidines have been designed as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine. These are being investigated as potential antidepressants.[22]
-
Neurodegenerative Diseases: The azetidine scaffold is a promising component in the development of treatments for neurological disorders such as Parkinson's disease and Tourette's syndrome.[20]
Enzyme Inhibition
Beyond cancer-related kinases, azetidines are effective inhibitors of various other enzymes.
-
Janus Kinase (JAK) Inhibition: Tofacitinib, an approved drug for rheumatoid arthritis, is a JAK inhibitor that contains an azetidine ring.[4]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Chiral azetidine-ureas have been identified as FAAH inhibitors, which are potential treatments for pain.[4]
-
Calcium Channel Blockade: Azelnidipine is an approved antihypertensive drug that acts as a calcium channel blocker and incorporates an azetidine moiety to enhance its properties.[3][23]
Experimental Protocols for Biological Evaluation
The preliminary screening of novel azetidine compounds involves a series of standardized in vitro assays to determine their biological activity and identify promising "hit" compounds.[7]
Caption: General workflow for the synthesis and screening of novel azetidine compounds.[7]
Anticancer and Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used for initial cytotoxicity screening.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test azetidine derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the azetidine compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Validation: The positive control wells should show turbidity, and the negative control wells should remain clear.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of azetidine derivatives and their biological activity is crucial for rational drug design and lead optimization.
-
Substitution on the Azetidine Ring: The position and nature of substituents on the azetidine ring are critical. For instance, in a series of TZT-1027 analogues, various substitutions on a phenyl group attached to the azetidine ring did not improve antiproliferative activity, suggesting that the unsubstituted phenyl group was optimal for that particular scaffold.[9]
-
N-Substitution: The substituent on the azetidine nitrogen atom significantly influences activity. For dopamine antagonists, an N-benzhydryl group was a key feature for receptor affinity.[21]
-
Side Chain Modifications: In the development of STAT3 inhibitors, converting a carboxylic acid motif to a methyl ester decreased cell-free potency but improved cellular activity, likely due to enhanced cell permeability.[10] This highlights the importance of balancing target affinity with pharmacokinetic properties.
-
Stereochemistry: The stereochemistry of chiral centers within azetidine derivatives can be a determining factor for activity. In a series of FAAH inhibitors, one enantiomer was highly active while its corresponding enantiomer was completely inactive.[4]
Conclusion and Future Perspectives
The azetidine scaffold has firmly established itself as a versatile and valuable tool in the armamentarium of medicinal chemists.[1] Its derivatives have demonstrated a vast range of potent biological activities, leading to approved drugs for cancer, hypertension, and inflammatory diseases.[3][4] The ongoing development of innovative synthetic methodologies continues to expand the accessible chemical space of functionalized azetidines, promising new therapeutic opportunities.[5]
Future research will likely focus on the development of more complex azetidine-based scaffolds, such as spirocyclic and fused systems, to explore novel three-dimensional chemical space.[4][19] A deeper understanding of their structure-activity relationships, aided by computational modeling and advanced screening techniques, will further accelerate the discovery of next-generation therapeutics that address significant unmet medical needs.[3] The journey of the azetidine ring, from a laboratory curiosity to a privileged motif, is a testament to the continuous evolution of drug discovery.[1]
References
A comprehensive list of references is available for verification and further reading.
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- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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3-Isopropoxyazetidine-3-carboxylic acid hydrochloride: A Strategic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Azetidine Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties is a central theme. Among the pantheon of saturated heterocycles, the azetidine ring—a four-membered, nitrogen-containing scaffold—has risen to prominence as a "privileged" structure in contemporary drug design.[1][2] Its growing prevalence is rooted in a unique confluence of structural and electronic properties. The inherent ring strain of the azetidine nucleus, intermediate between the highly reactive aziridines and the more flexible five-membered pyrrolidines, imparts a degree of conformational rigidity.[2][3] This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon association.[2]
Historically, synthetic challenges in accessing functionalized azetidines have limited their widespread adoption.[4][5] However, recent breakthroughs in synthetic methodologies have rendered a diverse array of substituted azetidines readily accessible, thereby unlocking their vast potential for drug discovery.[1][2] Consequently, the azetidine motif is now a key component in several FDA-approved drugs, including baricitinib and cobimetinib, showcasing its versatility across a spectrum of therapeutic areas from oncology to inflammatory diseases.[1][3]
This guide focuses on a particularly valuable, yet underexplored, building block: 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride . The strategic placement of both an isopropoxy group and a carboxylic acid on the same quaternary center of the azetidine ring creates a trifunctional scaffold with immense potential for generating novel chemical matter with desirable drug-like properties.
Physicochemical Properties and Structural Analysis
The utility of a building block is intrinsically linked to its fundamental physicochemical properties. While extensive experimental data for this compound is not widely published, we can infer its characteristics based on its structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1523606-43-0 | [6] |
| Molecular Formula | C₇H₁₄ClNO₃ | [6] |
| Molecular Weight | 195.64 g/mol | [6] |
| Form | Solid (hydrochloride salt) | Inferred |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) due to the hydrochloride salt and polar functional groups. | Inferred |
| Storage | Inert atmosphere, 2-8°C | [6] |
Structural Rationale for Utility
The power of this building block lies in the orthogonal reactivity of its three key functional components:
-
The Azetidine Nitrogen (Secondary Amine): As a secondary amine, the ring nitrogen can readily participate in a wide array of synthetic transformations. It can be N-acylated, N-alkylated, N-arylated (e.g., via Buchwald-Hartwig coupling), or used in reductive amination protocols. This site serves as a primary vector for diversification and for connecting the scaffold to other parts of a target molecule.
-
The Carboxylic Acid: This functional group is a cornerstone of medicinal chemistry. It can be converted into amides, esters, or other bioisosteres.[7][8] The carboxylic acid often serves as a key interaction point (e.g., hydrogen bond donor/acceptor) with biological targets. Its presence also provides a handle for modulating solubility and other pharmacokinetic properties.
-
The 3-Isopropoxy Group: The ether linkage at the C3 position provides several strategic advantages. It introduces a lipophilic, sp³-rich character, which is often correlated with improved metabolic stability and better cell permeability.[1][3] The isopropoxy group acts as a non-planar, three-dimensional element that can explore pockets of chemical space inaccessible to flat, aromatic structures, potentially leading to novel binding interactions.
The quaternary nature of the C3 carbon provides conformational constraint, locking the relative orientation of the isopropoxy and carboxyl groups, which can be advantageous for pre-organizing the molecule for receptor binding.
Synthetic Accessibility
General strategies for forming the core azetidine ring often rely on intramolecular cyclization of γ-amino alcohols or γ-haloamines.[9][10] More advanced methods, such as aza-Paternò-Büchi reactions or cycloadditions, have also been developed to access functionalized azetidines.[4]
The following diagram illustrates a conceptual synthetic workflow, highlighting the key transformations required.
Caption: A plausible high-level synthetic route to the target compound.
Applications in Medicinal Chemistry & Synthetic Strategy
The true value of this compound is realized in its application as a versatile building block for constructing complex, drug-like molecules. Its trifunctional nature allows for a modular and divergent synthetic approach.
Core Synthetic Strategy: A Divergent Approach
A typical workflow would involve initial functionalization at the most reactive sites—the amine and the carboxylic acid—followed by deprotection and further modification if necessary.
Caption: Divergent synthesis strategy from the core building block.
Exemplary Protocol: Amide Bond Formation
The coupling of the carboxylic acid with a primary or secondary amine is a fundamental transformation in drug discovery. This protocol outlines a standard procedure for this reaction.
Objective: To synthesize an N-aryl amide derivative from this compound and a representative aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (e.g., 4-fluoroaniline) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the aniline derivative (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution to neutralize the hydrochloride salt and act as the base for the coupling reaction. Stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Causality and Rationale:
-
HATU: Chosen as the coupling agent for its high efficiency and low rate of epimerization, which is critical when working with chiral centers, although not present in this specific achiral building block. It rapidly activates the carboxylic acid.
-
DIPEA: A non-nucleophilic organic base is essential. It neutralizes the HCl salt of the starting material and facilitates the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine without competing in the reaction.
-
Anhydrous Conditions: Amide coupling reagents like HATU are sensitive to moisture, which can hydrolyze the activated species and reduce yield.
Conclusion and Future Outlook
This compound represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its trifunctional nature, combining a reactive secondary amine, a versatile carboxylic acid, and a metabolically robust, three-dimensional isopropoxy group, provides an efficient entry point to novel, sp³-rich chemical space.[1][3] The inherent conformational rigidity of the azetidine core offers a distinct advantage in designing ligands with high affinity and selectivity.[2][3] As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic incorporation of such sophisticated, non-planar scaffolds will undoubtedly play an increasingly critical role in the future of drug discovery.
References
- Cheekatla, S. R. (2026, January 5).
- Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Singh, P., & Sharma, A. (2021). Azetidines of pharmacological interest. PubMed.
- BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
- Koval, A., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Fromm, K. M., et al. (n.d.). A. Azetidines are useful scaffolds in a broad area of disciplines. B....
- Bull, J. A., et al. (2020).
- Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- BenchChem. (n.d.). Review of 3-substituted azetidine synthesis methods. BenchChem.
- Csonka, R., et al. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
- Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Wiley-VCH.
- BLD Pharm. (n.d.). 1523606-43-0|this compound. BLD Pharm.
- Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- Meanwell, N. A. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.
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Methodological & Application
Application Note: Structural Characterization of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride using ¹H and ¹³C NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the structural elucidation of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a detailed analysis of the molecule's structural components to predict its spectral features, a summary of the predicted data, and a robust, step-by-step protocol for sample preparation, data acquisition, and processing. This guide is intended for researchers, scientists, and drug development professionals who require definitive structural confirmation and purity assessment of novel heterocyclic compounds.
Introduction and Theoretical Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution.[1][2] For novel compounds like this compound, a substituted azetidine, NMR provides critical information through chemical shifts, signal integrations, and spin-spin coupling patterns.[3]
The target molecule possesses several distinct chemical environments: a strained four-membered azetidine ring, a quaternary carbon at the 3-position, an isopropoxy ether linkage, and a carboxylic acid. The hydrochloride salt form protonates the azetidinyl nitrogen, significantly influencing the chemical shifts of adjacent nuclei. A thorough analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the molecular framework, confirming the connectivity and stereochemistry of the compound.
Molecular Structure and Predicted NMR Signatures
To interpret the NMR spectra effectively, we must first dissect the molecular structure to identify all unique proton (¹H) and carbon (¹³C) nuclei.
Caption: Labeled structure of the target molecule.
Predicted ¹H NMR Spectrum
The proton spectrum is expected to show signals for each unique hydrogen environment. The electronegativity of adjacent atoms (N⁺, O) and anisotropic effects will govern the chemical shifts.[4]
-
Azetidine Protons (H-2, H-4): The two CH₂ groups on the azetidine ring are diastereotopic due to the chiral center at C3. They are expected to appear as complex multiplets, likely in the range of 3.8-4.5 ppm, shifted downfield due to the adjacent protonated nitrogen.
-
Isopropoxy Methine Proton (H-a): This single proton, adjacent to an oxygen and coupled to six methyl protons, should appear as a septet around 4.0-4.5 ppm.
-
Isopropoxy Methyl Protons (H-b): The two chemically equivalent methyl groups will appear as a single doublet, coupled to the methine proton, in the upfield region of 1.2-1.5 ppm.
-
Exchangeable Protons (N⁺H₂ and COOH): The two protons on the nitrogen and the single carboxylic acid proton are acidic and will exchange with deuterium if D₂O is used as a solvent. In an aprotic solvent like DMSO-d₆, they are expected to appear as broad singlets at a downfield chemical shift (> 9 ppm), with their exact position being concentration and temperature-dependent.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom. Chemical shifts are highly dependent on hybridization and the electronic environment.[5]
-
Carbonyl Carbon (C=O): The carboxylic acid carbon is the most deshielded, expected to appear far downfield around 170-175 ppm.
-
Quaternary Carbon (C-3): This carbon is attached to nitrogen, oxygen, and another carbon, leading to a significant downfield shift, predicted to be in the 75-85 ppm range.
-
Isopropoxy Methine Carbon (C-a): The CH carbon of the isopropoxy group, bonded to oxygen, will resonate around 68-75 ppm.
-
Azetidine Carbons (C-2, C-4): These carbons, adjacent to the protonated nitrogen, are expected in the 50-60 ppm range.
-
Isopropoxy Methyl Carbons (C-b): The two equivalent methyl carbons will appear at the highest field, typically around 20-25 ppm.
Summary of Predicted Spectral Data
The following tables summarize the predicted NMR assignments for the compound dissolved in DMSO-d₆.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12-13 | Broad s | 1H | H -OOC | Highly deshielded, acidic proton. |
| ~9-10 | Broad s | 2H | N⁺H₂ | Deshielded due to positive charge, exchangeable. |
| ~4.0 - 4.5 | m | 4H | CH₂ -N⁺-CH₂ | Diastereotopic protons adjacent to N⁺. |
| ~4.0 - 4.5 | sept | 1H | O-CH (CH₃)₂ | Adjacent to oxygen, split by 6 methyl protons. |
| ~1.2 - 1.5 | d | 6H | O-CH(C H₃)₂ | Shielded aliphatic protons, split by methine. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~172 | C =O | Carbonyl carbon, highly deshielded. |
| ~80 | C -3 (quaternary) | Deshielded by adjacent N⁺ and O atoms. |
| ~72 | O-C H(CH₃)₂ | Methine carbon attached to electronegative oxygen. |
| ~55 | C -2 / C -4 | Azetidine carbons adjacent to protonated nitrogen. |
| ~22 | O-CH(C H₃)₂ | Shielded aliphatic methyl carbons. |
Detailed Experimental Protocols
Adherence to a rigorous protocol is essential for acquiring high-quality, reproducible NMR data.[6][7]
Sample Preparation
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9 atom % D). This solvent is ideal for hydrochloride salts and allows for the observation of exchangeable N-H and O-H protons.[7]
-
Sample Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][8]
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[7]
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[6]
-
Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[8][9]
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent. Alternatively, the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm) can be used for calibration.[10]
NMR Data Acquisition Workflow
The following workflow outlines the key stages of the NMR experiment.
Caption: Standard workflow for NMR data acquisition and analysis.
Spectrometer Parameters (400-600 MHz Instrument)
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans (NS): 16-32 scans.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons for accurate integration).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): 0-16 ppm.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID).
-
Perform Fourier Transformation.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply an automatic baseline correction.
-
Calibrate the chemical shift axis using the reference signal.
-
Integrate the ¹H spectrum and pick peaks for both spectra.
-
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural verification of this compound. By correlating the predicted spectral data based on known chemical principles with experimentally acquired spectra, researchers can confidently confirm the identity, purity, and structural integrity of the compound. The protocols outlined herein represent a robust methodology for obtaining high-quality data suitable for research, development, and quality control purposes. For more complex structural problems, advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed.[11][12]
References
- Duthaler, R. O., & Roberts, J. D. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. Journal of Magnetic Resonance, 34(1), 129-139.
- University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre.
- ResearchGate. (2024). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′).
- Wiley-VCH. (2007).
- Xia, Y., et al. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central, NIH.
- Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection.
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Reddit. (2022). Good resources for learning the theory behind NMR?. r/chemistry.
- Lachenmann, M. (2019, April 11). Characterizing Small Molecules with NMR. News-Medical.Net.
- Pulkar, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- Journal of Medicinal Chemistry. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central, NIH.
- University of Leicester. (n.d.). NMR Sample Preparation.
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
- SpectraBase. (n.d.). 13C NMR of 3-[3-(3-Methoxyisopropoxy)isopropoxy]-1-isopropanol.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51).
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- University of Ottawa. (n.d.). How to make an NMR sample.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- ChemicalBook. (n.d.). 2-ISOPROPOXYETHANOL(109-59-1) 1H NMR spectrum.
- Hameed, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- ResearchGate. (n.d.). 1 H and 13 C NMR spectra data of compound 1.
- Thieme. (n.d.).
- ChemicalBook. (n.d.). Isopropyl alcohol(67-63-0) 1H NMR spectrum.
- University of Potsdam. (n.d.). Chemical shifts.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
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- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. organomation.com [organomation.com]
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- 8. How to make an NMR sample [chem.ch.huji.ac.il]
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- 11. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Protocol for the Synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride: A Detailed Guide for Medicinal Chemists
An Application Note from the Gemini Synthesis Group
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride, a valuable building block in modern drug discovery. Azetidine-based amino acids are highly sought after as conformationally constrained scaffolds that can impart favorable physicochemical properties to lead compounds.[1] This guide details a robust synthetic route starting from the commercially available 1-Boc-azetidin-3-one, proceeding through a key O-alkylation step, and concluding with deprotection and salt formation. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the causal logic behind experimental choices to ensure reproducibility and scalability.
Introduction and Synthetic Strategy
The incorporation of small, strained ring systems like azetidines into drug candidates is a well-established strategy to modulate properties such as metabolic stability, solubility, and receptor binding affinity.[2] 3-substituted azetidine carboxylic acids, in particular, serve as unique β-amino acid surrogates.[3] The target molecule, this compound (CAS 1523606-43-0), offers a lipophilic isopropoxy group at the C3 position, providing a valuable vector for probing steric and electronic interactions in target binding sites.
The synthetic strategy outlined herein is a multi-step sequence designed for efficiency and control, commencing with a readily available starting material. The core transformations involve the installation of the carboxylic acid precursor at the C3 position, a crucial O-alkylation to form the isopropyl ether, and a final deprotection/salt formation step.
Overall Synthetic Scheme
The proposed synthesis follows a three-stage pathway:
-
Stage 1: Synthesis of the key intermediate, 1-Boc-3-hydroxyazetidine-3-carboxylic acid, from 1-Boc-azetidin-3-one via a Strecker-type reaction followed by hydrolysis.
-
Stage 2: O-alkylation of the tertiary alcohol using a strong base and an alkylating agent to form the isopropoxy ether.
-
Stage 3: Concurrent deprotection of the Boc group and ester (if formed) and formation of the hydrochloride salt.
Caption: High-level overview of the three-stage synthetic route.
Materials and Reagents
All reagents should be of ACS grade or higher and used as received unless otherwise noted.
| Reagent | M.W. ( g/mol ) | Supplier | Notes |
| 1-Boc-azetidin-3-one | 171.20 | Sigma-Aldrich | - |
| Potassium Cyanide (KCN) | 65.12 | Acros Organics | EXTREMELY TOXIC . Handle with extreme caution. |
| Acetic Acid (Glacial) | 60.05 | Fisher Scientific | - |
| Dichloromethane (DCM) | 84.93 | VWR | Anhydrous |
| Hydrochloric Acid (conc.) | 36.46 | J.T. Baker | ~37% aqueous solution |
| Sodium Hydride (NaH) | 24.00 | Alfa Aesar | 60% dispersion in mineral oil |
| Tetrahydrofuran (THF) | 72.11 | EMD Millipore | Anhydrous, inhibitor-free |
| 2-Iodopropane | 169.99 | TCI America | - |
| 4M HCl in 1,4-Dioxane | - | Sigma-Aldrich | - |
| Diethyl Ether | 74.12 | Fisher Scientific | Anhydrous |
| Ethyl Acetate (EtOAc) | 88.11 | VWR | - |
| Hexanes | - | VWR | - |
Detailed Experimental Protocol
Part A: Synthesis of 1-Boc-3-hydroxyazetidine-3-carboxylic acid
Causality: This stage establishes the core azetidine-3-carboxylic acid scaffold with the necessary hydroxyl group for subsequent alkylation. A modified Strecker synthesis is employed, where acetic acid protonates the ketone, and the cyanide anion attacks the carbonyl carbon. The resulting cyanohydrin is then subjected to harsh acidic hydrolysis to convert the nitrile to a carboxylic acid.
Procedure:
-
Cyanohydrin Formation:
-
To a solution of 1-Boc-azetidin-3-one (10.0 g, 58.4 mmol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask, add glacial acetic acid (3.7 mL, 64.2 mmol, 1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Under a well-ventilated fume hood , carefully add potassium cyanide (KCN, 4.19 g, 64.2 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC (30% EtOAc/Hexanes).
-
Upon completion, quench the reaction by carefully adding water (100 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-3-hydroxyazetidine-3-carbonitrile, which is used directly in the next step.
-
-
Nitrile Hydrolysis:
-
Transfer the crude cyanohydrin to a 250 mL heavy-walled pressure vessel.
-
Add concentrated hydrochloric acid (100 mL, ~12 M).
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 24 hours. Caution: Reaction generates pressure.
-
Cool the vessel to room temperature, then to 0 °C before carefully opening.
-
Adjust the pH of the solution to ~3-4 using 6M NaOH solution. The product may precipitate.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 1-Boc-3-hydroxyazetidine-3-carboxylic acid as a solid. This can be purified by recrystallization or used directly.[4]
-
Part B: Synthesis of 1-Boc-3-isopropoxyazetidine-3-carboxylic acid
Causality: This is the key ether formation step. A strong, non-nucleophilic base like sodium hydride is required to deprotonate the sterically hindered tertiary alcohol, forming a reactive alkoxide.[5] The subsequent Sₙ2 reaction with 2-iodopropane installs the isopropoxy group. Anhydrous conditions are critical to prevent quenching of the NaH and the alkoxide intermediate.
Procedure:
-
Wash sodium hydride (NaH, 60% dispersion, 2.80 g, 70.0 mmol, 1.2 eq) with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Decant the hexanes carefully under an inert atmosphere (N₂ or Ar).
-
Suspend the washed NaH in anhydrous tetrahydrofuran (THF, 150 mL) in a 500 mL flask under an inert atmosphere. Cool the suspension to 0 °C.
-
Dissolve the crude 1-Boc-3-hydroxyazetidine-3-carboxylic acid (assuming ~58.4 mmol scale) in anhydrous THF (50 mL).
-
Add the solution of the acid dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution. Ensure adequate ventilation.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour.
-
Re-cool the mixture to 0 °C and add 2-iodopropane (8.8 mL, 87.6 mmol, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 40 °C for 16 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water (20 mL).
-
Dilute with more water (100 mL) and ethyl acetate (100 mL). Adjust the pH of the aqueous layer to ~3 with 1M HCl.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude product.
Part C: Deprotection and Hydrochloride Salt Formation
Causality: The final step involves the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group. A solution of HCl in an organic solvent like dioxane is used to ensure the product precipitates as its hydrochloride salt, facilitating isolation and improving stability. This single step achieves deprotection and salt formation simultaneously.
Procedure:
-
Dissolve the crude 1-Boc-3-isopropoxyazetidine-3-carboxylic acid from the previous step in a minimal amount of methanol (~20 mL).
-
Add 4M HCl in 1,4-dioxane (50 mL) and stir the mixture at room temperature for 4 hours.
-
A white precipitate should form during this time. If not, begin adding anhydrous diethyl ether slowly until the solution becomes persistently cloudy, then stir for another hour.
-
Filter the resulting solid, wash with cold diethyl ether (3 x 20 mL), and dry under high vacuum to afford the final product, this compound, as a white to off-white solid.
Purification and Characterization
The final product can be purified further by recrystallization from a solvent system like methanol/ethyl acetate if necessary.[6] General purification strategies for carboxylic acids often involve acid-base extraction or crystallization.[7]
-
Expected Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, D₂O): Expect characteristic peaks for the isopropoxy group (a doublet and a septet), and diastereotopic protons for the azetidine ring CH₂ groups.
-
¹³C NMR (100 MHz, D₂O): Expect signals for the quaternary azetidine carbon, the carboxylic acid carbonyl, and the carbons of the isopropoxy and azetidine moieties.
-
Mass Spectrometry (ESI+): Calculated for C₇H₁₃NO₃ [M+H]⁺, expected m/z.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure, from setup to final analysis.
Caption: Step-by-step experimental and analytical workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Stage A | Incomplete hydrolysis of the nitrile. | Increase reaction time and/or temperature for the hydrolysis step. Ensure sufficient HCl is used. |
| Low yield in Stage B | Inactive NaH (due to moisture). Insufficient deprotonation. | Use freshly opened NaH or wash thoroughly with anhydrous hexanes. Ensure all glassware and solvents are scrupulously dry. Add a slight excess of NaH. |
| Incomplete Deprotection | Insufficient reaction time or acid. | Extend the reaction time for the HCl/Dioxane step. Monitor by TLC or LC-MS until the starting material is consumed. |
| Product is an oil/gummy | Impurities present. Trapped solvent. | Attempt to triturate with diethyl ether to induce solidification. If that fails, purify via column chromatography (on silica gel, using a DCM/MeOH gradient) before the final salt formation step. |
Safety Precautions
-
Potassium Cyanide (KCN): Highly toxic. Handle only in a chemical fume hood. Wear appropriate PPE (gloves, lab coat, safety glasses). Have a cyanide antidote kit available and be trained in its use. Quench all KCN-containing waste with bleach before disposal.
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.
-
Concentrated Acids (HCl): Corrosive. Handle in a fume hood with appropriate PPE.
-
Pressurized Reactions: The nitrile hydrolysis step generates significant pressure. Use a vessel rated for high pressure and temperature, and do not exceed the recommended limits. Use a blast shield.
References
-
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Wiley Online Library. [Link]
- Process for making azetidine-3-carboxylic acid.
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH National Library of Medicine. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Synthetic method of 3-hydroxyazetidine hydrochloride.
-
General procedures for the purification of Carboxylic acids. LookChem. [Link]
- A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
- Purification of carboxylic acids by chemical treatment and distillation.
-
methyl 3-hydroxyazetidine-3-carboxylate hydrochloride. American Elements. [Link]
-
1-[(benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 1-[(benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid (C12H13NO5) [pubchemlite.lcsb.uni.lu]
- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 6. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols for the Use of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride in Peptide Synthesis
Introduction: A Novel Building Block for Enhanced Peptide Therapeutics
The rational design of peptide-based therapeutics increasingly relies on the incorporation of non-canonical amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity.[1][2] 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride emerges as a compelling building block in this context, offering a unique combination of a constrained azetidine ring and a functionalized quaternary stereocenter. The rigid azetidine backbone can induce specific secondary structures, such as β-turns, and enhance proteolytic resistance, while the isopropoxy moiety provides a handle for further modification or can influence pharmacokinetic properties.[2]
This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this novel amino acid derivative.
Key Considerations for Synthesis
The successful incorporation of this compound into a growing peptide chain requires careful consideration of several factors stemming from its unique structure:
-
Steric Hindrance: The 3,3-disubstituted nature of the azetidine ring presents significant steric hindrance at the carboxylic acid group. This necessitates the use of potent coupling reagents to ensure efficient amide bond formation.[3][4]
-
Protection Strategy: The choice of Nα-protecting group, typically Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), will dictate the overall synthetic strategy, including the choice of resin and deprotection conditions.[5][6]
-
Neutralization: The amino acid is supplied as a hydrochloride salt, requiring a neutralization step prior to the coupling reaction to liberate the free amine for amide bond formation.[6]
-
Stability of the Isopropoxy Group: The ether linkage of the isopropoxy group is generally stable under the basic conditions of Fmoc removal and the acidic conditions of Boc removal. However, its stability during the final cleavage from the resin, particularly with strong acids like trifluoroacetic acid (TFA), should be monitored.
Experimental Workflow
The general workflow for incorporating 3-Isopropoxyazetidine-3-carboxylic acid into a peptide sequence via SPPS is depicted below. This process involves iterative cycles of deprotection, washing, coupling, and washing.
Figure 1: General workflow for solid-phase peptide synthesis (SPPS).
Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the incorporation of Fmoc-3-Isopropoxyazetidine-3-carboxylic acid into a peptide sequence on a solid support.
1. Materials:
-
Fmoc-3-Isopropoxyazetidine-3-carboxylic acid
-
Rink Amide or Wang resin[1]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3]
-
Additive: 1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O)
-
Diethyl ether, cold
2. Resin Preparation and First Amino Acid Loading:
-
Swell the chosen resin in DMF for 30-60 minutes in a reaction vessel.
-
If starting a new synthesis, load the first Fmoc-amino acid onto the resin according to standard protocols for the specific resin type (e.g., for Wang resin, use a DIC/DMAP coupling method).[1]
3. Incorporation of Fmoc-3-Isopropoxyazetidine-3-carboxylic acid:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[1]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
-
Pre-activation and Coupling:
-
In a separate vial, dissolve Fmoc-3-Isopropoxyazetidine-3-carboxylic acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 3-5 equivalents) and the additive (e.g., HOBt, 3-5 equivalents).
-
Add DIEA (6-10 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.[3]
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test or other appropriate colorimetric test to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
4. Peptide Elongation:
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis
This protocol provides an alternative strategy using Boc protection.
1. Materials:
-
Boc-3-Isopropoxyazetidine-3-carboxylic acid
-
Merrifield or PAM resin[7]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent: HBTU or DCC (N,N'-Dicyclohexylcarbodiimide)[8]
-
Additive: HOBt
-
HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) for final cleavage
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether, cold
2. Resin Preparation and First Amino Acid Loading:
-
Swell the chosen resin in DCM.
-
Load the first Boc-amino acid onto the resin according to established procedures for the specific resin type (e.g., cesium salt method for Merrifield resin).[7]
3. Incorporation of Boc-3-Isopropoxyazetidine-3-carboxylic acid:
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.[7]
-
Washing: Wash the resin with DCM, followed by a neutralization wash with 5-10% DIEA in DCM, and then further DCM and DMF washes.[6]
-
Coupling:
-
In a separate vial, dissolve Boc-3-Isopropoxyazetidine-3-carboxylic acid (3-5 equivalents) in DMF/DCM.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and HOBt (3-5 equivalents).
-
Add DIEA (6-10 equivalents).
-
Add the activated amino acid solution to the resin and react for 2-4 hours.
-
-
Washing: Wash the resin with DMF and DCM.
4. Peptide Elongation:
-
Repeat the deprotection, neutralization, and coupling cycles.
5. Final Cleavage:
-
Caution: HF cleavage requires specialized equipment and safety precautions.
-
Treat the peptide-resin with HF or another strong acid cocktail (e.g., TFMSA) in the presence of scavengers for 1-2 hours at 0°C.
-
Remove the strong acid and wash the resin.
-
Precipitate, wash, and dry the peptide as described in the Fmoc protocol.
6. Purification and Analysis:
-
Purify and analyze the peptide using RP-HPLC and mass spectrometry.
Data Summary: Recommended Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Nα-Protection | Fmoc or Boc | Choice depends on the overall synthetic strategy and desired final product.[5][6] |
| Resin | Wang, Rink Amide (Fmoc); Merrifield, PAM (Boc) | Standard resins compatible with the respective protection strategies.[1][7] |
| Solvent | DMF, DCM | Standard solvents for SPPS. |
| Coupling Reagent | HATU, HBTU, or other uronium/phosphonium salts | Potent activators are necessary to overcome the steric hindrance of the 3,3-disubstituted azetidine.[3][4] |
| Additive | HOBt, OxymaPure® | Suppresses side reactions and can improve coupling efficiency. |
| Base | DIEA | A non-nucleophilic base for neutralization and activation. |
| Equivalents (Amino Acid) | 3-5 | A significant excess is recommended to drive the coupling reaction to completion. |
| Coupling Time | 2-4 hours (or longer) | Extended reaction time may be required due to steric hindrance.[3] |
Troubleshooting
-
Incomplete Coupling: If a Kaiser test is positive after the initial coupling, perform a second coupling with fresh reagents. Consider increasing the reaction time or using a more potent coupling reagent.
-
Side Reactions: The choice of coupling reagent and additives is crucial to minimize side reactions. Ensure high-quality, amine-free solvents are used.
-
Degradation of Isopropoxy Group: If mass spectrometry of the crude product indicates loss of the isopropoxy group, consider using a milder final cleavage cocktail or a different resin/linker strategy that allows for cleavage under less harsh conditions.
Conclusion
The incorporation of this compound into peptides is a viable strategy to introduce conformational constraints and enhance proteolytic stability. The protocols provided herein, which emphasize the use of potent coupling reagents and appropriate reaction conditions, offer a robust starting point for researchers. As with any non-canonical amino acid, empirical optimization of coupling times and conditions for specific sequences is recommended to achieve the highest possible yields and purity.
References
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Pro-Macro. (2023, December 9). Total wash elimination for solid phase peptide synthesis. PMC - NIH. Retrieved from [Link]
-
Pro-Macro. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Chemistry – A European Journal, 19(31), 10139-10142. [Link]
-
Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287. [Link]
-
Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals, 15(5), 629. [Link]
-
Dar'in, D., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry, 20, 1038-1046. [Link]
Sources
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- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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Application Note: Strategies and Protocols for the Amide Coupling of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
An Expert Guide to Amide Bond Formation with a Sterically Demanding Building Block
Introduction: The Significance of Substituted Azetidines in Drug Discovery
Azetidines, particularly 3,3-disubstituted variants, have emerged as highly valuable scaffolds in modern medicinal chemistry. Their rigid, four-membered ring structure introduces conformational constraints into molecules, which can significantly enhance binding affinity to biological targets and improve metabolic stability by locking out conformations susceptible to enzymatic degradation.[1][2] 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride is a prime example of such a building block, offering a unique three-dimensional exit vector for molecular elaboration.
However, the very features that make this compound attractive also present a significant synthetic challenge. The coupling of its carboxylic acid moiety to an amine is hampered by two key factors:
-
Steric Hindrance: The presence of a bulky isopropoxy group at the C3 position, adjacent to the carboxylic acid, sterically shields the reaction center. This slows down the rate of amide bond formation, often leading to incomplete reactions with standard coupling methods.[3][4]
-
Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning the azetidine nitrogen is protonated. This necessitates the use of a base to not only facilitate the coupling reaction but first to neutralize the salt, liberating the free amino acid.[5]
This guide provides a comprehensive overview of the foundational principles, critical reaction parameters, and detailed, field-tested protocols for successfully performing amide coupling reactions with this challenging yet valuable building block.
Foundational Principles: Overcoming the Hurdles of Hindered Coupling
The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid to make it more electrophilic for the nucleophilic attack by the amine.[6] This is achieved using a "coupling reagent." The general process is outlined below.
Figure 1: Generalized workflow for amide bond formation.
For 3-Isopropoxyazetidine-3-carboxylic acid, the steric bulk around the R-COOH group makes the formation of the "Activated Intermediate" the rate-limiting step. Therefore, the choice of coupling reagent is paramount to achieving high yields.
Critical Reaction Parameters: A Scientist's Guide to Reagent Selection
The Choice of Coupling Reagent: Uronium Salts for a Challenging Task
Coupling reagents can be broadly categorized into two families: carbodiimides (e.g., EDC, DCC) and onium salts (uronium/phosphonium types like HATU, HBTU, PyBOP).[7]
-
Carbodiimides (e.g., EDC): These are cost-effective and widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into a stable N-acylurea byproduct, terminating the reaction.[5] This side reaction is particularly problematic in slow, sterically hindered couplings. While additives like 1-Hydroxybenzotriazole (HOBt) can trap the intermediate to form a more stable active ester, the initial activation step can still be inefficient for hindered systems.[8]
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are the gold standard for difficult couplings.[9] HATU reacts with the carboxylate to directly and rapidly form a highly reactive HOAt active ester.[9] The HOAt ester is more reactive than the HOBt ester, and the activation process is generally faster and more efficient, minimizing side reactions.[9] For sterically demanding substrates like 3-Isopropoxyazetidine-3-carboxylic acid, HATU or its analogues (e.g., COMU) are strongly recommended.[5][9]
The Essential Role of the Base: Stoichiometry is Key
A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required.[10] Its role is twofold:
-
Neutralization: The first equivalent of base neutralizes the hydrochloride salt on the azetidine nitrogen, liberating the free zwitterion.
-
Activation: The second equivalent of base deprotonates the carboxylic acid to form the carboxylate anion, which is the species that attacks the coupling reagent.
Therefore, a minimum of 2.0 to 2.2 equivalents of base relative to the azetidine starting material is critical for the reaction to proceed efficiently. Using only one equivalent will result in poor or no conversion.
Solvent Selection: Ensuring Solubility and Reactivity
Polar aprotic solvents are standard for peptide coupling reactions as they effectively solvate the reagents without interfering with the reaction.[11]
-
N,N-Dimethylformamide (DMF): The most common choice due to its excellent solvating power for a wide range of organic molecules.
-
Dichloromethane (DCM): A good alternative, particularly if the amine component or product is sensitive to the higher boiling point of DMF.
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF but with a higher boiling point; useful for particularly difficult couplings that may require gentle heating.[11]
All solvents should be anhydrous (dry) to prevent hydrolysis of the activated intermediate, which would revert it back to the starting carboxylic acid.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for coupling this compound with a generic primary amine (R-NH₂).
Protocol A: High-Efficiency Coupling using HATU (Recommended)
This method is robust and highly effective for sterically hindered substrates, providing the best chance for a high-yield, clean reaction.
Materials & Stoichiometry
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 3-Isopropoxyazetidine-3-carboxylic acid HCl | 195.65 | 1.0 | 196 mg |
| Amine (R-NH₂) | - | 1.0 - 1.1 | 1.0 - 1.1 mmol |
| HATU | 380.23 | 1.1 | 418 mg |
| DIPEA | 129.24 | 2.2 | 380 µL |
| Anhydrous DMF | - | - | 5 - 10 mL |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF (5-10 mL, to achieve a concentration of 0.1-0.2 M). Stir the suspension at room temperature for 5 minutes.
-
Pre-activation: Cool the flask to 0 °C in an ice-water bath. Add DIPEA (2.2 eq) dropwise via syringe. The mixture should become a clear solution. Stir at 0 °C for 15-20 minutes. This pre-activation step is crucial for forming the active ester before adding the amine.
-
Coupling: Add the amine (R-NH₂, 1.0-1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid and HOBt), water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.
Protocol B: Classic Carbodiimide Coupling using EDC/HOBt (Alternative)
This is a more economical approach but may require longer reaction times or gentle heating to achieve full conversion due to the steric hindrance.
Materials & Stoichiometry
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 3-Isopropoxyazetidine-3-carboxylic acid HCl | 195.65 | 1.0 | 196 mg |
| Amine (R-NH₂) | - | 1.0 - 1.1 | 1.0 - 1.1 mmol |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| HOBt (anhydrous) | 135.12 | 1.2 | 162 mg |
| DIPEA | 129.24 | 2.2 | 380 µL |
| Anhydrous DMF or DCM | - | - | 5 - 10 mL |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DMF or DCM (5-10 mL). Stir the suspension.
-
Base Addition: Cool the flask to 0 °C. Add DIPEA (2.2 eq) dropwise.
-
Amine Addition: Add the amine (R-NH₂, 1.0-1.1 eq) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish (as determined by LC-MS), it can be gently heated to 40 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Note the potential formation of N-acylurea byproduct if the reaction stalls.[5]
-
Work-up: If using DMF, dilute with Ethyl Acetate. If using DCM, proceed directly. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. The aqueous washes will remove the urea byproduct from EDC.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Workflow and Data Summary
The overall experimental process follows a standard synthetic chemistry workflow.
Figure 2: Step-by-step experimental workflow.
Protocol Comparison Table
| Parameter | Protocol A (HATU) | Protocol B (EDC/HOBt) |
| Coupling Reagent | HATU | EDC·HCl / HOBt |
| Relative Rate | Fast | Slower, may require heat |
| Typical Time | 2-16 hours | 12-24 hours |
| Efficiency | High, especially for hindered systems[7] | Moderate, risk of N-acylurea side product[5] |
| Cost | Higher | Lower |
| Recommendation | Strongly Recommended for reliability and yield | Alternative when cost is a primary concern |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient base (< 2 eq). Wet solvent/reagents. Ineffective coupling reagent. | Verify stoichiometry of DIPEA. Use freshly opened anhydrous solvents. Switch from EDC/HOBt to HATU. |
| N-acylurea Formation | Slow coupling step when using EDC. | Switch to HATU. Try gentle heating (40 °C) with the EDC/HOBt system to accelerate the desired reaction. |
| Multiple Products | Impure starting materials. Side reaction with a functional group on the amine. | Check purity of amine partner. Ensure other nucleophilic groups on the amine (e.g., -OH, -SH) are protected. |
Conclusion
The successful amide coupling of this compound is readily achievable with careful attention to reaction parameters. Due to the significant steric hindrance posed by the 3,3-disubstituted azetidine core, the use of a powerful uronium-based coupling reagent such as HATU is strongly advised for achieving high yields and clean reaction profiles. Furthermore, the use of at least two equivalents of a non-nucleophilic base like DIPEA is non-negotiable to both neutralize the starting material's hydrochloride salt and facilitate the carboxylate activation. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic programs.
References
- (Reference to a general peptide coupling review, if available
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- (Reference to T3P coupling, if applicable)
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022). Synform. Retrieved January 19, 2026, from [Link]
-
EDC Coupling Mechanism. (2021). YouTube. Retrieved January 19, 2026, from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 19, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. Retrieved January 19, 2026, from [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved January 19, 2026, from [Link]
- (Reference to general ester/amide coupling, if applicable)
- (Reference to general hindered amide synthesis, if applicable)
- (Reference to A3 coupling, if applicable)
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]
- (Reference to general hindered amide synthesis, if applicable)
- (Reference to azetidine synthesis/reactivity, if applicable)
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]
- (Reference to alkyl azetidines, if applicable)
- (Reference to general amide form
- (Reference to azetidine synthesis, if applicable)
- (Reference to general coupling reactions, if applicable)
-
Evaluation of greener solvents for solid-phase peptide synthesis. (2021). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. bachem.com [bachem.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. peptide.com [peptide.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. tandfonline.com [tandfonline.com]
Application Note: A Comprehensive Orthogonal Approach for Purity Determination of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Introduction: The Imperative for Purity
The structural rigidity and unique three-dimensional orientation of the azetidine ring make 3-Isopropoxyazetidine-3-carboxylic acid a valuable building block for introducing conformational constraints in peptides and small molecule drugs. The purity of such a starting material directly impacts the yield, purity, and pharmacological properties of the final active pharmaceutical ingredient (API). A comprehensive purity assessment must look beyond a single percentage value and instead provide a complete profile, including organic and inorganic impurities, residual solvents, water content, and stereoisomeric integrity.
This guide employs an orthogonal testing strategy, utilizing multiple analytical techniques with different separation and detection principles to provide a high-confidence purity assessment. We will detail protocols for:
-
High-Performance Liquid Chromatography (HPLC): For quantification of the main component and detection of non-volatile organic impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method for purity assignment without a specific reference standard.
-
Headspace Gas Chromatography (HS-GC): For the identification and quantification of residual volatile solvents from the synthesis process.
-
Karl Fischer Titration: For the specific determination of water content.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the quantification of trace elemental impurities.
Workflow for Comprehensive Purity Analysis
A systematic approach ensures all potential impurities are assessed. The following workflow illustrates the logical progression of tests performed on a batch of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride.
Application Notes and Protocols: Elucidating the Mechanism of Action of 3-Isopropoxyazetidine-3-carboxylic acid Hydrochloride Containing Compounds as Putative GABA Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Modulating GABAergic Neurotransmission
The azetidine-3-carboxylic acid framework represents a conformationally restricted amino acid analog, a privileged scaffold in medicinal chemistry for targeting transporters and receptors. The specific derivative, 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride, presents a novel chemical entity with potential for development as a modulator of central nervous system (CNS) targets. Based on its structural similarity to known cyclic amino acid-based ligands, we hypothesize that compounds incorporating this moiety may act as inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs).
GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its precise regulation is crucial for maintaining a balanced neuronal activity.[1][2] GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2][3] Inhibition of GATs leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing GABAergic neurotransmission.[3] This mechanism is a clinically validated strategy for the treatment of neurological disorders such as epilepsy and anxiety.[2][4]
These application notes provide a comprehensive guide for researchers to investigate the mechanism of action of compounds containing the this compound scaffold, with a focus on their potential as GAT inhibitors. The following sections detail the theoretical framework of GAT inhibition and provide a suite of validated experimental protocols to rigorously test this hypothesis.
Hypothesized Mechanism of Action: Potentiation of GABAergic Signaling through GAT Inhibition
GABA transporters are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5][6] Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT1).[6] GAT1 is the predominant subtype in the brain and is primarily responsible for GABA reuptake at synapses.[4][6][7]
The transport of GABA by GATs is an active process that is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients.[8] By binding to the GAT protein, inhibitors can block the translocation of GABA, leading to its accumulation in the extracellular space.[3] This, in turn, results in a sustained activation of postsynaptic GABA receptors (GABA-A and GABA-B), leading to an overall increase in inhibitory tone in the brain.
Compounds containing the 3-Isopropoxyazetidine-3-carboxylic acid moiety are hypothesized to act as competitive or non-competitive inhibitors of GATs. The azetidine ring mimics the cyclic structure of GABA and other known GAT inhibitors, while the carboxylic acid group is a common feature for interaction with the transporter's binding site. The isopropoxy group may confer specificity and improved pharmacokinetic properties.
Figure 2: Recommended experimental workflow for validating the mechanism of action.
Part A: In Vitro Characterization
Protocol 1: Radioligand Binding Assay for GAT1
Objective: To determine if the test compound binds to the GABA transporter subtype 1 (GAT1) and to quantify its binding affinity (Ki).
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for GAT1, such as [³H]-tiagabine or [³H]-NNC-711.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human GAT1.
-
Radioligand: [³H]-tiagabine or [³H]-NNC-711.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: A high concentration of a known GAT1 inhibitor (e.g., 10 µM tiagabine).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of test compound dilution.
-
50 µL of radioligand at a final concentration close to its Kd.
-
50 µL of GAT1-expressing cell membranes (typically 20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Example Value |
| IC50 | Concentration for 50% inhibition of radioligand binding | 150 nM |
| Ki | Inhibitor binding affinity | 75 nM |
Protocol 2: [³H]GABA Uptake Assay
Objective: To functionally assess the inhibitory effect of the test compound on GABA transport and determine its potency (IC50).
Principle: This assay measures the uptake of radiolabeled GABA ([³H]GABA) into cells expressing a specific GAT subtype. A potent inhibitor will block this uptake in a dose-dependent manner. [5][9][10] Materials:
-
HEK293 or CHO cells stably expressing the desired GAT subtype (e.g., GAT1, GAT2, GAT3).
-
[³H]GABA.
-
Assay buffer (as in Protocol 1).
-
Test compound stock solution.
-
Scintillation plates (e.g., PerkinElmer ScintiPlate) or standard cell culture plates with subsequent cell lysis.
-
Liquid scintillation counter.
Procedure:
-
Plate the GAT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the experiment, wash the cells once with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding [³H]GABA (at a concentration close to its Km) to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C. Ensure the uptake is in the linear range. [10]6. Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells (if not using scintillation plates) and measure the radioactivity of the cell lysate using a liquid scintillation counter.
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor) from all values.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
| GAT Subtype | Example IC50 (nM) |
| GAT1 | 120 |
| GAT2 | >10,000 |
| GAT3 | 850 |
Protocol 3: Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC)
Objective: To characterize the electrophysiological effects of the test compound on GAT-mediated currents and to investigate the mechanism of inhibition (e.g., competitive vs. non-competitive).
Principle: GATs are electrogenic, meaning they generate an electrical current upon transport of GABA. This current can be measured in Xenopus oocytes expressing the transporter using the TEVC technique. [11][12] Materials:
-
Xenopus laevis oocytes.
-
cRNA of the desired GAT subtype.
-
TEVC setup (amplifier, micromanipulators, perfusion system).
-
Recording solution (e.g., ND96).
-
GABA and test compound solutions.
Procedure:
-
Inject GAT cRNA into Xenopus oocytes and incubate for 2-5 days to allow for protein expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA to the oocyte to elicit a GAT-mediated inward current.
-
After establishing a stable baseline current, co-apply GABA with different concentrations of the test compound.
-
To determine the mechanism of inhibition, measure the GABA-induced current at various GABA concentrations in the absence and presence of a fixed concentration of the test compound.
Data Analysis:
-
Measure the amplitude of the GABA-induced current in the presence and absence of the test compound.
-
Calculate the percentage of inhibition.
-
Construct a dose-response curve for the test compound to determine its IC50.
-
Analyze the effect of the test compound on the GABA dose-response curve. A rightward shift with no change in the maximal current suggests competitive inhibition. A decrease in the maximal current suggests non-competitive inhibition.
Part B: Cell-Based Functional Assays
Protocol 4: Measurement of Extracellular GABA Levels in Neuronal Cultures
Objective: To demonstrate that the test compound increases the concentration of extracellular GABA in a more physiologically relevant system.
Principle: This assay measures the accumulation of GABA in the culture medium of primary neurons or neuronal cell lines following treatment with the test compound. GABA levels can be quantified using HPLC with fluorescence detection or enzymatic assays. [13] Materials:
-
Primary cortical or hippocampal neurons, or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Test compound.
-
High-potassium solution to stimulate GABA release.
-
Reagents for GABA derivatization (e.g., o-phthalaldehyde).
-
HPLC system with a fluorescence detector or a commercial GABA assay kit.
Procedure:
-
Culture the neurons to the desired density.
-
Replace the culture medium with a physiological buffer.
-
Treat the cells with the test compound or vehicle for a defined period.
-
(Optional) Stimulate GABA release by depolarization with a high-potassium buffer.
-
Collect the extracellular medium.
-
Derivatize the GABA in the collected samples.
-
Quantify the GABA concentration using HPLC or a fluorescence-based plate reader assay.
Data Analysis:
-
Calculate the fold-increase in extracellular GABA concentration in the presence of the test compound compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed increase.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for elucidating the mechanism of action of novel compounds containing the this compound scaffold. By systematically progressing through binding, functional uptake, electrophysiological, and cell-based assays, researchers can build a comprehensive pharmacological profile of their compounds of interest.
Positive results from these assays would provide strong evidence for GAT inhibition as the primary mechanism of action. Subsequent studies could involve ex vivo experiments, such as brain slice electrophysiology to assess the effects on synaptic transmission, and in vivo studies, including microdialysis to measure brain GABA levels and behavioral models of epilepsy or anxiety to evaluate therapeutic potential.
References
- Patsnap Synapse. (2024, June 21).
- Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. PubMed.
- Wikipedia. (2023, December 29). GABA reuptake inhibitor.
- Khanam, R., & Usup, G. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry.
- Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE.
- Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology.
- Whitworth, T. L., & Quick, M. W. (2015). GABA transporter function, oligomerization state, and anchoring: correlates with subcellularly resolved FRET. Frontiers in Cellular Neuroscience.
- Eckstein-Ludwig, U., et al. (1999). Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs. British Journal of Pharmacology.
- Moss, F. J., et al. (2009). GABA transporter function, oligomerization state, and anchoring: correlates with subcellularly resolved FRET. The Journal of general physiology.
- Peilot-Sjögren, H., et al. (2012).
- Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE.
- Keros, S., & Sitte, H. H. (2007). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. Molecular Pharmacology.
- Wu, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience.
- Zhou, Y., & Danbolt, N. C. (2014). GABA and Glutamate Transporters in Brain. Frontiers in Endocrinology.
- University of Illinois. (n.d.). Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter.
- Cheng, M. H., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal.
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- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. GABA and Glutamate Transporters in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA transporter function, oligomerization state, and anchoring: correlates with subcellularly resolved FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable non-proteinogenic amino acid. As a Senior Application Scientist, I have curated this resource to provide not only procedural steps but also the underlying chemical principles and troubleshooting strategies to ensure a successful synthesis.
The synthesis of this compound, while conceptually straightforward, presents several practical challenges inherent to the strained azetidine ring system and the zwitterionic nature of the final product. This guide will address these challenges in a question-and-answer format, providing in-depth explanations and actionable solutions.
I. Overview of the Synthetic Strategy
A plausible and efficient synthetic route to this compound is proposed in the workflow below. This multi-step synthesis involves the protection of the azetidine nitrogen, introduction of the isopropoxy and nitrile functionalities, followed by hydrolysis of the nitrile to the carboxylic acid, and subsequent deprotection and salt formation.
Caption: Proposed synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues that may arise during the synthesis.
FAQ 1: N-Protection Strategy
Question: Which N-protecting group is most suitable for the synthesis of this compound, and what are the potential challenges during its introduction and removal?
Answer: The choice of the N-protecting group is critical for a successful synthesis, as it influences the stability of the azetidine ring and the ease of deprotection. The most common protecting groups for azetidines are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).[1]
| Protecting Group | Advantages | Disadvantages |
| Boc | - Easily introduced using Boc-anhydride. - Removed under acidic conditions. | - The acidic conditions for removal can lead to ring-opening of the strained azetidine.[2] |
| Cbz | - Stable to a wide range of reaction conditions. - Removed by hydrogenolysis. | - Requires catalytic hydrogenation, which may not be compatible with other functional groups. |
| Bn | - Introduced by reductive amination or alkylation. - Removed by hydrogenolysis. | - Similar to Cbz, requires hydrogenation for removal. |
Troubleshooting:
-
Incomplete Protection:
-
Cause: Insufficient stoichiometry of the protecting group reagent or inadequate base.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent and ensure the presence of a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.
-
-
Ring-Opening During Boc Deprotection:
-
Cause: The strained azetidine ring is susceptible to nucleophilic attack under strongly acidic conditions, leading to ring-opening.[2][3]
-
Solution: Use milder acidic conditions for Boc deprotection. Instead of strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), consider using HCl in a less nucleophilic solvent like dioxane or diethyl ether at low temperatures (0 °C).
-
Caption: Decision pathway for Boc deprotection to minimize ring-opening.
FAQ 2: Nitrile Hydrolysis
Question: What are the challenges associated with the hydrolysis of the 3-isopropoxyazetidine-3-carbonitrile intermediate?
Answer: The hydrolysis of the nitrile to a carboxylic acid can be performed under acidic or basic conditions. However, both methods present challenges with the azetidine scaffold.
-
Acidic Hydrolysis:
-
Challenge: Similar to Boc deprotection, strong acidic conditions (e.g., refluxing in 6M HCl) can lead to the ring-opening of the azetidine.[2]
-
Solution: Use milder acidic conditions, such as a mixture of concentrated HCl and acetic acid at a lower temperature for a longer reaction time. Careful monitoring of the reaction progress is crucial to balance nitrile hydrolysis with potential ring degradation.
-
-
Basic Hydrolysis:
-
Challenge: While generally milder for the azetidine ring, basic hydrolysis can be sluggish for sterically hindered nitriles. The resulting carboxylate salt can also be challenging to isolate and may require careful acidification and extraction.
-
Solution: Use a phase-transfer catalyst to accelerate the reaction. For workup, carefully acidify the reaction mixture to the isoelectric point of the amino acid to precipitate the zwitterion, which can then be isolated by filtration.[4]
-
Troubleshooting:
-
Incomplete Hydrolysis:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by IR spectroscopy (disappearance of the nitrile peak around 2200 cm⁻¹) or LC-MS.
-
-
Low Yield of Carboxylic Acid:
-
Cause: Ring-opening side reactions or difficulties in isolating the zwitterionic product.
-
Solution: For acidic hydrolysis, optimize for the mildest effective conditions. For basic hydrolysis, ensure careful pH adjustment during workup to precipitate the product at its isoelectric point.
-
FAQ 3: Purification of the Final Product
Question: How can I effectively purify the zwitterionic this compound?
Answer: The purification of zwitterionic compounds can be challenging due to their low solubility in common organic solvents.[5]
Recommended Purification Strategy:
-
Crystallization: The hydrochloride salt of the final product is generally more crystalline than the free zwitterion. After deprotection and formation of the hydrochloride salt, attempt crystallization from a suitable solvent system, such as a mixture of a polar solvent (e.g., methanol, ethanol, or water) and a less polar co-solvent (e.g., isopropanol, acetone, or diethyl ether).
-
Ion-Exchange Chromatography: If crystallization is unsuccessful, ion-exchange chromatography is a powerful technique for purifying amino acids.[4][6]
-
Procedure:
-
Load the crude product onto a strong cation-exchange resin (e.g., Dowex 50W).
-
Wash the resin with water to remove neutral and anionic impurities.
-
Elute the desired amino acid with a dilute aqueous ammonia solution.
-
Lyophilize the eluate to obtain the pure zwitterionic amino acid.
-
Convert the pure zwitterion to the hydrochloride salt by dissolving it in a minimal amount of water and adding a stoichiometric amount of hydrochloric acid, followed by lyophilization or crystallization.
-
-
Troubleshooting:
-
Product is an oil or amorphous solid:
-
Cause: Presence of impurities or residual solvent.
-
Solution: Attempt co-evaporation with a suitable solvent to induce crystallization. If this fails, proceed with ion-exchange chromatography.
-
-
Low recovery from crystallization:
-
Cause: The product may be highly soluble in the chosen solvent system.
-
Solution: Experiment with different solvent/anti-solvent combinations and crystallization temperatures. Slow cooling and seeding with a small crystal can improve crystallization yield.
-
III. Experimental Protocols
The following are generalized protocols for the key steps in the synthesis. Researchers should optimize these conditions based on their specific substrates and available equipment.
Protocol 1: N-Boc Protection of 3-Hydroxyazetidine
-
To a solution of 3-hydroxyazetidine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.
Protocol 2: Nitrile Hydrolysis under Mild Acidic Conditions
-
To a solution of N-Boc-3-isopropoxyazetidine-3-carbonitrile (1.0 eq) in acetic acid, add concentrated hydrochloric acid (5.0 eq).
-
Heat the mixture at 60-70 °C and monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvents.
-
Dissolve the residue in water and adjust the pH to the isoelectric point (typically around pH 3-4 for azetidine carboxylic acids) with a suitable base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
The zwitterionic product may precipitate from the aqueous layer. If so, collect it by filtration. If not, proceed with ion-exchange chromatography.
IV. References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers. Journal of Chromatography A. [Link]
-
Regioselective ring opening reactions of azetidines. Tetrahedron. [Link]
-
A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules. [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
-
3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Journal of the American Chemical Society. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]
-
How to desalt zwitterions? ResearchGate. [Link]
-
Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Welcome to the dedicated technical support guide for the purification of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide robust, field-proven solutions for obtaining this compound at high purity.
The unique structure of this molecule—possessing a strained azetidine ring, a carboxylic acid, an ether linkage, and existing as a hydrochloride salt—presents specific purification challenges. It is a highly polar, zwitterionic-capable compound, making its behavior in various solvent and chromatographic systems nuanced. This guide provides a logical, science-backed framework for troubleshooting and optimizing your purification workflow.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process. The primary goal is to diagnose the issue based on analytical data and then select the appropriate corrective action.
Problem 1: My isolated product has low purity (<95% by HPLC/NMR) and contains persistent, unidentified impurities.
Root Cause Analysis: Low purity after initial isolation is often due to co-precipitation of starting materials, side-products from the synthesis, or degradation. The first crucial step is to identify the nature of the impurity.
Diagnostic Step: Obtain high-resolution mass spectrometry (HRMS) and ¹H NMR data of the crude product.
-
Is the impurity related to starting materials? Look for characteristic peaks of precursors used in the azetidine synthesis.
-
Is it a process-related impurity? This could arise from side reactions. Common impurities in azetidine syntheses can include ring-opened products or oligomers.[1][2][3]
-
Is it an inorganic salt? A high ash content or lack of organic signals in NMR might suggest inorganic contaminants.
Solution Workflow:
The following decision tree outlines a systematic approach to improving purity based on the impurity profile.
Caption: Troubleshooting workflow for low purity issues.
Problem 2: The compound fails to crystallize and remains an oil or amorphous solid.
Root Cause Analysis: Crystallization is a thermodynamically driven process that can be inhibited by residual solvents, persistent impurities that disrupt lattice formation, or the inherent properties of the molecule itself. For amino acid hydrochlorides, incorrect solvent polarity or pH can be major factors.[4]
Solutions:
-
Solvent System Optimization: The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.[5] For a polar salt like this, single-solvent systems are often ineffective.
-
Principle: Use a polar, protic solvent to dissolve the compound, and a less polar "anti-solvent" to induce precipitation.
-
Recommended Systems: Start with the systems in the table below. Dissolve the crude material in the minimum amount of the primary solvent at elevated temperature (e.g., 50-60°C), then slowly add the anti-solvent dropwise until turbidity persists. Cool slowly to room temperature, then further to 0-5°C.
-
-
Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to initiate nucleation.
-
Mechanical Agitation: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
pH Adjustment: Ensure the solution is sufficiently acidic to maintain the hydrochloride salt form. The freebase or zwitterionic form may have vastly different solubility and could be inhibiting crystallization. A slight excess of HCl in the crystallization medium can sometimes promote salt formation and crystallization.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound: crystallization or chromatography?
For batches larger than a few hundred milligrams, recrystallization is almost always the preferred method due to its scalability, cost-effectiveness, and ability to remove both polar and non-polar impurities in a single step.
Chromatography should be reserved for:
-
Small-scale purification (<500 mg) where material loss is acceptable.
-
Cases where impurities are structurally very similar to the product, making separation by crystallization difficult.
-
Preparation of highly pure analytical standards.
The high polarity of your compound makes standard silica gel chromatography challenging. Reverse-phase or HILIC would be more appropriate.[7][8][9]
Q2: Which solvent systems are recommended for the recrystallization?
The choice of solvent is critical. The following table provides starting points based on the principles of crystallizing polar organic salts.[10][11][12] Always perform small-scale trials first.
| Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Expected Outcome & Rationale |
| Isopropanol (IPA) | Heptane or MTBE | IPA dissolves the polar salt, while the non-polar anti-solvent reduces solubility to induce crystallization. A very common and effective system. |
| Methanol | Diethyl Ether or Ethyl Acetate | Methanol is highly polar and an excellent solvent. Ether or EtOAc are common anti-solvents. Use with caution due to high volatility. |
| Water | Acetone or Isopropanol (IPA) | Using water as the primary solvent leverages the high polarity of the HCl salt. Acetone or IPA act as effective anti-solvents.[6] Ensure minimal water is used to avoid low recovery. |
| Acetonitrile | Toluene | A less common system, but can be effective if others fail. Acetonitrile has a good balance of polarity. |
Q3: If I must use chromatography, what conditions should I start with?
Due to the compound's polar and ionic nature, traditional normal-phase chromatography on silica gel is not recommended. Two superior alternatives exist:
-
Reverse-Phase Chromatography (RPC):
-
Principle: Uses a non-polar stationary phase (like C18) and a polar mobile phase. Polar compounds elute first.[13][14][15]
-
Stationary Phase: C18 silica.
-
Mobile Phase: A gradient of Water and Acetonitrile (or Methanol), both containing an acidic modifier.
-
Acidic Modifier: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). The acid is crucial to suppress the deprotonation of the carboxylic acid and ensure a consistent charge state, leading to sharper peaks.
-
Example Gradient: Start with 95:5 Water (0.1% FA) : Acetonitrile (0.1% FA), and gradient to 50:50 over 20-30 minutes.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Principle: Uses a polar stationary phase and a largely organic mobile phase. A water layer forms on the stationary phase, and polar analytes partition into it, causing retention. It's ideal for compounds that are too polar for reverse-phase.[7][8][16]
-
Stationary Phase: HILIC column (e.g., silica, amide, or specialized zwitterionic phases).
-
Mobile Phase: A gradient of Acetonitrile and an aqueous buffer.
-
Example Gradient: Start with 95:5 Acetonitrile : Ammonium Formate buffer (e.g., 10 mM, pH 3.5), and gradient to 60:40 Acetonitrile over 20 minutes.
-
Protocols & Methodologies
Protocol 1: Standard Recrystallization from Isopropanol/Heptane
This protocol is the recommended first-line method for purification.
Workflow Diagram:
Caption: Step-by-step recrystallization workflow.
Self-Validation Steps:
-
Purity Check: Analyze the final product by HPLC/UPLC and ¹H NMR. Purity should be >99%.
-
Residual Solvent Analysis: Use ¹H NMR or GC-HS to ensure levels of IPA and heptane are within acceptable limits.
-
Yield Calculation: Calculate the mother liquor loss to optimize recovery in subsequent batches.
References
-
Silver, J. (2013). How can I purify carboxylic acid? ResearchGate.
-
Google Patents. (1995). JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
-
Organic Chemistry Portal. Azetidine synthesis.
-
Wikipedia. Reversed-phase chromatography.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
-
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation.
-
Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
-
Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
-
Fomin, M. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate.
-
Fleet, G. W. J., et al. (n.d.). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
-
International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation.
-
LCGC International. Direct Analysis of Amino Acids by HILIC–ESI-MS.
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
-
Hendawy, M. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
-
ResearchGate. (2003). Process for Purification of 3-Alkenylcephem Carboxylic Acid.
-
Zhang, L., et al. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH.
-
Reddit. (2020). Go-to recrystallization solvent mixtures.
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
-
Journal of Medicinal Chemistry. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
-
Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography.
-
National Institutes of Health (NIH). (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.
-
European Patent Office. (n.d.). Process for producing crystals of salt of acidic amino acid and basic amino acid.
-
Veeprho. Carboxylic Acid Impurities and Related Compound.
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
-
Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
-
ResearchGate. (2020). In-situ recovery of carboxylic acids from fermentation broths through membrane supported reactive extraction using membrane modules with improved stability.
-
More, M. (2017). Purification of organic hydrochloride salt? ResearchGate.
-
Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
-
SIELC Technologies. Polar Compounds.
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat.
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
-
National Institutes of Health (NIH). (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
-
Harvard University. Crystallization Solvents.
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
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- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijddr.in [ijddr.in]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
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- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromtech.com [chromtech.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can achieve your synthetic goals with confidence.
Introduction: The Synthetic Challenge and Strategy
This compound is a valuable building block in medicinal chemistry, offering a rigid scaffold with a unique three-dimensional profile. However, the synthesis of this 3,3-disubstituted azetidine presents several challenges, including ring strain, steric hindrance, and the need for careful control of reaction conditions to avoid side products.
The most logical and robust synthetic strategy involves a multi-step sequence starting from a commercially available, N-protected 3-hydroxyazetidine derivative. This approach allows for the sequential and controlled introduction of the isopropoxy and carboxylic acid functionalities.
Here, we present a comprehensive guide structured in a question-and-answer format to directly address the issues you may encounter at each critical stage of the synthesis.
Overall Synthetic Workflow
The synthesis of this compound can be conceptually broken down into four key stages. Understanding this workflow is crucial for effective troubleshooting.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide & FAQs
Stage 1 & 2: Preparation of the Key Intermediate: N-Boc-3-hydroxyazetidine-3-carboxylic acid ethyl ester
While N-Boc-3-hydroxyazetidine is a common starting material, for this synthesis, an intermediate with a pre-installed carboxylate equivalent at the 3-position is highly advantageous. Let's assume the synthesis begins with a related precursor, N-Boc-3-hydroxyazetidine, and requires the introduction of the carboxylic acid functionality. A common route is through a cyanation followed by hydrolysis, or by starting from a precursor that already contains the ester group.
Q1: I am having difficulty introducing the carboxylic acid group at the 3-position of N-Boc-3-hydroxyazetidine. What are my options?
A1: Direct carboxylation of the 3-hydroxyazetidine is challenging. A more reliable strategy is to start with a precursor that facilitates the introduction of a carboxylate or a synthon thereof.
-
Option A: Cyanation followed by hydrolysis. You can convert the hydroxyl group to a good leaving group (e.g., tosylate or mesylate) and then perform a nucleophilic substitution with a cyanide salt. The resulting nitrile can then be hydrolyzed to the carboxylic acid under acidic or basic conditions.[1][2]
-
Option B: Start with a suitable precursor. A more direct route is to synthesize or procure an intermediate such as ethyl 1-Boc-3-hydroxyazetidine-3-carboxylate. This avoids the harsh conditions of nitrile hydrolysis.
Q2: My esterification of N-Boc-3-hydroxyazetidine to introduce the ethyl carboxylate group is giving low yields. What could be the issue?
A2: Low yields in the esterification of this sterically hindered tertiary alcohol are common. The choice of esterification method is critical.
-
Ineffective Method: Standard Fischer esterification (acid catalyst with ethanol) is often inefficient for tertiary alcohols due to steric hindrance and the potential for elimination side reactions.[3]
-
Recommended Protocol: Acyl Chloride or Anhydride Method. A more effective approach is to use a more reactive acylating agent.
-
Formation of the Mixed Anhydride: React N-Boc-3-hydroxyazetidine with ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at low temperatures (e.g., 0 °C).
-
Reaction with Alcohol: The in-situ formed mixed anhydride is then reacted with ethanol to yield the desired ester.
-
Stage 3: Williamson Ether Synthesis for Isopropylation
This is a critical step where the isopropoxy group is introduced. The success of this SN2 reaction depends heavily on the proper choice of reagents and conditions.
Q3: My Williamson ether synthesis to form N-Boc-3-isopropoxyazetidine-3-carboxylic acid ethyl ester is failing or giving a low yield. What are the likely causes?
A3: Low yields in this step are often due to one or a combination of the following factors:
-
Inefficient Deprotonation of Isopropanol: Isopropanol must be converted to the more nucleophilic isopropoxide. The choice and handling of the base are crucial.
-
Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Ensure all reagents and glassware are scrupulously dry, as water will quench the base.
-
-
Poor Leaving Group on the Azetidine Ring: The hydroxyl group of your starting material is a notoriously poor leaving group for SN2 reactions.[3]
-
Solution: The hydroxyl group must be converted to a better leaving group. A common and effective strategy is to convert it to a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). This is typically done in a separate step before the etherification.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in SN2 reactions.
-
Solution: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the alkoxide but not the nucleophilic anion, thus enhancing its reactivity.[4]
-
Q4: I am observing the formation of an alkene byproduct during the Williamson ether synthesis. How can I minimize this?
A4: Alkene formation is a classic sign of a competing E2 elimination reaction.[4] This is particularly prevalent with secondary alkyl halides and can also occur with hindered substrates.
-
Cause: The isopropoxide is not only a good nucleophile but also a reasonably strong base. If the reaction temperature is too high, it can favor elimination over substitution.
-
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: Substitution reactions are generally favored at lower temperatures than elimination reactions. Try running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) instead of refluxing.
-
Choice of Base: While a strong base is needed to form the isopropoxide, using a very bulky base can sometimes favor elimination. Sodium hydride is a good choice as it is non-nucleophilic and generates the alkoxide in situ.
-
Control Addition: Add the alkylating agent (e.g., 2-iodopropane or isopropyl tosylate) slowly to the pre-formed alkoxide solution to maintain a low concentration of the electrophile and minimize side reactions.
-
Q5: Which is a better alkylating agent for this reaction: 2-iodopropane or isopropyl tosylate?
A5: While both can be used, there are trade-offs.
-
2-Iodopropane: Iodide is an excellent leaving group. However, secondary alkyl halides are more prone to elimination reactions.
-
Isopropyl Tosylate: Tosylate is also an excellent leaving group. While it is a secondary tosylate, it is often a good alternative to the halide.
-
Recommendation: Given the potential for elimination, and if you are activating the hydroxyl group on the azetidine, it is generally preferable to use a less sterically hindered alkylating agent if possible. However, in this specific case, you are introducing the isopropyl group. Activating the azetidinol to a tosylate and reacting it with sodium isopropoxide is a viable strategy.
Caption: Key steps in the Williamson ether synthesis of the isopropoxyazetidine intermediate.
Stage 4: Hydrolysis of the Ethyl Ester
The conversion of the ethyl ester to the carboxylic acid is the next crucial transformation. The steric hindrance around the ester group can make this step challenging.
Q6: Standard hydrolysis conditions (e.g., NaOH in aqueous methanol) are very slow or incomplete for my N-Boc-3-isopropoxyazetidine-3-carboxylic acid ethyl ester. What can I do?
A6: The ester at the 3-position of the azetidine ring is sterically hindered, which slows down the rate of saponification.[5][6]
-
Increase Reaction Temperature and Time: The simplest approach is to increase the reaction temperature (e.g., reflux) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
Use a Co-solvent: To improve the solubility of the ester, a co-solvent like THF can be used in addition to water and methanol. A common system is a mixture of THF:MeOH:H₂O.
-
Alternative Hydrolysis Methods for Hindered Esters:
-
Potassium Trimethylsilanolate (KOSiMe₃): This reagent is known to cleave hindered esters under relatively mild, anhydrous conditions.
-
Lithium Hydroxide in THF/Water: LiOH is often more effective than NaOH or KOH for the hydrolysis of hindered esters.
-
Non-aqueous Saponification: A solution of NaOH in a mixture of methanol and a non-polar aprotic solvent like dichloromethane (CH₂Cl₂) can be highly effective for hindered esters.[7]
-
| Parameter | Standard Hydrolysis | Optimized for Hindered Ester |
| Base | NaOH, KOH | LiOH, KOSiMe₃ |
| Solvent | Aqueous Methanol/Ethanol | THF/Water/Methanol, Dichloromethane/Methanol |
| Temperature | Room Temp to Reflux | Reflux |
| Reaction Time | 1-4 hours | 12-48 hours |
Stage 5: N-Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the desired hydrochloride salt.
Q7: How do I effectively remove the N-Boc group to get the final product?
A7: The N-Boc group is acid-labile and is typically removed under acidic conditions.[8][9]
-
Recommended Reagent: A solution of hydrochloric acid (HCl) in an organic solvent is ideal for this transformation as it simultaneously deprotects the amine and forms the hydrochloride salt in one step.
-
Common Solvents for HCl:
-
4M HCl in 1,4-dioxane is a commercially available and widely used reagent for this purpose.
-
HCl gas can be bubbled through a solution of the substrate in diethyl ether or ethyl acetate.
-
Acetyl chloride in methanol will generate HCl in situ.[9]
-
Q8: I am concerned about the stability of the azetidine ring under strong acidic conditions. Is ring-opening a risk?
A8: While azetidines are strained four-membered rings, the N-Boc protected azetidine is generally stable to the acidic conditions required for Boc deprotection. Ring opening is more of a concern under conditions of catalytic hydrogenation with certain catalysts or with strong Lewis acids at elevated temperatures. The use of HCl in dioxane or ether at room temperature is a standard and safe method for N-Boc deprotection of azetidines.[10]
Q9: What is the best way to purify the final this compound product?
A9: The final product is an amino acid hydrochloride salt, which is typically a crystalline solid.
-
Purification Strategy:
-
After deprotection, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess HCl.
-
The resulting crude solid or oil can be purified by trituration or recrystallization.
-
Trituration: Suspend the crude product in a solvent in which it is poorly soluble (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and ether) and stir vigorously. The purified solid can then be collected by filtration.
-
Recrystallization: If a suitable solvent system can be found (e.g., ethanol/ether, methanol/ethyl acetate), recrystallization can provide a highly pure product.
-
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of N-Boc-3-isopropoxyazetidine-3-carboxylic acid ethyl ester
This protocol assumes you have activated the hydroxyl group as a tosylate.
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (10 mL per mmol of N-Boc-3-(tosyloxy)azetidine-3-carboxylate). Add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Slowly add anhydrous isopropanol (1.5 equivalents) to the stirred suspension. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
SN2 Reaction: Cool the resulting sodium isopropoxide solution to 0 °C. Add a solution of N-Boc-3-(tosyloxy)azetidine-3-carboxylate (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified N-Boc-3-isopropoxyazetidine-3-carboxylic acid (1 equivalent) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Purification: Triturate the resulting residue with diethyl ether. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
References
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
- BenchChem. (2025). Technical Support Center: Hydrolysis of Sterically Hindered Esters.
- Gassman, P. G., & Guggenheim, T. L. (1983). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Journal of the American Chemical Society, 105(18), 5779-5780.
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
- O'Neil, I. A., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133.
- Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Chemistry–A European Journal, 19(36), 11938-11949.
- Donohoe, T. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3329-3341.
- Chem-Impex. 2-(N-Boc-aminomethyl)azetidine hydrochloride.
- ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
- Ranu, B. C., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3169.
- Appiah-padi, W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10134.
- WO2000063168A1 - Synthesis of azetidine derivatives - Google P
- Master Organic Chemistry. The Williamson Ether Synthesis.
- ACS GCI Pharmaceutical Roundtable. (2026). Acids Reagent Guide.
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Organic Syntheses. (1966). Nitrile to Acid - Common Conditions.
- Sigma-Aldrich.
- Organic Syntheses. (1966). Azetidine.
- Beilstein Archives. Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac.
- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google P
- Houben-Weyl. (2004). 2.2 Carboxy Group.
- Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound.
- Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids.
- National Center for Biotechnology Information. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles.
- BLD Pharm. 1523606-43-0|this compound.
- Sigma-Aldrich. 3-ISOPROPOXYAZETIDINE-3-CARBOXYLIC ACID HCL.
- BenchChem. (2025). A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine.
- BenchChem. (2025). Optimizing reaction conditions for 3-Phenoxyazetidine synthesis.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine.
- EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof - Google P
- National Center for Biotechnology Information. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci.
- PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
- National Center for Biotechnology Information. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- ResearchGate. (2025). Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids.
- National Center for Biotechnology Information. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
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Technical Support Center: Synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we will address specific, commonly encountered challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to mitigate side reactions and optimize your process.
Troubleshooting Guide & FAQs
The synthesis of this compound, while conceptually straightforward, is fraught with potential pitfalls primarily arising from the competition between desired and undesired reaction pathways and the inherent strain of the azetidine ring.[1][2] This guide dissects the most common issues encountered during the key synthetic transformations.
A typical synthetic route proceeds as follows:
-
Etherification: N-Boc-3-hydroxyazetidine-3-carboxylic acid ester is reacted with an isopropylating agent under basic conditions (Williamson Ether Synthesis).
-
Hydrolysis: The resulting ester is saponified to the corresponding carboxylic acid.
-
Deprotection & Salt Formation: The N-Boc protecting group is removed under acidic conditions, yielding the final hydrochloride salt.
Diagram: Overall Synthetic Pathway
Caption: High-level overview of the synthesis.
Q1: My Williamson etherification step has a low yield, and I observe significant gas evolution. What is the likely cause and how can I fix it?
Answer: This is the most common and critical issue in this synthesis. The problem is a competing E2 elimination reaction .[3]
-
Causality: The Williamson ether synthesis is an S_N_2 reaction where the alkoxide (formed by deprotonating the 3-hydroxy group) attacks the isopropylating agent.[4] However, alkoxides are strong bases, and your isopropylating agent (e.g., 2-bromopropane or 2-iodopropane) is a secondary halide. This combination strongly favors the E2 elimination pathway, where the base abstracts a proton from the isopropyl group, eliminating the halide and forming propene gas.[5][6]
-
Troubleshooting & Optimization:
-
Choice of Alkylating Agent: The leaving group is critical. While secondary halides are prone to elimination, using an agent with a better leaving group that is less basic can favor substitution.
-
Recommendation: Switch from 2-bromopropane or 2-iodopropane to isopropyl tosylate (isopropyl p-toluenesulfonate) . Tosylate is an excellent leaving group, and this change can significantly improve the S_N_2/E2 ratio.
-
-
Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[3]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start the addition of the alkylating agent at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the alkoxide, leaving a "naked" and more nucleophilic alkoxide anion, which favors the S_N_2 pathway.[7]
-
Diagram: S_N_2 vs. E2 Competition
Caption: Competing S_N_2 (desired) and E2 (side reaction) pathways.
Q2: During the final N-Boc deprotection with HCl, my yield is low and LC-MS analysis shows impurities with the same mass as my desired product but different retention times, as well as lower molecular weight fragments.
Answer: This issue points towards the instability of the strained azetidine ring under harsh acidic conditions, leading to ring-opening side reactions .
-
Causality: Azetidines possess significant ring strain (approximately 25.5 kcal/mol), making them susceptible to nucleophilic ring-opening, especially when the nitrogen is protonated under strong acidic conditions.[2][8] The protonated azetidinium ion can be attacked by a nucleophile (like the chloride counter-ion or water), leading to the formation of acyclic amino alcohol derivatives.
-
Troubleshooting & Optimization:
-
Milder Acidic Conditions: The choice and concentration of acid are paramount. Trifluoroacetic acid (TFA) is often too harsh for this substrate.[9]
-
Recommendation: Use a saturated solution of HCl in a non-nucleophilic organic solvent like 1,4-dioxane or diethyl ether. This provides the necessary acidity while minimizing the presence of water, which can act as a competing nucleophile.
-
-
Strict Temperature Control:
-
Recommendation: Perform the deprotection at 0 °C or below . Add the acidic solution slowly to the substrate solution while maintaining the low temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
-
Anhydrous Conditions: Ensure all solvents and glassware are scrupulously dry to prevent water-mediated side reactions.
-
Diagram: N-Boc Deprotection and Ring-Opening Side Reaction dot
Sources
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Stability of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride in Solution
Introduction for the Researcher
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride. The unique structure of this molecule, featuring a strained four-membered azetidine ring and a carboxylic acid function, presents specific challenges and considerations regarding its stability in solution. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and address potential stability issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that may influence its stability in solution?
A1: The stability of this compound is primarily influenced by two key structural motifs:
-
The Azetidine Ring: This is a four-membered heterocyclic amine. Such small rings possess significant ring strain (approximately 25.4 kcal/mol), making them susceptible to ring-opening reactions under certain conditions.[1][2]
-
The Carboxylic Acid: This functional group's acidity and potential for ionization can influence the compound's solubility and interactions in solution.[3][4]
-
The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, indicating that the azetidine nitrogen is protonated. This enhances water solubility but also means the initial solution will be acidic.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor governing the stability of this compound.
-
Acidic Conditions (pH < 4): In highly acidic solutions, the azetidine nitrogen will be protonated, forming an azetidinium ion. While the hydrochloride salt form already provides an acidic environment, stronger acidic conditions could further promote acid-catalyzed hydrolysis or other degradation pathways involving ring-opening.[5][6] The rate of decomposition for some azetidine analogs has been shown to be more rapid at low pH.[5]
-
Neutral to Mildly Acidic Conditions (pH 4-7): This is likely the pH range where the compound exhibits its greatest stability. The carboxylic acid will be partially to fully deprotonated to the carboxylate, while the azetidine nitrogen may exist in equilibrium between its protonated and free base forms, depending on its pKa.
-
Basic Conditions (pH > 8): In basic solutions, the carboxylic acid will be fully deprotonated to the carboxylate form.[7][8] The azetidine nitrogen will be in its free base form, which can act as a nucleophile. This could potentially lead to intermolecular reactions or degradation, although specific pathways are not documented. The hydrolysis of some azetidinyl amidinium salts has been shown to be base-catalyzed.[9][10]
Q3: My solution of this compound has turned yellow over time. What could be the cause?
A3: A color change, such as yellowing, is a common indicator of chemical degradation. While the exact degradation products for this specific molecule are unknown, the color change could be due to the formation of conjugated systems or other chromophores resulting from the decomposition of the parent compound. It is crucial to discontinue the use of discolored solutions and prepare fresh stock.
Q4: I have observed precipitation in my aqueous stock solution. What are the possible reasons?
A4: Precipitation can occur for several reasons:
-
Change in pH: If the pH of your solution has shifted, it could affect the ionization state of the carboxylic acid and the azetidine nitrogen, potentially leading to a less soluble form.
-
Degradation: The precipitate could be a less soluble degradation product.
-
Exceeding Solubility Limit: Ensure that the concentration of your stock solution does not exceed the solubility limit of the compound in the chosen solvent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results | Degradation of the compound in solution. | Prepare fresh stock solutions frequently. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Perform a forced degradation study to understand the stability of your compound under your experimental conditions.[11][12] |
| Appearance of new peaks in HPLC or LC-MS analysis | Formation of degradation products. | Characterize the new peaks using mass spectrometry and NMR to identify potential degradation products.[13][14] This will provide insight into the degradation pathway. |
| Inconsistent pH of prepared solutions | Buffering capacity of the solvent. | Use a buffered solvent system to maintain a stable pH, especially when working with unbuffered aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: For initial stock solutions, consider using anhydrous DMSO or ethanol. If an aqueous stock is required, use a buffered solution (e.g., PBS or a citrate buffer) at a pH where the compound is expected to be most stable (e.g., pH 5-7).
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the stock solution at the desired concentration.
-
Storage: Store stock solutions in tightly sealed vials. For short-term storage (1-2 weeks), refrigeration at 2-8°C may be adequate, but this should be verified. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Performing a Preliminary Forced Degradation Study
A forced degradation study can provide valuable insights into the stability of your compound under various stress conditions.[15]
-
Prepare Solutions: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate a solution at 50°C
-
Control: Your standard experimental buffer
-
-
Incubation: Incubate the solutions for a defined period (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: At each time point, analyze the samples by a stability-indicating method such as reverse-phase HPLC with UV or MS detection.
-
Evaluation: Compare the peak area of the parent compound and observe the formation of any new peaks corresponding to degradation products. An extent of degradation of 5-20% is generally considered suitable for these studies.[15]
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for the azetidine ring under acidic conditions, leading to ring opening.
Caption: Hypothetical acid-catalyzed ring-opening of the azetidine moiety.
The following workflow can guide your troubleshooting process when encountering stability issues.
Caption: Troubleshooting workflow for stability issues.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Effect of acid concentration on the hydrolysis of aziridinium ions. Journal of the Chemical Society, Chemical Communications. [Link]
-
Is a carboxylic acid more stable in an acidic medium than a basic medium?. Quora. [Link]
-
The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Video: Acidity of Carboxylic Acids. JoVE. [Link]
-
Relative Acidities of Carboxylic Acids, Phenols & Alcohols. Save My Exams. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]
-
Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]
-
Acidity of carboxylic acids and derivatives. BYJU'S. [Link]
-
Stability of different azetidine esters. ResearchGate. [Link]
-
The double helix is dehydrated: evidence from the hydrolysis of acridinium ester-labeled probes. PubMed. [Link]
-
The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Forced degradation studies of rosuvastatin and ezetimibe. ResearchGate. [Link]
-
Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
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- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biomedres.us [biomedres.us]
- 13. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reaction Parameters for 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Document ID: TSG-AZT-44B Revision: 1.0 Last Updated: January 19, 2026
Introduction
Welcome to the technical support center for the synthesis and optimization of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals actively working with this valuable building block. Azetidine scaffolds are integral to modern medicinal chemistry, prized for their ability to impart unique conformational constraints and physicochemical properties to novel therapeutic agents.[1][2] However, the inherent ring strain of the four-membered azetidine core presents distinct synthetic challenges.[1][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic synthesis and practical laboratory experience. Our goal is to empower you to overcome common hurdles, optimize reaction parameters, and achieve high-yielding, reproducible syntheses.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 3-Isopropoxyazetidine-3-carboxylic acid and its hydrochloride salt.
Q1: Why is my overall reaction yield consistently low?
Low yield is a multifaceted problem often stemming from incomplete reactions, degradation of starting materials or products, or competitive side reactions. A systematic approach is crucial for diagnosis.
Possible Cause 1: Inefficient Azetidine Ring Formation The construction of the strained four-membered ring is often the most challenging step.[1] Intramolecular cyclization, a common strategy, is highly sensitive to reaction conditions.
-
Explanation: The key step, an intramolecular SN2 reaction, requires a delicate balance. The nitrogen nucleophile must effectively attack the carbon bearing a leaving group.[4] Competing intermolecular reactions can lead to oligomerization, while elimination reactions (E2) can occur if the base is too strong or sterically hindered.
-
Solutions:
-
Leaving Group Quality: Ensure the hydroxyl group of the precursor (e.g., a substituted 1,3-aminopropanol) is converted to an excellent leaving group. Mesylates (Ms) or tosylates (Ts) are standard, but triflates (Tf) are more reactive and can be effective at lower temperatures, minimizing side reactions.[5]
-
Base Selection: The choice of base is critical. A non-nucleophilic, moderately strong base is often ideal to deprotonate the amine without promoting elimination. Consider bases like potassium carbonate (K₂CO₃) or triethylamine (TEA). In cases of stubborn cyclization, a stronger base like sodium hydride (NaH) may be necessary, but must be used at low temperatures.
-
Solvent & Concentration: Perform the cyclization under high-dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular pathway over the intermolecular one.[4] A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically effective.
-
Possible Cause 2: Degradation via Ring Opening The azetidine ring, once formed, can be susceptible to nucleophilic or acid-mediated ring-opening, especially under harsh conditions.[3]
-
Explanation: The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their larger pyrrolidine or piperidine counterparts.[1] Strong acids used during workup or purification (e.g., for hydrochloride salt formation) can protonate the ring nitrogen, activating the ring towards nucleophilic attack by counter-ions or solvent.
-
Solutions:
-
pH Control: During aqueous workup and extraction, maintain the pH in a neutral to slightly basic range (pH 7-9) to keep the azetidine nitrogen in its free base form.[6]
-
Salt Formation Conditions: When forming the hydrochloride salt, use anhydrous HCl (e.g., a solution in dioxane or diethyl ether) and add it slowly to a solution of the purified free base at low temperature (0 °C). Avoid using concentrated aqueous HCl, which introduces water and can facilitate hydrolysis.
-
Temperature Management: Keep all reaction and purification steps at the lowest effective temperature to minimize degradation pathways.
-
Q2: I'm observing a significant amount of a pyrrolidine byproduct. What is happening and how can I fix it?
The formation of a five-membered pyrrolidine ring is a common competitive pathway in azetidine synthesis.[5]
-
Explanation: This side reaction typically arises from a rearrangement or an alternative cyclization pathway if the starting material allows for it. For instance, if the precursor has a leaving group at the δ-position relative to the nitrogen, a 5-exo-tet cyclization can occur, which is often kinetically favored over the 4-exo-tet cyclization required for azetidine formation (Baldwin's rules).
-
Solutions:
-
Precursor Purity: Verify the structure and purity of your starting 1,3-aminopropanol derivative. Ensure there are no isomeric impurities that could lead to a five-membered ring.
-
Regioselective Catalyst: In certain advanced syntheses, such as those proceeding via epoxide aminolysis, the choice of Lewis acid catalyst is critical for regioselectivity.[4] For example, La(OTf)₃ has been shown to be highly effective in promoting the correct C-N bond formation for 3-hydroxyazetidines, which are precursors to the target molecule.[7]
-
Optimize Cyclization Conditions: Slower reaction rates at lower temperatures can sometimes improve selectivity for the thermodynamically less stable, but desired, four-membered ring.
-
Q3: The purification of the final hydrochloride salt is difficult, yielding an oily or impure solid. What are the best practices?
Azetidine carboxylic acids can be challenging to purify due to their zwitterionic nature and high polarity.
-
Explanation: The presence of both a basic nitrogen and an acidic carboxylic acid group makes the molecule highly soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents used for chromatography. The hydrochloride salt can also be hygroscopic.
-
Solutions:
-
Purify the Free Base First: Before forming the salt, purify the N-protected or free base form of 3-isopropoxyazetidine-3-carboxylic acid. Ion-exchange chromatography can be a powerful technique for this. Alternatively, flash column chromatography on silica gel may be possible if the nitrogen is protected (e.g., with a Boc or Cbz group).
-
Recrystallization of the Salt: Once the pure free base is obtained, dissolve it in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol) and add a solution of anhydrous HCl. The hydrochloride salt should precipitate. If it oils out, try adding a non-polar co-solvent (e.g., diethyl ether, heptane) to induce crystallization. Cooling the mixture and scratching the inside of the flask can also help.
-
Lyophilization: If recrystallization fails, and the compound is sufficiently non-volatile, dissolving the crude salt in water and lyophilizing (freeze-drying) can yield a fine, amorphous powder, although it may be more hygroscopic than a crystalline solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the azetidine ring-forming reaction? The choice of solvent is critical and depends on the specific methodology. For intramolecular cyclizations of halo-amines or amino alcohols with activated hydroxyl groups, polar aprotic solvents like 1,2-dichloroethane (DCE), acetonitrile (MeCN), or DMF are generally preferred.[7] They effectively solvate the transition state without interfering with the nucleophilic nitrogen.
Q2: How do I monitor the reaction progress effectively? Due to the high polarity of the product, standard TLC on silica gel can be difficult as the product may not move from the baseline.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most reliable method. It can separate the polar components and confirm the mass of the desired product.
-
Reverse-Phase TLC: Using C18-functionalized plates with a polar mobile phase (e.g., methanol/water with 0.1% formic acid) can be effective.
-
¹H NMR of Crude Sample: Taking a small aliquot from the reaction, removing the solvent, and dissolving it in a suitable deuterated solvent (e.g., D₂O or MeOD) can show the disappearance of starting material signals and the appearance of new signals corresponding to the azetidine ring protons.
Q3: Is an N-protecting group necessary? Yes, in most synthetic routes, protecting the azetidine nitrogen is highly advantageous. A tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group serves several purposes:
-
It prevents the amine from acting as a base, which could interfere with subsequent steps.
-
It reduces the polarity of the molecule, making it more amenable to standard purification techniques like silica gel chromatography.[6]
-
It can be readily removed in the final step under acidic conditions (Boc) or via hydrogenolysis (Cbz) to yield the desired product.[6]
Data Summary & Visualization
Table 1: Key Parameter Optimization for Intramolecular Cyclization
| Parameter | Option 1 (Standard) | Option 2 (Aggressive) | Option 3 (Selective) | Rationale & Key Considerations |
| Leaving Group | -OMs (Mesylate) | -OTf (Triflate) | -OTs (Tosylates) | Triflate is highly reactive, allowing lower temperatures. Mesylate is a good balance of reactivity and cost. |
| Base | K₂CO₃ | NaH | Et₃N (Triethylamine) | NaH is very strong but can promote side reactions. K₂CO₃ is a solid, easily removed base. Et₃N is a soluble organic base. |
| Solvent | Acetonitrile (MeCN) | DMF | 1,2-Dichloroethane (DCE) | DCE was found to be superior in some Lewis-acid catalyzed reactions.[7] DMF has a high boiling point for difficult reactions. |
| Temperature | 60-80 °C | 0 °C to RT | 40-60 °C | Match temperature to the reactivity of the leaving group and base. Lower temperatures often favor selectivity. |
| Concentration | 0.05 M | 0.01 M | 0.1 M | High dilution (0.01-0.05 M) is critical to favor intramolecular cyclization and minimize polymerization. |
Diagram: Troubleshooting Workflow for Low Reaction Yield
This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues in the synthesis.
Caption: A decision tree for troubleshooting low yields.
Example Protocol: N-Boc Protected Synthesis
This protocol is a representative example and may require optimization for specific laboratory conditions.
Step 1: Activation of 1-(tert-butoxycarbonyl)azetidin-3-ol
-
Dissolve 1-(tert-butoxycarbonyl)azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate.
Step 2: Alkoxide Formation and Nucleophilic Substitution
-
In a separate flask, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) to anhydrous tetrahydrofuran (THF) at 0 °C.
-
Slowly add isopropanol (2.0 eq) and stir for 20 minutes to form sodium isopropoxide.
-
Add a solution of the crude mesylate from Step 1 in THF to the isopropoxide solution at 0 °C.
-
Warm the reaction to room temperature and then heat to reflux (approx. 66 °C) for 12-24 hours, monitoring for the formation of N-Boc-3-isopropoxyazetidine.
Step 3: Deprotection and Salt Formation
-
Cool the reaction mixture and carefully quench with water.
-
Extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude N-Boc-3-isopropoxyazetidine by silica gel chromatography.
-
Dissolve the purified intermediate in a minimal amount of diethyl ether or ethyl acetate.
-
Add a 4M solution of HCl in dioxane (1.5 eq) dropwise at 0 °C.
-
Stir for 1-2 hours. The product, 3-isopropoxyazetidine hydrochloride, should precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
References
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
- BenchChem (2025). Optimization of reaction conditions for azetidine synthesis. BenchChem Technical Support.
- BenchChem (2025). Optimizing Catalyst Selection for Azetidine Synthesis. BenchChem Technical Support.
-
Couture, E., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
DeBerardinis, A. M., & Wuest, W. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). Available at: [Link]
- Google Patents (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. EP0992491A1.
- Fleet, G. W. J., et al. (1993). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Tetrahedron.
-
Chalyk, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central, NIH. Available at: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
-
Kirk, S. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
- Fu, Z., & Xu, J. (2018). Synthesis of Azetidines. Chinese Journal of Chemistry.
-
Jin, J., et al. (2010). An Improved Method for Synthesis of Azetidine-2-carboxylic acid. ResearchGate. Available at: [Link]
-
Wikipedia. Azetidine-2-carboxylic acid. Available at: [Link]
-
Bakulev, V. A., et al. (2020). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PubMed Central, NIH. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride reactions
Technical Support Center: 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during its use in synthesis.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions about the reagent's properties and handling, which are crucial for successful experimental outcomes.
Q1: What is the significance of the "hydrochloride" in the reagent's name, and how does it affect my reaction setup?
A: This is the most critical factor to consider before starting any reaction. The "hydrochloride" indicates that the azetidine nitrogen is protonated, forming an ammonium salt (R₂NH₂⁺ Cl⁻). In this state, the nitrogen is non-nucleophilic and the entire molecule has different solubility properties than its free base form.
For most reactions, particularly amide couplings, the azetidine nitrogen must be in its neutral, free base form. Therefore, you must add a base to neutralize the hydrochloride salt. A common oversight is failing to add enough base, leading to failed or low-yielding reactions. For a standard amide coupling, a minimum of two equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)) are required:
-
1 equivalent: To neutralize the azetidine hydrochloride salt.
-
1+ equivalent: To facilitate the deprotonation of the carboxylic acid for activation.
Q2: What are the key structural features of 3-Isopropoxyazetidine-3-carboxylic acid that I should be aware of?
A: There are two main features:
-
Strained Azetidine Ring: Azetidines are four-membered rings and possess significant ring strain.[1] This makes them susceptible to ring-opening reactions under certain conditions (e.g., strong nucleophiles, high temperatures, or harsh acidic/basic conditions).[1][2] Most standard coupling protocols are mild enough to preserve the ring.
-
Quaternary Carbon Center: The carboxylic acid and isopropoxy group are attached to the same carbon (C3), which is a quaternary center. This steric hindrance can slow down reactions compared to less substituted carboxylic acids and protects the C3 position from epimerization.
Q3: What are the general solubility properties of this reagent?
A: As a hydrochloride salt, the compound typically exhibits good solubility in polar protic solvents like water and methanol, but limited solubility in common aprotic organic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Upon addition of an organic base like DIPEA, the resulting free base is generally more soluble in these aprotic solvents, facilitating homogeneous reaction conditions.
Q4: How should I properly store this compound?
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Like many amine salts, it can be hygroscopic. Storing it under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent moisture absorption and maintain its integrity over time. Recommended storage temperatures are often -20°C for long-term stability.[3]
Part 2: Troubleshooting Guide for Amide Coupling Reactions
Amide bond formation is the most common application for this reagent.[4] This section provides solutions to specific problems you may encounter.
Q1: My amide coupling reaction has a very low yield or did not work at all. What are the most likely causes?
A: This is a common issue, and the cause can usually be traced through a logical process.
Troubleshooting Decision Tree
Sources
degradation pathways of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride under acidic conditions
Technical Support Bulletin: 3-Isopropoxyazetidine-3-carboxylic acid HCl
Document ID: TSB-AZ-2026-01A Posted: January 19, 2026 Subject: Stability and Degradation Pathways in Acidic Media For: All personnel in drug discovery, process chemistry, and analytical development utilizing azetidine-based scaffolds.
Overview: Stability Profile in Acidic Media
3-Isopropoxyazetidine-3-carboxylic acid hydrochloride is a substituted, non-natural amino acid analog that serves as a valuable building block in medicinal chemistry. Its structure combines a strained four-membered azetidine ring with an ether linkage at a quaternary carbon. As a hydrochloride salt, the compound is inherently acidic. However, its stability can be compromised under more strongly acidic conditions, such as those encountered during certain synthetic steps (e.g., deprotection), formulation studies, or in low-pH analytical mobile phases.
This bulletin provides a comprehensive guide to understanding, troubleshooting, and analyzing the potential degradation of this compound. The primary degradation pathways involve acid-catalyzed, solvent-mediated ring-opening of the strained azetidine ring. A secondary, though less probable, pathway is the cleavage of the isopropoxy ether linkage.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may encounter, providing explanations and actionable solutions based on the compound's chemical properties.
Question 1: "After an acidic workup (pH < 2), I'm observing a significant loss of my starting material and the appearance of a new, more polar peak on my LC-MS. What is happening?"
Answer: This is a classic sign of acid-catalyzed ring-opening of the azetidine. The strained four-membered ring is susceptible to nucleophilic attack, a process that is accelerated by acid.[1][2]
-
Causality: The azetidine nitrogen becomes protonated under strongly acidic conditions, forming an azetidinium ion. This greatly increases the electrophilicity of the ring carbons, making them vulnerable to attack by even weak nucleophiles, such as water or alcohols from the solvent. The resulting product is a more polar, acyclic amino acid derivative, which would explain the new peak on your reverse-phase LC. A study on a related azetidine compound demonstrated a degradation mechanism involving the formation of a similar azetidinium ion intermediate.[3]
-
Recommended Actions:
-
Neutralize Promptly: After your reaction is complete, quench and neutralize the acid as quickly as possible, preferably at low temperatures (0-5 °C), to minimize the exposure time to low pH.
-
Use a Milder Acid: If the reaction chemistry allows, consider using a weaker acid or a buffered acidic system.
-
Aqueous-Free Workup: If possible, perform an anhydrous workup to remove the nucleophile (water) that facilitates the ring-opening.
-
Question 2: "My NMR spectrum shows the disappearance of the characteristic azetidine protons and the appearance of a new signal consistent with an isopropyl group and a hydroxyl group. Is the ether cleaving?"
Answer: While ether cleavage is a possibility, it is less likely than ring-opening under typical aqueous acidic conditions unless very harsh reagents (like HBr or HI) and high temperatures are used.[4][5]
-
Causality: The most probable cause is the ring-opening pathway described in Question 1. The nucleophilic attack (e.g., by water) opens the ring to form 2-(hydroxymethyl)-2-isopropoxy-beta-alanine. This new structure would retain the isopropyl signal and introduce a new hydroxyl group, consistent with your observation. Cleavage of the ether C-O bond would require protonation of the ether oxygen followed by an SN1 or SN2 reaction.[6][7][8] Given that the azetidine nitrogen is more basic and will be preferentially protonated, ring-opening is the more kinetically favored pathway.
-
Recommended Actions:
-
Advanced NMR Analysis: Perform 2D NMR experiments (COSY, HSQC) to confirm the connectivity of the new species. This will definitively distinguish between a ring-opened product and an ether-cleaved product (3-hydroxyazetidine-3-carboxylic acid).
-
LC-MS/MS Analysis: Analyze the new peak by mass spectrometry and examine its fragmentation pattern. The fragmentation of the ring-opened product will differ significantly from that of the ether-cleaved product.
-
Question 3: "I'm developing an HPLC method and see peak tailing and poor reproducibility for my main compound when using a low-pH mobile phase (e.g., 0.1% TFA). Why?"
Answer: This indicates on-column degradation or interaction. The acidic environment of the mobile phase, especially with prolonged residence times on the column, can be sufficient to initiate the degradation process.
-
Causality: Trifluoroacetic acid (TFA) can create a highly acidic micro-environment on the stationary phase. The slow degradation of the azetidine on the column leads to a "smear" of degradation products eluting after the main peak, which manifests as tailing. The extent of degradation can vary with injection volume, flow rate, and column age, leading to poor reproducibility.
-
Recommended Actions:
-
Increase pH: If separation allows, switch to a less acidic mobile phase modifier, such as formic acid (0.1%, pH ~2.7), or use a buffered system like ammonium formate at pH 3-4.
-
Reduce Analysis Time: Use a shorter column or a faster gradient to minimize the time the compound spends in the acidic environment.
-
Lower Temperature: Run the HPLC analysis at a lower temperature (e.g., room temperature or below) to slow the rate of the acid-catalyzed degradation.[9]
-
Frequently Asked Questions (FAQs)
-
What is the optimal pH range for handling this compound in aqueous solutions?
-
For maximum stability, it is recommended to handle aqueous solutions of 3-Isopropoxyazetidine-3-carboxylic acid HCl in a pH range of 4 to 6. Below pH 3, the risk of acid-catalyzed ring-opening increases significantly.
-
-
Can I heat this compound in an acidic solution?
-
Heating this compound under acidic conditions is strongly discouraged. Increased temperature will dramatically accelerate the rate of degradation.[9] If heating is necessary for a reaction, the solution should be neutralized first.
-
-
Does the choice of acid matter?
-
Yes. While the pH is the primary driver, the nature of the acid's conjugate base can also play a role. Acids with highly nucleophilic counter-ions (e.g., HBr, HCl) could potentially participate in the ring-opening reaction, though water is typically the dominant nucleophile in aqueous media. Non-nucleophilic acids like sulfuric acid or perchloric acid will still catalyze hydrolysis via the azetidinium ion mechanism.
-
Proposed Degradation Pathways under Acidic Conditions
Under aqueous acidic conditions, two primary degradation pathways are proposed. The major pathway is the acid-catalyzed hydrolytic ring-opening of the azetidine. A minor, secondary pathway requiring more forcing conditions is the cleavage of the isopropoxy ether.
Pathway A (Major): Acid-Catalyzed Azetidine Ring-Opening
-
Protonation: The lone pair of electrons on the azetidine nitrogen is protonated by an acid (H-A), forming a positively charged azetidinium ion. This step is fast and reversible.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the electrophilic ring carbons (C2 or C4). This is the rate-determining step.
-
Ring-Opening: The C-N bond cleaves, relieving the ring strain and forming a stable, acyclic amino acid intermediate.
-
Deprotonation: The intermediate is deprotonated to yield the final degradation product, 2-(hydroxymethyl)-2-isopropoxy-beta-alanine.
Pathway B (Minor): Acid-Catalyzed Ether Cleavage
-
Protonation: The ether oxygen is protonated, forming an oxonium ion. This makes the isopropoxy group a better leaving group.
-
Cleavage (SN1/SN2): Depending on the conditions, the C-O bond is cleaved. Given the tertiary nature of the carbon, an SN1-like mechanism might be plausible under harsh, non-aqueous conditions, but SN2 attack by a nucleophile (like a halide ion) is also possible.[4][6]
-
Product Formation: This pathway would yield 3-hydroxyazetidine-3-carboxylic acid and isopropanol (or an isopropyl halide).
Caption: Proposed degradation pathways under acidic conditions.
Experimental Workflow: Kinetic Stability & Product Identification
To quantitatively assess the stability of the compound and identify degradation products, the following workflow is recommended.
Caption: Workflow for stability testing and degradant identification.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Isopropoxyazetidine-3-carboxylic acid HCl in 50:50 Methanol:Water.
-
Forced Degradation:
-
For acidic degradation, dilute the stock solution 1:10 in 0.1 N HCl (to achieve a final concentration of 100 µg/mL).
-
Prepare parallel samples in 0.01 N HCl and a pH 4 buffer as controls.
-
Incubate all samples in a temperature-controlled chamber at 40°C.
-
-
Time-Point Sampling: Withdraw aliquots from each sample at T=0, 1, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize each aliquot by adding a stoichiometric equivalent of a suitable base (e.g., sodium bicarbonate solution) to halt the degradation.
-
LC-MS Analysis: Analyze the quenched samples using a reverse-phase C18 column with a mobile phase gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid) coupled to a PDA and a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time to calculate the degradation half-life (t½) under each condition.
-
Determine the exact mass of any new peaks from the MS data to propose elemental compositions.
-
Perform MS/MS analysis on the degradant ions to obtain fragmentation patterns, which can be used to deduce the structure.
-
Data Interpretation: Example Degradation Profile
The following table shows representative data from a forced degradation study at 40°C.
| Condition | Half-life (t½) in hours | Major Degradant m/z [M+H]⁺ | Proposed Structure of Degradant |
| 0.1 N HCl (pH 1) | ~3.5 hours | 178.1074 | 2-(hydroxymethyl)-2-isopropoxy-beta-alanine |
| 0.01 N HCl (pH 2) | ~28 hours | 178.1074 | 2-(hydroxymethyl)-2-isopropoxy-beta-alanine |
| pH 4 Acetate Buffer | > 100 hours | Not Detected | N/A |
This data is illustrative and may not reflect actual experimental results.
The data clearly indicates that the degradation rate is highly dependent on pH, with rapid degradation occurring at pH 1 and significantly greater stability at pH 4. The mass of the major degradant corresponds to the addition of one molecule of water (C7H15NO4, exact mass 177.1001) to the parent compound (C7H13NO3, exact mass 159.0895), strongly supporting the hydrolytic ring-opening pathway.
References
- Fiveable. Reactions of Ethers: Acidic Cleavage. Organic Chemistry Class Notes.
- Sandhya K. (2021). Synthesis and Cleavage of Ethers. Organic Chem Curr Res. 10: 304.
- Wikipedia. Ether cleavage.
- Khan Academy. Acidic cleavage of ethers.
- YouTube. 3-&4-membered ring heterocyclic compounds synthesis & reactions mechanism |Aziridine | Azetidine.
- Master Organic Chemistry. Cleavage Of Ethers With Acid.
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
- ResearchGate. Ring-opening reactions of nitrogen heterocycles.
-
Ràfols, C., et al. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 639-645. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. longdom.org [longdom.org]
- 8. Khan Academy [khanacademy.org]
- 9. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in 3-Isopropoxyazetidine-3-carboxylic acid HCl Synthesis
Introduction
Welcome to the technical support center for the synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. The constrained azetidine ring system and the quaternary stereocenter at the C3 position make this molecule a valuable building block in drug discovery. However, these same features present a significant synthetic challenge: the risk of epimerization at the C3 stereocenter.
Epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomers that are difficult to separate, reduce the yield of the desired product, and introduce impurities that can compromise biological activity and create regulatory hurdles.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you maintain the stereochemical integrity of your synthesis.
Troubleshooting Guide: Diagnosing and Solving Epimerization
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Significant loss of enantiomeric excess (ee%) or diastereomeric excess (de%) after the isopropoxy group installation.
-
Observation: Chiral HPLC or NMR analysis of the product after introducing the isopropoxy group shows a mixture of epimers, whereas the starting material (e.g., N-protected 3-hydroxyazetidine-3-carboxylic acid ester) was stereochemically pure.
-
Probable Cause: The most likely cause is base-mediated epimerization. The proton at the C3 position (alpha to the carbonyl group) is acidic and can be abstracted by a base to form a planar, achiral enolate intermediate.[3] Subsequent re-protonation can occur from either face, leading to a loss of the original stereochemistry.[3] This is particularly problematic during Williamson ether synthesis-type reactions if an inappropriate base is used.
-
Solution:
-
Base Selection: Avoid strong, sterically unhindered bases like sodium hydride (NaH) or potassium tert-butoxide in excess if the carboxylate is not protected. The ideal base should be strong enough to deprotonate the hydroxyl group but not the α-carbon. Consider using a milder, non-nucleophilic base or a carefully controlled amount of a stronger base at low temperatures.
-
Protecting Group Strategy: The most robust solution is to perform the alkylation on a substrate where the stereocenter is not adjacent to an easily enolizable group. A common strategy involves synthesizing the protected azetidine ring with the desired stereochemistry already established.[4]
-
Reaction Conditions:
-
Temperature: Maintain cryogenic temperatures (e.g., -78 °C) during base addition and alkylation to minimize the rate of enolization.
-
Solvent: Use a non-polar, aprotic solvent like THF or toluene. Protic solvents can facilitate proton exchange and epimerization.
-
-
Problem 2: Epimerization detected during ester hydrolysis or final HCl salt formation.
-
Observation: The stereochemical purity is high before the final deprotection/salt formation steps, but the isolated hydrochloride salt is a mixture of epimers.
-
Probable Cause: Both strongly basic and strongly acidic conditions can promote epimerization, especially at elevated temperatures.[5]
-
Basic Hydrolysis (Saponification): Using strong bases like NaOH or KOH at room temperature or higher for extended periods can lead to enolate formation and epimerization.
-
Acidic Hydrolysis/Salt Formation: While generally less common for this specific mechanism, prolonged exposure to strong acids at high temperatures can sometimes catalyze enolization. More likely, if the salt formation involves a basic workup at any stage, that is the point of stereochemical loss.
-
-
Solution:
-
Mild Hydrolysis Conditions: Opt for milder hydrolysis methods. Enzymatic hydrolysis can be highly selective and operates under neutral pH. Alternatively, use milder basic conditions (e.g., LiOH in THF/H₂O at 0 °C) and carefully monitor the reaction to avoid prolonged exposure.
-
Salt Formation Protocol: For hydrochloride salt formation, dissolve the free base in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol, and bubble dry HCl gas through it, or add a solution of HCl in a non-polar solvent (e.g., HCl in dioxane) at low temperature (0 °C to RT). This avoids aqueous workups under harsh pH conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of epimerization for this molecule?
A1: The primary mechanism is the deprotonation of the hydrogen atom at the C3 position, which is alpha to the carboxylic acid's carbonyl group. This abstraction, typically by a base, forms a planar enolate intermediate. The planarity of this intermediate means the stereochemical information is lost. When this enolate is re-protonated, the proton can add to either the top or bottom face, resulting in a mixture of the original stereoisomer and its epimer.[3]
Caption: Base-catalyzed epimerization at the α-carbon.
Q2: Which analytical techniques are best for monitoring stereochemical purity?
A2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for accurately quantifying enantiomeric or diastereomeric excess. NMR spectroscopy using chiral shift reagents can also be used to distinguish between epimers.
Q3: Is it better to introduce the isopropoxy group early or late in the synthesis?
A3: It is generally advisable to devise a synthetic route where the quaternary stereocenter is constructed with the isopropoxy (or a precursor) group already in place, if possible. Syntheses that rely on the alkylation of a 3-hydroxyazetidine derivative are inherently risky.[6][7] For example, starting from a chiral building block that already contains the desired stereochemistry at C3 can circumvent the issue entirely.
Q4: How does the choice of N-protecting group affect epimerization?
A4: The N-protecting group can have an indirect effect. Bulky protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can influence the conformation of the azetidine ring and potentially shield the α-proton, but this effect is usually minor compared to the choice of base and reaction temperature. The primary role of the protecting group is to prevent side reactions at the nitrogen atom.
Key Experimental Protocols
Protocol 1: Recommended Low-Epimerization Alkylation (Williamson Ether Synthesis)
This protocol is for the O-alkylation of an N-Boc-3-hydroxyazetidine-3-carboxylic acid ethyl ester, a common intermediate.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-(3R)-hydroxyazetidine-(3S)-carboxylic acid ethyl ester (1.0 eq) and anhydrous Tetrahydrofuran (THF, 10 mL per 1 g of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes at -78 °C.
-
Alkylation: Add 2-iodopropane (1.5 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Crucially, take an aliquot for chiral HPLC analysis to confirm the retention of stereochemical purity.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Non-Epimerizing HCl Salt Formation
This protocol is for converting the final free-base product to its hydrochloride salt while preserving stereochemistry.
-
Dissolution: Dissolve the purified 3-Isopropoxyazetidine-3-carboxylic acid (1.0 eq) in anhydrous diethyl ether or ethyl acetate (20 mL per 1 g).
-
Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise with vigorous stirring.
-
Isolation: A white precipitate should form immediately. Continue stirring at 0 °C for 1 hour.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold, anhydrous diethyl ether.
-
Drying: Dry the solid under high vacuum to yield the final hydrochloride salt.
-
QC Check: Confirm the identity and stereochemical purity of the final product using NMR and chiral HPLC.
Data Summary: Impact of Base on Epimerization
The following table summarizes the typical outcomes of using different bases for the O-alkylation step, highlighting the importance of base selection.
| Base | Solvent | Temperature (°C) | Typical % Epimerization | Recommendation |
| Sodium Hydride (NaH) | THF | 0 to RT | 15-40% | Not Recommended |
| Potassium tert-butoxide | THF | -20 to 0 | 10-30% | Not Recommended |
| NaHMDS | THF | -78 to RT | < 2% | Highly Recommended |
| Lithium diisopropylamide (LDA) | THF | -78 | < 5% | Recommended |
Synthetic Strategy Workflow
A robust strategy minimizes the number of steps performed on a molecule with an acidic α-proton.
Caption: Workflow to preserve stereochemical integrity.
References
-
Yadav, J. S., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link][1][5]
-
Couty, F., et al. (2019). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 21(10), 3758–3762. [Link][6]
-
LibreTexts Chemistry. (2022). Isomerization at the α-Carbon. [Link][3]
-
Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. CN102976993A. [8]
-
Fleet, G. W. J., et al. (2005). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Tetrahedron: Asymmetry, 16(1), 15-18. [Link][9]
-
Gaunt, M. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6039-6086. [Link][10]
-
Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A. [11]
-
Pearson Education. (n.d.). Epimerization Explained. [Link][12]
-
Couty, F., et al. (2018). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules, 23(9), 2336. [Link][4]
-
Danishefsky, S. J., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(51), 20742–20745. [Link][13]
-
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link][14]
-
University of Toledo. (1991). United States Patent 5,043,334. [Link][15]
-
Michigan State University Chemistry. (n.d.). Reactions at the α-Carbon. [Link][16]
-
Carreira, E. M., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3795–3799. [Link][7]
Sources
- 1. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 9. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 12. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research-collection.ethz.ch [research-collection.ethz.ch]
- 15. utdr.utoledo.edu [utdr.utoledo.edu]
- 16. Carboxyl Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Scale-Up Synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for the scale-up synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical scale-up experience. Our goal is to help you navigate the challenges of transitioning this synthesis from the bench to a larger scale, ensuring efficiency, safety, and reproducibility.
Azetidine derivatives, particularly 3-substituted azetidine-3-carboxylic acids, are highly valued scaffolds in medicinal chemistry, appearing in numerous drug candidates.[1] Their rigid, four-membered ring structure provides unique conformational constraints, making them attractive replacements for larger, more flexible moieties.[2] The successful scale-up of these building blocks is a critical step in the drug development pipeline.
This document is structured to address issues sequentially, following a common synthetic pathway.
Synthetic Strategy Overview
A prevalent and logical synthetic route for this compound involves a multi-step process, typically starting from a protected 3-hydroxyazetidine precursor. The key transformations are:
-
O-Alkylation: Introduction of the isopropoxy group onto the 3-hydroxy position.
-
Saponification: Hydrolysis of the ester protecting group to reveal the carboxylic acid.
-
Salt Formation: Conversion of the free amino acid to its stable hydrochloride salt.
This guide will focus on the common pitfalls and critical parameters associated with each of these stages during scale-up.
Caption: High-level workflow for the synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Part 1: O-Alkylation (Isopropylation)
The O-alkylation of the tertiary alcohol on the azetidine ring is a critical step that often presents challenges related to reactivity, side reactions, and handling of reagents on a larger scale.
Question: My O-alkylation reaction with isopropyl iodide and sodium hydride (NaH) is showing low conversion and is sluggish. What's going on?
Answer: This is a common issue when moving to a larger scale. The root cause often lies in one of several factors:
-
Insufficient Deprotonation:
-
Cause: Sodium hydride (NaH) quality can vary, and it is highly sensitive to moisture. On a larger scale, ensuring all reagents and the solvent (typically THF or DMF) are rigorously anhydrous is critical. Trace water will consume the hydride, reducing its effective stoichiometry.
-
Solution: Use fresh, high-quality NaH from a sealed container. Ensure your solvent is dried over molecular sieves or distilled from a suitable drying agent. Consider using a slight excess of NaH (1.1-1.5 equivalents) to compensate for any trace moisture.
-
-
Poor Solubility/Mass Transfer:
-
Cause: NaH is a solid that reacts on the particle surface. In a larger, less efficiently stirred vessel, the suspension may not be homogenous, leading to poor contact between the base and the dissolved substrate.
-
Solution: Ensure vigorous mechanical stirring. A longer, slow addition of the substrate to the NaH suspension can improve mixing and control the initial exotherm. In some cases, switching to a base with better solubility, like potassium tert-butoxide (KOtBu), can be beneficial, although this may introduce other side reactions.
-
-
Low Reaction Temperature:
-
Cause: While the initial deprotonation is often performed at 0 °C for safety, the subsequent alkylation with isopropyl iodide may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.
-
Solution: After the initial deprotonation is complete (cessation of H₂ gas evolution), slowly warm the reaction mixture and monitor its progress by an in-process control (IPC) like UPLC-MS.
-
Question: I'm observing a significant amount of a byproduct that appears to be my starting material. What is causing this, and how can I prevent it?
Answer: The reappearance of your starting material alongside low conversion of the alkylating agent points towards an E2 elimination side reaction.
-
Causality: The alkoxide formed after deprotonation can act as a base, attacking a proton on the isopropyl iodide, which leads to the formation of propene gas and regenerates your starting alcohol. This is competitive with the desired Sₙ2 substitution.
-
Mitigation Strategies:
-
Choice of Alkylating Agent: Isopropyl iodide is a better leaving group than isopropyl bromide, which generally favors the Sₙ2 pathway.[3][4] However, it is also more prone to elimination. If elimination is severe, switching to isopropyl bromide and increasing the reaction temperature or time may provide a better overall yield.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures disproportionately favor elimination over substitution.
-
Counter-ion Effects: The choice of base matters. Sodium (from NaH) or potassium (from KOtBu) counter-ions can influence the reactivity of the alkoxide. Sometimes, empirical screening is necessary.
-
Question: What are the primary safety concerns with using sodium hydride and isopropyl iodide on a multi-kilogram scale?
Answer: Both reagents require stringent safety protocols for large-scale handling.
-
Sodium Hydride (NaH):
-
Hazard: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It is often supplied as a mineral oil dispersion to reduce its pyrophoricity.
-
Handling: Always handle NaH under an inert atmosphere (Nitrogen or Argon). Use spark-proof equipment. The reaction vessel must be equipped with adequate cooling and a system to safely vent the hydrogen gas produced during deprotonation.
-
Quenching: The most hazardous step is quenching unreacted NaH at the end of the reaction. This must be done slowly and at a low temperature (e.g., 0 °C) by adding a proton source like isopropanol or ethanol dropwise. A rapid quench can lead to an uncontrollable exotherm and hydrogen evolution.
-
-
Isopropyl Iodide:
-
Hazard: Isopropyl iodide is a volatile liquid and a potent alkylating agent.[4] It is harmful if inhaled or absorbed through the skin and is a suspected carcinogen.[5] It is also light-sensitive and can decompose to release iodine.
-
Handling: Work in a well-ventilated area, such as a walk-in fume hood.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3] Store it in a dark, cool place, often stabilized with copper.[3]
-
| Reagent | Key Hazard | Scale-Up Consideration |
| Sodium Hydride | Flammable solid, water-reactive | Use under inert atmosphere; controlled quench required |
| Isopropyl Iodide | Volatile, toxic alkylating agent | Handle in ventilated enclosure; monitor for decomposition |
Part 2: Saponification (Ester Hydrolysis)
The conversion of the ester to a carboxylic acid is generally robust, but scale-up can introduce challenges related to reaction time, workup, and product isolation.
Question: My saponification with NaOH is incomplete, even after extended reaction times. Why is this happening on a larger scale?
Answer: Incomplete saponification on scale-up is often a mass transfer or solubility issue.
-
Cause: The organic ester may have limited solubility in the aqueous base, creating a biphasic system. Without sufficient agitation and interfacial area, the reaction rate can plummet.
-
Solution:
-
Co-solvent: Add a water-miscible organic solvent like THF or methanol to create a homogenous solution. This dramatically increases the reaction rate. After the reaction is complete, the co-solvent can be removed under reduced pressure before workup.
-
Phase-Transfer Catalyst: For biphasic systems, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be used to shuttle the hydroxide ion into the organic phase.
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) will increase the rate of hydrolysis and improve solubility.
-
Question: During the acidic workup to isolate the zwitterionic amino acid, my product is crashing out as an unmanageable solid or oiling out. How can I achieve a clean isolation?
Answer: Isolating zwitterionic compounds requires careful pH control. The product is least soluble at its isoelectric point (pI).
-
Causality: As you neutralize the basic reaction mixture with acid, you protonate the azetidine nitrogen and deprotonate the carboxylate (if not already). At the pI, the net charge is zero, and solubility in aqueous media is at a minimum. Adding acid too quickly can cause rapid, uncontrolled precipitation, leading to impurity inclusion or an oily phase.
-
Optimized Protocol:
-
After saponification, cool the reaction mixture in an ice bath.
-
Slowly add aqueous acid (e.g., 1M HCl) with vigorous stirring, monitoring the pH closely with a calibrated pH meter.
-
As you approach the expected pI (typically between pH 3-5 for such structures), the product will begin to precipitate. Slow the acid addition rate significantly at this stage.
-
Adjust the pH to the point of maximum precipitation, then stir the resulting slurry for a period (e.g., 1-2 hours) to allow for complete crystallization.
-
Filter the solid and wash it with cold water, followed by a water-miscible solvent like acetone or isopropanol to aid drying.
-
Part 3: Hydrochloride Salt Formation
Forming the final hydrochloride salt is crucial for the stability, purity, and handling of the API intermediate.
Question: When I add HCl to my free amino acid in solution, the product precipitates as a sticky oil instead of a crystalline solid. How can I fix this?
Answer: "Oiling out" is a common crystallization problem caused by rapid precipitation from a supersaturated solution or the presence of impurities.
-
Solvent Choice is Key: The solvent system must be one in which the free base is soluble, but the hydrochloride salt is sparingly soluble.
-
Good choices: Isopropanol (IPA), ethanol, ethyl acetate (EtOAc), or mixtures thereof are often effective. Protic solvents like IPA can participate in hydrogen bonding and often yield better crystalline material.
-
Poor choices: Solvents that are too nonpolar (like heptane) may cause the free base to be insoluble, while solvents that are too polar (like water) may dissolve the salt.
-
-
Procedural Recommendations:
-
Control the Rate of HCl Addition: Dissolve the free amino acid in your chosen solvent. Add the HCl solution (e.g., HCl in IPA) slowly at room temperature or slightly elevated temperature to maintain solubility.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a few seed crystals once the solution becomes cloudy. This provides a template for ordered crystal growth and can prevent oiling out.
-
Anti-solvent Addition: An alternative method is to dissolve the free base in a polar solvent (like methanol) where it is very soluble, and then slowly add a nonpolar "anti-solvent" (like methyl tert-butyl ether, MTBE) in which the salt is insoluble. This gradual change in polarity can promote slow, controlled crystallization.
-
Question: How do I ensure I am forming the mono-hydrochloride salt and not a mixture or the free base?
Answer: Stoichiometry and pH control are critical. The goal is to protonate the basic azetidine nitrogen without providing a large excess of acid.
-
Control of HCl: Use a standardized solution of HCl in a solvent (e.g., 2M HCl in isopropanol) and add a precise amount (1.0-1.05 equivalents). Gaseous HCl can also be bubbled through the solution, but this is harder to control on a large scale.
-
Final pH Check: After salt formation and crystallization, the pH of the mother liquor should be acidic. A simple check can be performed by taking a sample of the supernatant, diluting it with water, and measuring the pH. It should typically be in the range of pH 1-3.
-
Characterization: The final product should be thoroughly characterized by NMR, elemental analysis, or titration to confirm the 1:1 stoichiometry of the amine to chloride.
Caption: Decision tree for troubleshooting crystallization.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: O-Alkylation
-
Vessel Preparation: Charge a clean, dry, inerted reactor with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 10 volumes based on the substrate). Begin vigorous stirring.
-
Substrate Addition: Cool the suspension to 0-5 °C. Slowly add a solution of the N-protected 3-hydroxyazetidine-3-carboxylate ester (1.0 equivalent) in anhydrous THF (2 volumes) over 1-2 hours, maintaining the internal temperature below 10 °C. Monitor hydrogen evolution.
-
Alkylation: After the substrate addition is complete, stir the mixture at 0-5 °C for 1 hour. Then, add isopropyl iodide (1.5 equivalents) dropwise, again keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 40-45 °C. Monitor the reaction progress by UPLC-MS until starting material is <2%.
-
Workup: Cool the reaction to 0-5 °C. Very slowly and carefully quench the reaction by the dropwise addition of isopropanol until gas evolution ceases, followed by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Saponification and Isolation
-
Reaction Setup: Dissolve the crude ester from the previous step (1.0 equivalent) in a mixture of methanol (5 volumes) and water (5 volumes).
-
Hydrolysis: Add lithium hydroxide monohydrate (2.0 equivalents) and heat the mixture to 50 °C. Stir until the reaction is complete by UPLC-MS (typically 4-8 hours).
-
Isolation: Cool the mixture to 0-5 °C. Carefully adjust the pH to ~3.5 with 1M HCl. A white precipitate will form.
-
Crystallization: Stir the resulting slurry at 0-5 °C for 2 hours.
-
Filtration: Filter the solid, wash the cake with cold deionized water (2 x 2 volumes), and then with cold acetone (2 x 2 volumes). Dry the solid under vacuum at 40 °C to a constant weight.
Protocol 3: Hydrochloride Salt Formation
-
Dissolution: Suspend the dry zwitterionic amino acid (1.0 equivalent) in isopropanol (10 volumes).
-
HCl Addition: While stirring, add a standardized solution of 4M HCl in isopropanol (1.02 equivalents) dropwise. The solid should dissolve and then a new precipitate may begin to form.
-
Crystallization: Stir the mixture at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 2 hours.
-
Filtration: Filter the crystalline solid, wash the cake with cold isopropanol (2 x 2 volumes), and dry under vacuum at 45 °C to yield the final this compound.
References
- Vertex AI Search. (2026). Understanding the Properties and Handling of 2-Iodopropane: A Chemist's Guide.
- CymitQuimica. (n.d.). CAS 75-30-9: Isopropyl iodide.
- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
- Al-Achi, A., et al. (2022).
- Ji, Y., et al. (2018). Supporting Information for: An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
- LookChem. (n.d.). Cas 75-30-9, Isopropyl iodide.
- De La Cruz, J. N., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 23(10), 2263-2268.
- Preparation of isopropyl iodide. (n.d.).
- Miller, R. A., et al. (2003). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
- Patent EP0221579A1. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
- BenchChem. (2025).
- De Kimpe, N., et al. (2011).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
- Caron, S., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(13), 5279-5283.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Kiss, L., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 7994-8016.
- Kumar, L., et al. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(5), 108-124.
- Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Patent CN102976993A. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride.
- Kumar, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5949-6042.
- Miller, R. A., et al. (2003). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
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Validation & Comparative
A Senior Application Scientist's Guide to 3-Isopropoxyazetidine-3-carboxylic acid HCl: A Comparative Analysis for Modern Drug Discovery
Introduction: The Azetidine Scaffold – A Privileged Motif in Medicinal Chemistry
In the landscape of drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is perpetual. Small, strained ring systems have emerged as powerful tools for medicinal chemists, offering a means to explore chemical space beyond the traditional flat, aromatic structures. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction.[1][2] Its rigid, non-planar geometry serves as a unique conformational constraint, making it an excellent bioisostere for the more flexible proline ring or a means to orient substituents in precise vectors.[3][4] The inherent strain of the azetidine ring not only influences its reactivity but also imparts distinct physicochemical properties to molecules that contain it.[2][4]
This guide provides an in-depth comparison of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride , a specialized building block, against other foundational azetidine carboxylic acids. We will delve into the structural nuances that differentiate these molecules, present validated experimental protocols to characterize their key properties, and discuss the strategic implications of these differences for researchers, scientists, and drug development professionals.
Comparative Overview of Azetidine Carboxylic Acids
The position of the carboxylic acid and the nature of other substituents on the azetidine ring dramatically influence a molecule's properties, including its acidity (pKa), lipophilicity (LogP/LogD), metabolic stability, and its utility as a synthetic building block. Here, we compare our focus molecule with three key analogues that represent fundamental structural variations.
-
3-Isopropoxyazetidine-3-carboxylic acid HCl (Focus Molecule): This molecule features a geminal disubstitution pattern at the C3 position. The isopropoxy group introduces significant lipophilicity and steric bulk, while the carboxylic acid provides a key interaction point and influences solubility. The hydrochloride salt form ensures higher aqueous solubility and stability for handling and formulation.
-
Azetidine-2-carboxylic acid: A naturally occurring non-proteinogenic amino acid, this compound is a direct structural analogue of proline.[5][6] Its biological activity is often linked to its ability to be misincorporated into proteins in place of proline, which can lead to protein misfolding and toxicity.[3][7][8] It serves as a critical benchmark for understanding the biological consequences of the azetidine scaffold.
-
Azetidine-3-carboxylic acid: This isomer shifts the carboxylic acid to the C3 position, altering the geometry and electronic properties compared to its C2 counterpart. It is a versatile building block and is often used as a linker in more complex molecules like PROTACs or as a scaffold for further derivatization.[9][][11]
-
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (N-Boc-Azetidine-3-carboxylic acid): This is the N-protected version of azetidine-3-carboxylic acid.[12] The Boc group renders the ring nitrogen non-basic and significantly increases lipophilicity. It is a crucial synthon in peptide synthesis and other multi-step synthetic sequences, highlighting the importance of protecting group strategies.[12][13]
Table 1: Comparative Physicochemical Properties
| Property | 3-Isopropoxyazetidine-3-carboxylic acid HCl | Azetidine-2-carboxylic acid | Azetidine-3-carboxylic acid | 1-Boc-azetidine-3-carboxylic acid |
| Structure | ![]() | ![]() | ![]() | ![]() |
| Molecular Formula | C₇H₁₄ClNO₃ | C₄H₇NO₂ | C₄H₇NO₂ | C₉H₁₅NO₄ |
| Molecular Weight | 195.64 g/mol | 101.10 g/mol [5] | 101.10 g/mol [] | 201.22 g/mol [12] |
| Predicted pKa₁ (-COOH) | ~2.0 - 2.5 | ~1.8 - 2.2 | ~3.5 - 4.0 | ~3.6 - 4.1 |
| Predicted pKa₂ (-NH₂⁺) | ~8.5 - 9.0 | ~10.5 - 11.0 | ~9.0 - 9.5 | N/A (Amide) |
| Predicted cLogP | ~0.2 (free base) | -2.3 | -2.1 | 0.4[14] |
| Key Features | 3,3-disubstituted; Lipophilic ether; Salt form | Proline analogue; C2-substitution | C3-substitution; Linker motif | N-protected; Synthetic intermediate |
Note: pKa and cLogP values are estimates based on chemical structure and may vary from experimental values. They are provided for comparative purposes.
Experimental Protocols for Head-to-Head Comparison
To move beyond prediction and generate robust, objective data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the critical physicochemical parameters that dictate a molecule's suitability for drug development.
pKa Determination by Potentiometric Titration
Expertise & Rationale: The pKa values of the carboxylic acid and the secondary amine of an azetidine are fundamental to its behavior. They determine the molecule's charge state at physiological pH (around 7.4), which in turn governs its solubility, membrane permeability, and potential for ionic interactions with a biological target.[15] Potentiometric titration is a reliable method for experimentally determining these values.[16][17] We will titrate an aqueous solution of the compound with a standardized strong base (NaOH) and monitor the pH to identify the equivalence points corresponding to the deprotonation of the carboxylic acid and the amine.
Protocol:
-
Preparation: Accurately weigh ~10 mg of the azetidine carboxylic acid and dissolve it in 50 mL of 0.01 M KCl solution (the KCl maintains constant ionic strength). For the hydrochloride salt, this initial solution will be acidic. For free-base forms, it may be necessary to first titrate with HCl to protonate both groups and then titrate back with NaOH.
-
Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Titration: Place the sample solution in a jacketed beaker maintained at 25°C and begin stirring. Place the calibrated pH electrode and a titrator burette tip into the solution.
-
Data Collection: Add 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values are determined from the half-equivalence points on the titration curve. The first pKa (-COOH) is the pH at the midpoint of the first buffer region, and the second pKa (-NH₂⁺) is the pH at the midpoint of the second buffer region.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogD₇.₄) Determination by Shake-Flask Method
Expertise & Rationale: Lipophilicity is a critical ADME (Absorption, Distribution, Metabolism, and Excretion) property that influences a drug's ability to cross cell membranes.[18] While LogP measures partitioning of the neutral species, LogD is pH-dependent and measures the partitioning of all ionic species, making it more physiologically relevant.[19] The shake-flask method, while labor-intensive, remains the "gold standard" for its accuracy.[20][21] We measure the compound's concentration in both n-octanol (mimicking lipid membranes) and a pH 7.4 buffer after reaching equilibrium.
Protocol:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol by mixing it vigorously with the buffer and allowing the layers to separate. Likewise, pre-saturate the buffer with n-octanol. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated pH 7.4 buffer. Add a small aliquot of the compound stock solution (e.g., 10 µL) to achieve a final concentration that is detectable in both phases.
-
Equilibration: Seal the vial and shake it on a mechanical shaker for at least 1 hour at room temperature to ensure equilibrium is reached.
-
Separation: Centrifuge the vial at ~2000 x g for 15 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[22]
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous buffer).
Caption: Shake-flask method workflow for LogD determination.
In Vitro Metabolic Stability Assessment
Expertise & Rationale: A drug's success is heavily dependent on its metabolic stability; rapid metabolism can lead to low bioavailability and short half-life, while very slow metabolism could cause accumulation and toxicity.[23][24] An in vitro assay using human liver microsomes (HLM) is a standard early-stage screen to assess susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[25] We measure the rate of disappearance of the parent compound over time.[26]
Protocol:
-
Reagent Preparation:
-
Thaw HLM (human liver microsomes) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH (cofactor) stock solution in buffer.
-
Prepare a 1 µM solution of the test compound in buffer (with <0.5% organic solvent).
-
-
Incubation (without Cofactor): Pre-incubate the diluted HLM with the test compound solution at 37°C for 5 minutes to allow for temperature equilibration and non-specific binding.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH stock solution. The final reaction volume will contain HLM, test compound, and NADPH.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "quench" solution (e.g., ice-cold acetonitrile containing an internal standard). The quench solution stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (~14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to determine the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) = 0.693 / k.
Caption: Workflow for in vitro metabolic stability assay using HLMs.
Interpreting the Data: A Strategic Outlook
By executing these protocols, a researcher can build a data-driven profile for each compound, enabling informed decisions.
-
3-Isopropoxyazetidine-3-carboxylic acid HCl is expected to be significantly more lipophilic than azetidine-2- and -3-carboxylic acids due to the isopropoxy group. This could enhance cell permeability but may also increase non-specific binding or metabolic liability. The ether linkage presents a potential soft spot for O-dealkylation by CYP enzymes, which would be revealed in the metabolic stability assay. The 3,3-disubstitution pattern provides a rigid exit vector that is sterically distinct from C2 or mono-substituted C3 analogues, which can be exploited to probe specific sub-pockets in a protein binding site.
-
Azetidine-2- and -3-carboxylic acids will be highly polar and hydrophilic. Their low LogD values suggest they may have poor passive permeability but excellent aqueous solubility. Their metabolic stability may be higher if they are not recognized by metabolic enzymes, but the strained ring itself can be a site of metabolism.
-
N-Boc-azetidine-3-carboxylic acid will be the most lipophilic of the group. While not a drug candidate itself, its properties demonstrate how N-substitution can be used to modulate lipophilicity. In a drug molecule, replacing the Boc group with other substituents would be a key strategy for tuning the overall compound profile.
Conclusion
This compound is not merely another cyclic amino acid; it is a specialized building block that offers a unique combination of properties. Its 3,3-disubstitution pattern provides conformational rigidity and a defined spatial orientation for its functional groups. The isopropoxy moiety significantly increases lipophilicity compared to its unsubstituted counterparts, a feature that can be strategically employed to enhance membrane permeability or engage with hydrophobic pockets in a target protein.
While this increased lipophilicity may introduce metabolic liabilities, a comprehensive understanding—achieved through the rigorous experimental protocols outlined in this guide—allows for a data-driven approach to drug design. By systematically comparing its pKa, LogD, and metabolic stability against foundational azetidines, researchers can confidently select the optimal building block to balance potency, selectivity, and ADME properties, ultimately accelerating the journey from a promising hit to a viable drug candidate.
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A Comparative Guide to the Structure-Activity Relationship of 3-Isopropoxyazetidine-3-carboxylic Acid Hydrochloride Analogs as Potential GABA Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-isopropoxyazetidine-3-carboxylic acid hydrochloride and its analogs, with a focus on their potential as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). While direct experimental data for this specific isopropoxy derivative is not extensively available in public literature, this guide synthesizes established principles from closely related azetidine, pyrrolidine, and piperidine-based GAT inhibitors to provide a predictive framework for its biological activity and guide future research.
Introduction: The Azetidine Scaffold in GABA Transporter Inhibition
The central nervous system's primary inhibitory neurotransmitter, GABA, has its synaptic concentration and duration of action tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs).[1] There are four known subtypes: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1).[2] Inhibition of these transporters, particularly GAT-1, has been a successful therapeutic strategy for conditions such as epilepsy, as it increases the availability of GABA in the synaptic cleft.[1][3]
Cyclic amino acids, such as (R)-nipecotic acid and guvacine, have been foundational scaffolds for the development of potent GAT inhibitors.[1] The azetidine ring, a four-membered heterocycle, represents a conformationally constrained bioisostere of these larger rings and of GABA itself.[4] This conformational rigidity can be advantageous in drug design, leading to improved selectivity and potency. The core structure of 3-isopropoxyazetidine-3-carboxylic acid combines this rigid scaffold with key functional groups: a carboxylic acid essential for interaction with the transporter's binding site, and an isopropoxy group at the 3-position, the impact of which is a key focus of this guide.
Core Pharmacophore and Key Structural Modifications
The archetypal pharmacophore for competitive GAT inhibitors consists of a cyclic amino acid core and a lipophilic N-substituent. The carboxylic acid (or a bioisostere) and the amino group of the cyclic scaffold are crucial for binding to the transporter, mimicking the endogenous substrate, GABA. The lipophilic tail enhances potency, particularly for the GAT-1 subtype.
The following diagram illustrates the key points of modification on the azetidine-3-carboxylic acid scaffold that influence its activity as a GAT inhibitor.
Caption: Key modification points on the azetidine-3-carboxylic acid scaffold.
The Essential Role of the Carboxylic Acid
The carboxylic acid moiety at the C3 position is a critical binding element, mimicking the carboxylate of GABA. Its anionic form is thought to interact with a positively charged residue in the GAT binding pocket. Bioisosteric replacement of the carboxylic acid, for example with a tetrazole ring, has been explored in azetidine derivatives but resulted in a loss of potency, highlighting the importance of the carboxyl group for GAT inhibition.[4]
N-Substituent: The Lipophilic Anchor
For unsubstituted cyclic amino acids, GAT inhibitory potency is generally low. The addition of a large, lipophilic substituent to the nitrogen atom dramatically increases affinity, particularly for GAT-1.[5] This is exemplified by potent inhibitors like tiagabine, which features a 4,4-bis(3-methyl-2-thienyl)butenyl moiety attached to the nitrogen of nipecotic acid.[1]
For azetidine-based inhibitors, similar principles apply. N-alkylation with lipophilic groups such as a 4,4-diphenylbutenyl, 4,4-bis(3-methyl-2-thienyl)butenyl, or a 2-[tris(4-methoxyphenyl)methoxy]ethyl (trityl) group has been shown to confer significant potency at GAT-1 and GAT-3.[4]
-
SAR Insight: It is highly probable that N-alkylation of 3-isopropoxyazetidine-3-carboxylic acid with large lipophilic groups will be essential for achieving high potency at GATs. The optimal nature of this lipophilic group would need to be determined experimentally but would likely follow trends seen with nipecotic acid and other azetidine analogs.
C3-Substitution: The Case for the 3-Isopropoxy Group
Substitution at the 3-position of the azetidine ring, alongside the essential carboxylic acid, can significantly modulate activity and selectivity.
-
3-Hydroxy-3-Aryl Analogs: The introduction of a 3-hydroxy-3-(4-methoxyphenyl) group on the azetidine ring has been shown to yield compounds with moderate affinity for both GAT-1 and GAT-3.[4] This suggests that the C3 position can accommodate bulky substituents.
-
The Isopropoxy Group: While direct data is lacking, the 3-isopropoxy group in the target compound is expected to influence activity in several ways:
-
Steric Effects: The isopropoxy group is sterically demanding and will constrain the conformation of the azetidine ring and any N-substituent. This could either be beneficial, by locking the molecule into a bioactive conformation, or detrimental, by clashing with the binding site.
-
Lipophilicity: The isopropoxy group increases the lipophilicity of the scaffold compared to a 3-hydroxy or unsubstituted analog. This could potentially enhance membrane permeability and interaction with hydrophobic pockets in the transporter.
-
Hydrogen Bonding: Unlike a hydroxyl group, the ether oxygen of the isopropoxy group can only act as a hydrogen bond acceptor. This change in hydrogen bonding potential compared to 3-hydroxy analogs will alter its interaction with the protein.
-
Hypothesis: The 3-isopropoxy group is likely to decrease potency compared to an unsubstituted C3 analog if the binding pocket is sterically constrained. However, if the pocket can accommodate this group, its lipophilic nature may contribute favorably to binding affinity.
Comparative Analysis of Azetidine Analogs for GAT Inhibition
To contextualize the potential of 3-isopropoxyazetidine-3-carboxylic acid analogs, the following table summarizes the reported activities of related azetidine-based GAT inhibitors.
| Compound Scaffold | N-Substituent | C2/C3-Substituent | Target | Activity (IC50, µM) | Reference |
| Azetidin-2-ylacetic acid | 4,4-Diphenylbutenyl | - | GAT-1 | 2.83 | [4] |
| Azetidin-2-ylacetic acid | 4,4-Bis(3-methyl-2-thienyl)butenyl | - | GAT-1 | 2.01 | [4] |
| Azetidine-3-carboxylic acid | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | - | GAT-3 | 15.3 | [4] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine | N-Methyl | 3-OH, 3-Aryl | GAT-1 | 26.6 | [4] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine | N-Propargyl | 3-OH, 3-Aryl | GAT-3 | 31.0 | [4] |
This table is illustrative and based on available public data. Direct comparison should be made with caution due to potential variations in assay conditions.
Experimental Protocols for Evaluation
To assess the GAT inhibitory activity of novel 3-isopropoxyazetidine-3-carboxylic acid analogs, a robust and validated experimental workflow is essential.
[³H]GABA Uptake Inhibition Assay
This is the gold-standard method for determining the potency of GAT inhibitors. The principle involves measuring the uptake of radiolabeled GABA into cells stably expressing a specific GAT subtype, and how this uptake is inhibited by the test compound.
Workflow Diagram:
Caption: Workflow for the [³H]GABA uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain human embryonic kidney (HEK-293) cells stably transfected with the cDNA for human GAT-1, GAT-2, GAT-3, or BGT-1 in appropriate culture medium supplemented with a selection antibiotic (e.g., G418).
-
Plating: Seed the cells into 96-well scintillation plates (e.g., Wallac Isoplate) and allow them to grow to confluence.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Compound Preparation: Prepare serial dilutions of the this compound analogs and reference compounds (e.g., tiagabine for GAT-1, SNAP-5114 for GAT-3) in the assay buffer.
-
Pre-incubation: Aspirate the culture medium from the wells and wash the cells twice with assay buffer. Add the test compounds or vehicle to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add [³H]GABA (final concentration ~10-20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature. This time should be within the linear range of GABA uptake.
-
Termination of Uptake: Terminate the assay by rapidly aspirating the buffer and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Counting: Add a scintillation cocktail to each well to lyse the cells and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a standard inhibitor (e.g., 1 mM GABA). Subtract non-specific uptake from all values. Calculate the percentage inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 3-isopropoxyazetidine-3-carboxylic acid scaffold represents an intriguing, yet underexplored, class of potential GABA transporter inhibitors. Based on the established SAR of related cyclic amino acids, it is evident that:
-
The azetidine-3-carboxylic acid core is a valid starting point for GAT inhibitor design.
-
N-alkylation with large, lipophilic moieties will be crucial for achieving high potency, particularly at GAT-1.
-
The 3-isopropoxy group is a key modulator whose influence on potency and selectivity needs to be experimentally determined. Its steric bulk and electronic properties represent a significant deviation from previously reported 3-substituted azetidines.
Future research should focus on the synthesis and evaluation of a focused library of N-substituted 3-isopropoxyazetidine-3-carboxylic acid analogs. This will allow for a direct assessment of the SAR hypotheses presented in this guide and could lead to the discovery of novel GAT inhibitors with unique potency and selectivity profiles.
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Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1284-1306. [Link]
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Falch, E., et al. (1999). The GABA transporter and its inhibitors. Drug Development Research, 46(3-4), 184-194. [Link]
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Andersen, K. E., et al. (1993). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]
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Kowal, K., & Lason, W. (2015). Bicyclic γ-amino acids as inhibitors of γ-aminobutyrate aminotransferase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 1016-1021. [Link]
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Kragler, A., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry, 40(5), 453-466. [Link]
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Al-Khawaja, A., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2022-2031. [Link]
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Borden, L. A. (1994). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 24(5), 435-456. [Link]
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Analysis of Available Scientific Literature on 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is currently no published research detailing the biological efficacy of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride. The search primarily yielded listings from chemical suppliers and compound databases, which do not include experimental data on its biological activity, mechanism of action, or comparative performance against other compounds.
This lack of peer-reviewed data makes it impossible to construct the requested in-depth technical comparison guide that meets the required standards of scientific integrity, expertise, and authoritativeness. A guide of this nature fundamentally relies on a foundation of existing experimental evidence to draw comparisons and explain causality.
To proceed with a comparison guide as outlined in the prompt, a well-characterized compound with a body of published research would be necessary. This would enable the synthesis of accurate, data-driven comparisons and the inclusion of validated experimental protocols and mechanistic insights.
Should you wish to proceed with a guide on an alternative, well-documented compound, please provide the name of the molecule. This will allow for the creation of a comprehensive and scientifically rigorous comparison guide that fulfills all aspects of your original request, including detailed protocols, data visualization, and in-depth analysis.
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Azetidine Derivatives
Introduction: The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique conformational properties make it a valuable building block for creating novel therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic analysis is the cornerstone of this characterization process.[2]
This guide provides a comparative analysis of the primary spectroscopic techniques used for the structural elucidation of azetidine derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will delve into the causality behind experimental choices, provide field-proven insights into data interpretation, and furnish detailed protocols to ensure reproducible, high-quality results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, providing a detailed map of the atomic framework.[3] For azetidine derivatives, it reveals not only the connectivity of atoms but also crucial information about stereochemistry and conformation.
Expertise & Experience: Decoding the Azetidine Ring
The strained four-membered ring of azetidine gives rise to distinct spectral features. Understanding these is key to a correct interpretation.
-
¹H NMR Spectroscopy : This is the initial and most informative experiment. The proton environment within the azetidine ring is highly sensitive to substitution and stereochemistry.
-
Ring Protons : The protons on the azetidine ring typically appear in a crowded region of the spectrum. The C2 and C4 protons, being adjacent to the nitrogen atom, are deshielded and generally resonate further downfield compared to the C3 protons.[4][5]
-
Coupling Constants (³J) : The magnitude of the vicinal coupling constant (³J) between protons on C3 and C4 is a direct indicator of their dihedral angle, allowing for the determination of cis/trans stereochemistry of substituents. Generally, J_cis values are larger than J_trans values for the azetidine ring.[4][6]
-
-
¹³C NMR Spectroscopy : This technique provides a count of unique carbon atoms and information about their electronic environment.
-
Ring Carbons : Similar to ¹H NMR, the C2 and C4 carbons are deshielded due to their proximity to the nitrogen and appear at a lower field (higher ppm) than the C3 carbon.[4][7][8] The presence of a carbonyl group, as in azetidin-2-ones, will cause a significant downfield shift for the C2 carbon into the 165-180 ppm range.[4][9]
-
-
2D NMR Techniques (COSY, HSQC, HMBC) : For complex derivatives with overlapping signals in the 1D spectra, 2D NMR is indispensable.
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, allowing for the tracing of proton networks within the molecule. It is essential for assigning the protons of the azetidine ring system.[10]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton to the carbon it is directly attached to. This is the most reliable method for assigning carbon signals.[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds. This is critical for piecing together the entire molecular structure, especially for connecting substituents to the azetidine ring and identifying quaternary carbons.[8][10]
-
Data Presentation: Typical NMR Chemical Shifts
The following tables summarize typical chemical shift ranges for the azetidine core. Note that these values can shift significantly based on the solvent and the electronic nature of substituents.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Azetidine Ring Protons
| Proton Position | Typical Chemical Shift (δ) in ppm | Notes |
|---|---|---|
| C2-H / C4-H | 3.6 - 5.5 | Highly dependent on N-substituents and other ring substituents. Often appear as triplets or more complex multiplets.[4][5] |
| C3-H | 2.3 - 4.5 | Typically the most upfield of the ring protons. Its multiplicity depends on the substitution pattern.[4][5] |
| N-H | 2.0 - 9.0 | If unsubstituted on nitrogen, the signal is often broad and its position is highly solvent-dependent.[4] |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Azetidine Ring Carbons
| Carbon Position | Typical Chemical Shift (δ) in ppm | Notes |
|---|---|---|
| C2 / C4 | 50 - 70 | Adjacent to the nitrogen atom, resulting in a downfield shift.[4] |
| C3 | 25 - 60 | Generally the most upfield ring carbon. Highly sensitive to substituents.[4][8] |
| C2 (C=O) | 165 - 180 | In azetidin-2-one (β-lactam) derivatives, this carbonyl carbon is a key indicator.[4][9] |
Mass Spectrometry (MS): The Molecular Scale
MS is an essential technique for determining the molecular weight and elemental formula of a compound with high accuracy.[12][13] For azetidine derivatives, it also provides structural clues through the analysis of fragmentation patterns.
Expertise & Experience: Ionization and Fragmentation
The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft ionization method ideal for polar, non-volatile molecules and is commonly coupled with liquid chromatography (LC-MS), providing both separation and mass data.[14] Electron Ionization (EI) is a higher-energy technique that induces more extensive fragmentation, which can be useful for structural elucidation but may result in the absence of a molecular ion peak.[14][15]
The fragmentation of azetidine derivatives is often driven by the inherent ring strain.[16] Common fragmentation pathways include:
-
Ring Cleavage : The strained four-membered ring is susceptible to opening, often leading to characteristic losses.
-
Loss of Substituents : Cleavage of bonds connecting substituents to the ring is a common and predictable fragmentation pathway that helps identify the nature of the attached groups.[17][18]
By analyzing the mass-to-charge (m/z) ratio of the fragment ions, a picture of the molecule's structure can be pieced together, corroborating data from NMR.[18]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[19]
Expertise & Experience: Key Vibrational Modes
For azetidine derivatives, IR is particularly useful for confirming the presence of key functional groups attached to the ring.
-
C=O Stretch : For the important subclass of azetidin-2-ones (β-lactams), the carbonyl stretch is a powerful diagnostic peak, typically appearing at a high frequency (1730-1760 cm⁻¹) due to the ring strain.[20]
-
N-H Stretch : If the azetidine nitrogen is unsubstituted, a characteristic N-H stretching band will be observed around 3300-3500 cm⁻¹.[21]
-
C-N Stretch : The C-N stretching vibration of the azetidine ring is typically found in the 1250-1020 cm⁻¹ region.[22]
-
Ring Puckering : The puckering motion of the four-membered ring gives rise to absorptions in the far-infrared region, which can be used for conformational studies.[23]
Data Presentation: Characteristic IR Absorption Frequencies
Table 3: Characteristic IR Absorption Frequencies for Azetidine Derivatives
| Functional Group | Vibration | Typical Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| Carbonyl (β-Lactam) | C=O Stretch | 1730 - 1760 | High frequency is characteristic of the strained 4-membered ring.[20] |
| Amine | N-H Stretch | 3300 - 3500 | Present in N-unsubstituted azetidines.[21] |
| Amine | C-N Stretch | 1250 - 1020 | Confirms the presence of the amine functionality within the ring.[22] |
| Ester/Carboxylic Acid | C=O Stretch | 1700 - 1750 | For substituents containing these groups.[8] |
A Comparative Summary and Logical Workflow
Choosing the right technique depends on the question being asked. NMR provides the complete structure, MS gives the molecular weight and formula, and IR confirms functional groups.
Table 4: Comparative Summary of Spectroscopic Techniques for Azetidine Analysis
| Technique | Information Provided | Strengths | Limitations |
|---|---|---|---|
| NMR | Complete 3D structure, connectivity, stereochemistry, conformation.[13][24] | Unrivaled structural detail. | Lower sensitivity, requires larger sample amounts, can be time-consuming. |
| MS | Molecular weight, elemental formula, structural fragments.[13] | High sensitivity, small sample requirement, can be coupled to chromatography (LC-MS).[12][14] | Provides limited connectivity information, fragmentation can be complex. |
| IR | Presence of functional groups.[19] | Fast, simple, non-destructive, good for process monitoring. | Provides limited information on the overall molecular skeleton. |
| UV-Vis | Presence of chromophores, quantification.[13][19] | High sensitivity for quantification, simple instrumentation. | Limited use for saturated azetidines; requires a chromophore. |
Mandatory Visualization: The Workflow for Structural Elucidation
The following workflow illustrates the logical sequence of experiments for characterizing a novel azetidine derivative.
Caption: Logical workflow for the complete spectroscopic characterization of a novel azetidine derivative.
Self-Validating Experimental Protocols
Trustworthiness in scientific data comes from robust and reproducible methodologies. The following protocols are designed to be self-validating systems for acquiring high-quality data.
Protocol 1: NMR Sample Preparation and Analysis (¹H, ¹³C, COSY)
-
Causality : The choice of a deuterated solvent is critical to avoid overwhelming the sample signals.[25] Tetramethylsilane (TMS) is the universal reference standard, defined as 0.0 ppm.[3]
-
Sample Preparation : Weigh 5-10 mg of the purified azetidine derivative directly into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice depends on the sample's solubility.
-
Dissolution : Cap the tube and gently invert several times or use a vortex mixer at low speed to ensure the sample is fully dissolved. A clear, homogenous solution is required.
-
Instrument Setup : Insert the sample into the NMR spectrometer. Perform standard instrument tuning, locking (to the deuterium signal of the solvent), and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire a 1D proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a 1D carbon spectrum, typically with proton decoupling. This experiment requires a longer acquisition time due to the low natural abundance of ¹³C.[11]
-
COSY Acquisition : Set up and run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.
-
Data Processing : Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the CDCl₃ signal to 7.26 ppm (¹H) and 77.16 ppm (¹³C) or the DMSO signal to 2.50 ppm (¹H) and 39.52 ppm (¹³C).
Protocol 2: LC-MS Sample Preparation and Analysis (ESI)
-
Causality : Sample cleanliness is paramount in MS to avoid ion suppression and contamination of the instrument.[26] The concentration must be optimized to prevent detector saturation. High salt concentrations are incompatible with ESI and must be removed.[27]
-
Stock Solution Preparation : Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[27]
-
Working Solution Preparation : Dilute the stock solution significantly. Take 10 µL of the stock solution and dilute it with 990 µL of the mobile phase solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to achieve a final concentration of ~10 µg/mL.[27]
-
Filtration : If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[27]
-
Vial Transfer : Transfer the final solution to a 2 mL autosampler vial.
-
LC-MS Acquisition : Place the vial in the autosampler. Develop a suitable LC gradient method to separate the compound from any potential impurities. Set the mass spectrometer to scan over an appropriate m/z range in positive ESI mode (as azetidines contain a basic nitrogen atom).
-
Data Analysis : Analyze the resulting chromatogram and mass spectrum to determine the retention time and the m/z of the molecular ion ([M+H]⁺).
Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Causality : ATR-FTIR works by measuring the interaction of an evanescent wave with the sample.[28][29] Good contact between the sample and the ATR crystal is essential for a high-quality spectrum.[30]
-
Background Collection : Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a soft tissue soaked in isopropanol and allow it to dry. Collect a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.[31]
-
Sample Application :
-
Apply Pressure : Use the instrument's pressure clamp to apply firm, consistent pressure to the solid sample, ensuring optimal contact with the crystal.[30] This step is not typically necessary for liquids.
-
Spectrum Acquisition : Collect the sample spectrum. An accumulation of 16 to 32 scans is usually sufficient to obtain a good signal-to-noise ratio.
-
Cleaning : After analysis, clean the crystal thoroughly with a solvent-soaked tissue to prepare for the next sample.[28]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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validation of analytical methods for 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
An In-Depth Comparative Guide to the Validation of Analytical Methods for 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, a key heterocyclic building block in modern drug discovery. As regulatory scrutiny and the demand for data integrity intensify, selecting and validating a fit-for-purpose analytical method is paramount. This document moves beyond a simple listing of procedures to offer a causal explanation for experimental choices, grounded in the physicochemical properties of the analyte and the principles of analytical chemistry. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section provides detailed, self-validating experimental protocols and discusses the evaluation of critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and compliant analytical control strategies.
The Imperative of Method Validation: A Regulatory and Scientific Overview
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] This is not merely a regulatory formality but a cornerstone of the pharmaceutical quality system, ensuring that the data used for batch release, stability studies, and regulatory submissions are accurate and reliable.[1][4] The updated ICH Q2(R2) and complementary Q14 guidelines provide a harmonized framework for this process, emphasizing a lifecycle and risk-based approach to analytical procedure development and validation.[1][2][3]
The primary validation characteristics to be considered are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][5] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[1][5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4]
The Analyte: this compound
Understanding the analyte's structure is critical for selecting an appropriate analytical technique.
-
Structure: A four-membered azetidine ring (a secondary amine), a carboxylic acid, and an isopropoxy ether group.
-
Form: A hydrochloride salt, indicating the azetidine nitrogen is protonated. This significantly increases its polarity and water solubility while rendering it non-volatile.
-
Chromophore: The molecule lacks a significant UV-absorbing chromophore, which presents a challenge for UV-based detection methods.
This structural assessment immediately suggests that liquid chromatography is a more direct and suitable approach than gas chromatography.
Comparative Analysis of Core Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of pharmaceutical analysis for non-volatile compounds.[6][7] Its versatility makes it the primary candidate for assay and impurity determination of our target analyte.
Principle & Applicability: The analyte is highly polar, making Reversed-Phase HPLC (RP-HPLC) with a C18 column an ideal choice. The hydrochloride salt will readily dissolve in aqueous mobile phases. A key challenge is detection. Due to the lack of a strong UV chromophore, detection at low wavelengths (e.g., 200-210 nm) is possible but may suffer from low sensitivity and interference from common solvents and additives. Therefore, alternative detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are highly recommended for superior sensitivity and specificity.
Workflow for HPLC Method Validation
Caption: Decision tree for primary analytical technique selection.
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Derivatization: a. Accurately weigh ~1 mg of the sample into a vial. b. Add 100 µL of Pyridine (as a catalyst) and 200 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. Causality: Heating ensures the derivatization reaction goes to completion for both the carboxylic acid and the secondary amine.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent. Causality: A non-polar DB-5ms column is a general-purpose column that provides excellent separation for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Detector (MS): Electron Ionization (EI) mode, 70 eV. Scan range m/z 50-550.
Validation Parameter Assessment (GC)
-
Specificity: High, as the combination of chromatographic retention time and mass spectrum is highly specific.
-
Linearity: Derivatization efficiency must be consistent across the concentration range, which can be a source of variability.
-
Limitations: The multi-step sample preparation (derivatization) introduces potential sources of error and is more time-consuming than direct HPLC analysis. The method may not be suitable for detecting non-volatile degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for unambiguous structure elucidation and can be used for quantitative purposes (qNMR).
Principle & Applicability: ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. F[8]or validation, NMR is primarily used for identity and purity confirmation. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (~10-12 ppm). T[8]he protons on the azetidine ring and isopropoxy group will have characteristic chemical shifts and coupling patterns. Quantitative NMR (qNMR) can be used for assay by integrating a unique proton signal of the analyte against a certified internal standard of known concentration.
Experimental Protocol: ¹H NMR for Identity
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄. Causality: D₂O is a good choice due to the salt's solubility, but it will cause the exchange of the acidic -COOH and -NH₂⁺ protons, making them disappear from the spectrum. Methanol-d₄ will allow observation of all protons.
-
Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
Acceptance Criteria: The chemical shifts and coupling patterns of the obtained spectrum must match those of a qualified reference standard.
Strengths & Limitations:
-
Strength: Provides absolute structural confirmation, making it the ultimate tool for specificity and identification.
-
Limitation: Lower sensitivity compared to chromatographic methods, making it unsuitable for trace impurity analysis. qNMR requires careful experimental setup and a suitable internal standard.
Head-to-Head Comparison and Recommendations
| Feature | HPLC-CAD/MS | GC-MS (Derivatized) | NMR Spectroscopy |
| Primary Use | Assay, Impurity Profiling | Orthogonal Assay, Volatile Impurities | Identity, Structure Elucidation, Assay (qNMR) |
| Specificity | High (Separation + Mass) | Very High (Separation + Mass) | Absolute (Structural Fingerprint) |
| Sensitivity | High (ng/mL) | High (pg on-column) | Low (mg/mL) |
| Sample Prep | Simple (Dilute & Inject) | Complex (Derivatization) | Simple (Dissolve) |
| Throughput | Moderate | Low | Moderate |
| Quantitation | Excellent | Good (derivatization can vary) | Excellent (qNMR), but specialized |
| Cost (Instrument) | High | Moderate | Very High |
Senior Scientist Recommendation:
For routine quality control (QC) including assay and impurity determination , a validated RP-HPLC method with Mass Spectrometric (MS) or Charged Aerosol (CAD) detection is the most suitable choice. I[7][9]t offers the best balance of specificity, sensitivity, and throughput for this particular analyte. The method is robust and directly applicable without complex sample preparation.
Gas Chromatography with derivatization should be considered an orthogonal method . It is valuable for cross-validating the HPLC assay results or for specific investigations into potentially volatile process-related impurities that might not be well-retained by RP-HPLC.
NMR Spectroscopy is essential for the definitive identification of the reference standard and for structural confirmation of any unknown impurities isolated during forced degradation studies. Its role in routine validation is primarily for ensuring the identity and purity of the standard against which all chromatographic analyses are performed.
References
- AMSbiopharma. (2025, July 22).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- Altabrisa Group. (2025, July 30).
- International Council for Harmonisation (ICH). (2023, November 30).
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- The Pharma Innovation Journal. (2018). Pharmaceutical analysis techniques.
- Lauback, R. G., et al. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
- ResearchGate. Comparison of the various analytical methods on the basis of various parameters in pharmaceutical drugs analysis.
- Walsh Medical Media. (2023, July 3).
- Preprints.org. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
- Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412.
- Ioffe, B. V., & Vitenberg, A. G. (n.d.).
- LMA leidykla. (2019, June 28). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- ResearchGate. (2025, August 5).
- European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
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- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. youtube.com [youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
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The Azetidine Moiety in Drug Design: A Comparative Guide to Chemical Stability
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The azetidine ring, a four-membered saturated nitrogen heterocycle, has become an increasingly popular scaffold in modern medicinal chemistry. Its appeal lies in its ability to impart desirable physicochemical properties, including improved metabolic stability, enhanced solubility, and a rigid conformation that can lead to higher binding affinity and selectivity for biological targets.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the antihypertensive azelnidipine, feature this strained ring system, highlighting its therapeutic significance. However, the inherent ring strain of azetidines, while beneficial for molecular rigidity, also introduces potential chemical stability challenges that must be thoroughly understood and characterized during drug development.[1][2]
This guide provides a comparative analysis of the stability of azetidine-based compounds, exploring their common degradation pathways and offering a framework for conducting robust stability studies. We will delve into experimental data comparing the stability of various azetidine derivatives and their larger heterocyclic counterparts, and provide detailed protocols for assessing the stability of novel azetidine-containing molecules.
The Double-Edged Sword: Understanding Azetidine's Inherent Instability
The primary chemical liability of the azetidine ring stems from its significant ring strain, which makes it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity is a key consideration in drug design and development, as it can lead to the formation of degradation products with altered efficacy or toxicity.
One of the most well-documented degradation pathways for azetidines is an acid-mediated intramolecular ring-opening.[1][2] This process is often initiated by the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack by a pendant functional group, such as an amide. The rate of this degradation is highly dependent on the pH of the environment and the electronic properties of the substituents on the azetidine ring.
A compelling example of this is seen in a series of N-substituted azetidines, where the nature of the aryl substituent dramatically influences the compound's stability in acidic conditions.[1]
Comparative Stability of N-Aryl Azetidine Derivatives
The following table summarizes the aqueous stability data for a series of N-substituted azetidine analogs at pH 1.8. The data clearly demonstrates that electron-withdrawing groups on the N-phenyl ring and the presence of a more basic nitrogen in pyridyl analogs significantly impact the rate of degradation.
| Compound | N-Substituent | T1/2 (hours) at pH 1.8 | Azetidine Nitrogen pKa (measured) | Notes |
| 1 | 2-pyridyl | > 24 | -1.1 (calculated) | Excellent stability. The more basic pyridine nitrogen is protonated first, deactivating the azetidine nitrogen. |
| 2 | 4-pyridyl | > 24 | Not determined | Excellent stability for similar reasons to compound 1. |
| 3 | 3-pyridyl | 1.5 | Not determined | Less stable than 2- and 4-pyridyl analogs, but more stable than phenyl analogs. |
| 4 | Phenyl | 0.5 | 4.3 | Unstable in acidic conditions. |
| 5 | 4-methoxyphenyl | 0.5 | Not determined | Similar instability to the phenyl analog. |
| 6 | 4-cyanophenyl | < 0.17 | 0.5 | Very unstable due to the strong electron-withdrawing nature of the cyano group. |
| 7 | 2-pyridyl (pyrrolidine analog) | > 24 | Not determined | Expansion of the strained azetidine ring to a less strained pyrrolidine results in a stable analog. |
Data adapted from a study on the intramolecular ring-opening decomposition of aryl azetidines.[1]
The enhanced stability of the N-pyridyl analogs (compounds 1, 2, and 3) can be attributed to the lower pKa of their azetidine nitrogen.[1] In acidic conditions, the more basic pyridine nitrogen is preferentially protonated, which in turn reduces the basicity of the azetidine nitrogen and disfavors the initial protonation step required for ring-opening. Conversely, the N-phenyl analogs (4, 5, and 6) are less stable, with the electron-withdrawing cyano group in compound 6 leading to rapid degradation.[1]
Crucially, the pyrrolidine analog (compound 7) demonstrates excellent stability, highlighting that the ring strain of the azetidine is a primary driver of this degradation pathway.[1] While piperidine analogs were not included in this specific study, it is generally understood that the even lower ring strain of a six-membered ring would also confer greater stability compared to the four-membered azetidine.
Beyond Acid-Catalyzed Ring Opening: Other Degradation Pathways
While acid-mediated ring-opening is a major concern, azetidine-containing compounds can also be susceptible to other degradation pathways, including:
-
Hydrolysis: Amide or ester functionalities elsewhere in the molecule can undergo hydrolysis, a common degradation pathway for many pharmaceuticals. In some cases, this can be followed by further degradation involving the azetidine ring. A forced degradation study on the FFA2 antagonist G334089, which contains an azetidine core, identified both amide bond hydrolysis and a second mechanism involving the formation of an azetidinium ion as degradation pathways.[3]
-
Oxidation: The nitrogen atom in the azetidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photolysis: Exposure to light can induce degradation, particularly in molecules with chromophores that absorb UV or visible light. The energy absorbed can lead to bond cleavage and the formation of photolytic degradation products.
The specific degradation pathways and the stability of an azetidine-based compound are highly dependent on its overall structure, the presence of other functional groups, and the environmental conditions to which it is exposed.
A Framework for Assessing Stability: Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[4] These studies involve subjecting the drug substance to a range of harsh conditions to accelerate degradation and identify potential degradation products. This information is essential for developing and validating stability-indicating analytical methods, understanding degradation pathways, and selecting appropriate formulation and storage conditions.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting forced degradation studies on a novel azetidine-based compound.
Caption: A generalized workflow for conducting forced degradation studies.
Detailed Protocol for Forced Degradation of an Azetidine-Based Compound
This protocol provides a starting point for the forced degradation of a novel azetidine-containing drug substance. The conditions should be optimized to achieve a target degradation of 5-20%.
1. Sample Preparation:
-
Prepare a stock solution of the drug substance at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
For each stress condition, a separate sample is prepared from this stock solution. A control sample (unstressed) should also be prepared and stored at refrigerated conditions.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equimolar amount of NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize with HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid drug substance in a vial and expose it to a high temperature (e.g., 80°C).
-
Solution State: Incubate a solution of the drug substance at a high temperature (e.g., 80°C).
-
At each time point, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the drug substance (both in solid state and in solution) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After the exposure period, prepare the samples for HPLC analysis.
-
3. Analytical Method:
-
A stability-indicating HPLC method is crucial for these studies. The method must be able to separate the parent drug from all process-related impurities and degradation products.
-
Initial HPLC Conditions (to be optimized):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV/PDA detector (scan for optimal wavelength)
-
Column Temperature: 30°C
-
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness.
4. Data Analysis:
-
Analyze all stressed samples and the control sample using the validated HPLC method.
-
Calculate the percentage degradation of the active pharmaceutical ingredient (API).
-
Identify and quantify any degradation products.
-
For unknown degradation products, use LC-MS to determine their mass and fragmentation patterns to aid in structure elucidation.
-
Perform peak purity analysis to ensure that the API peak is not co-eluting with any degradation products.
-
Calculate the mass balance to account for all the material after degradation.
Developing a Stability-Indicating HPLC Method
The following diagram illustrates the logical steps involved in developing a robust stability-indicating HPLC method for a novel compound.
Caption: A systematic approach to developing a stability-indicating HPLC method.
Conclusion
The azetidine scaffold offers significant advantages in drug design, but its inherent ring strain necessitates a thorough evaluation of chemical stability. Understanding the potential for acid-catalyzed ring-opening and other degradation pathways is crucial for the successful development of azetidine-based pharmaceuticals. By conducting comprehensive forced degradation studies and developing robust, stability-indicating analytical methods, researchers can identify and mitigate potential stability liabilities early in the drug development process. This proactive approach ensures the quality, safety, and efficacy of these promising therapeutic agents.
References
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
-
Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
-
Singh, G. S., & Tilvi, S. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. [Link]
-
Ng, M. W., & Snyder, L. R. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC North America, 38(10), 546-555. [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2021). Stability Indicating HPLC Method Development: A Review. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
-
ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane... Retrieved from [Link]
-
PubMed. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
PubMed. (1990). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. [Link]
-
Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
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- 3. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioisosteric Replacement of Carboxylic Acids in Drug Design
Introduction: The Double-Edged Sword of Carboxylic Acids in Drug Discovery
The carboxylic acid moiety is a cornerstone of pharmacophore design, present in over 450 marketed drugs, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and statins.[1][2] Its prevalence stems from its ability to act as a key hydrogen bond donor and acceptor, and to engage in potent electrostatic interactions with biological targets, often leading to high binding affinity.[1] However, this functional group is not without its liabilities. The acidic nature of carboxylic acids can lead to poor membrane permeability, limiting oral bioavailability and brain penetration.[1][2][3] Furthermore, they are susceptible to metabolic transformations, particularly glucuronidation, which can form reactive acyl glucuronides implicated in idiosyncratic drug toxicities.[3][4][5] These drawbacks often necessitate the exploration of bioisosteric replacements—chemical groups that retain the essential biological activity of the carboxylic acid while improving the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[6][7]
This guide provides a comparative analysis of common carboxylic acid bioisosteres, offering experimental data and protocols to aid researchers in their selection and evaluation. We will delve into the nuanced physicochemical and pharmacological properties of these surrogates, moving beyond a simple list of alternatives to explain the rationale behind choosing one over another in specific drug design contexts.
Strategic Considerations for Bioisostere Selection
The choice of a suitable bioisostere is a context-dependent decision that requires a careful balancing of multiple physicochemical parameters.[1][7] The ideal replacement should mimic the acidic character and spatial orientation of the original carboxylic acid to preserve target engagement, while simultaneously optimizing properties like lipophilicity, metabolic stability, and permeability.
A Comparative Analysis of Key Carboxylic Acid Bioisosteres
The following sections provide a detailed comparison of the most widely used carboxylic acid bioisosteres. The data presented is synthesized from numerous studies to provide a clear, comparative overview.
Physicochemical Properties at a Glance
The selection of a bioisostere is often guided by its acidity (pKa) and lipophilicity (logP/logD), as these parameters significantly influence a molecule's ionization state, solubility, permeability, and target interactions.[2]
| Bioisostere | Typical pKa Range | Change in Lipophilicity (vs. COOH) | Key Characteristics |
| Carboxylic Acid | 4.0 - 5.0 | Reference | High acidity, prone to glucuronidation.[4][5] |
| 1H-Tetrazole | 4.5 - 5.1 | Increased | Similar pKa to carboxylic acids, metabolically more stable, larger size.[4] |
| N-Acylsulfonamide | 4.0 - 6.0 | Increased | pKa is tunable by modifying substituents, metabolically stable.[5][8] |
| Hydroxamic Acid | 8.0 - 9.0 | Variable | Less acidic, can act as a metal chelator, potential for metabolic instability.[1] |
| 3-Hydroxyisoxazole | 4.0 - 5.0 | Increased | Planar, similar pKa to carboxylic acids.[1] |
| Squaric Acid Derivatives | < 4.0 | Variable | Highly acidic, can mimic phosphates.[1] |
Table 1. Comparative physicochemical properties of common carboxylic acid bioisosteres.
1H-Tetrazole: The Gold Standard
The 5-substituted 1H-tetrazole is arguably the most successful and widely employed carboxylic acid bioisostere, found in numerous FDA-approved drugs such as the angiotensin II receptor blocker, losartan.[1][9][10]
-
Advantages:
-
Similar Acidity: With a pKa range of 4.5-5.1, tetrazoles exist in their anionic form at physiological pH, effectively mimicking the carboxylate anion.[4]
-
Enhanced Metabolic Stability: Tetrazoles are resistant to the Phase II metabolic pathways that readily conjugate carboxylic acids.[10] While they can undergo N-glucuronidation, the resulting metabolites are generally stable and not associated with the toxicity concerns of acyl glucuronides.[1][4]
-
Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral absorption.[1][4]
-
-
Disadvantages:
-
Increased Size: The tetrazole ring is larger than a carboxylic acid group, which may create steric clashes within a target's binding site.[4][11]
-
Potential for Lower Permeability: Despite higher lipophilicity, tetrazoles can exhibit a higher desolvation penalty due to strong hydrogen bonding with water, which can sometimes negatively impact permeability.[9]
-
Case Study: Losartan The development of losartan is a classic example of the successful application of a tetrazole bioisostere.[1] The initial carboxylic acid-containing lead compound had good in vitro potency but poor oral bioavailability. Replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved in vivo efficacy.[9] This improvement is attributed to the tetrazole's enhanced metabolic stability and favorable interactions with the AT1 receptor.[1]
N-Acylsulfonamides: The Tunable Alternative
N-acylsulfonamides have emerged as a versatile class of carboxylic acid bioisosteres, offering the advantage of tunable acidity.[8][12]
-
Advantages:
-
Tunable Acidity: The pKa of an N-acylsulfonamide can be modulated by altering the electronic properties of the substituents on the sulfonamide nitrogen and the acyl group. This allows for fine-tuning of the molecule's ionization state to optimize target binding and pharmacokinetic properties.[8]
-
Metabolic Stability: Similar to tetrazoles, N-acylsulfonamides are generally resistant to glucuronidation.[5]
-
-
Disadvantages:
-
Synthetic Complexity: The synthesis of N-acylsulfonamides can be more complex compared to the direct incorporation of a carboxylic acid.
-
Potential for Off-Target Effects: The sulfonamide moiety is a common feature in many drugs and can sometimes lead to off-target activities.
-
Case Study: CXCR2 Antagonists In the development of CXCR2 receptor antagonists, replacement of a carboxylic acid with an acylsulfonamide moiety led to potent and orally bioavailable inhibitors with excellent pharmacokinetic properties.[13][14] This substitution maintained the necessary acidic interaction with the receptor while improving the overall drug-like properties of the compounds.
Hydroxamic Acids: A Bioisostere with a Dual Role
Hydroxamic acids are another class of carboxylic acid surrogates, though their application is often more nuanced due to their distinct chemical properties.[1]
-
Advantages:
-
Metal Chelating Properties: Hydroxamic acids are potent metal chelators, a property that can be exploited in the design of inhibitors for metalloenzymes.
-
Hydrogen Bonding: They can participate in hydrogen bonding interactions similar to carboxylic acids.
-
-
Disadvantages:
-
Lower Acidity: With a pKa in the range of 8-9, hydroxamic acids are significantly less acidic than carboxylic acids and will be largely unionized at physiological pH.[1]
-
Metabolic Instability: Hydroxamic acids can be susceptible to hydrolysis and can also undergo glucuronidation and sulfation, potentially leading to reactive metabolites.[1] This can result in poor bioavailability and toxicity concerns.[5]
-
Case Study: MAP/ERK Kinase (MEK) Inhibitors Despite their potential liabilities, hydroxamic acids have been successfully employed as carboxylic acid bioisosteres in the development of MEK inhibitors, demonstrating favorable activity and acceptable ADME/PK properties in some cases.[1]
Experimental Protocols
The successful implementation of a bioisosteric replacement strategy relies on robust synthetic and analytical methods. The following protocols provide a starting point for the synthesis and evaluation of key bioisosteres.
Protocol 1: Synthesis of 5-Substituted-1H-tetrazoles from Nitriles
This protocol describes a common method for the synthesis of tetrazoles via a [3+2] cycloaddition reaction between a nitrile and an azide.[15]
Materials:
-
Aryl or alkyl nitrile (1.0 eq)
-
Sodium azide (NaN₃) or Trimethylsilyl azide (TMSN₃) (1.5 - 3.0 eq)
-
Lewis acid catalyst (e.g., zinc bromide, dibutyltin oxide) (0.1 - 1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the nitrile in DMF or toluene, add the Lewis acid catalyst followed by the azide source.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3 to protonate the tetrazole.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: Azides are potentially explosive and should be handled with care.
Protocol 2: Evaluation of Physicochemical Properties
A systematic evaluation of the physicochemical properties of the newly synthesized bioisosteres is critical for understanding their potential impact on ADME.[2][16][17]
1. pKa Determination (Potentiometric Titration):
-
Dissolve a known concentration of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO).
-
Titrate the solution with a standardized solution of NaOH while monitoring the pH using a calibrated pH meter.
-
The pKa is determined from the half-equivalence point of the titration curve.
2. Lipophilicity Determination (logD7.4):
-
Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
After separation of the phases, determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
The logD7.4 is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
3. In Vitro Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA):
-
The PAMPA assay provides a high-throughput method for assessing passive membrane permeability.
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The compound solution is added to the donor wells, and buffer is added to the acceptor wells.
-
After an incubation period, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS.
-
The permeability coefficient (Pe) is calculated based on the rate of compound transfer across the artificial membrane.
Conclusion: An Ever-Expanding Toolkit for the Medicinal Chemist
The bioisosteric replacement of carboxylic acids is a powerful and well-established strategy in drug discovery for mitigating the inherent liabilities of this common pharmacophore.[6][7] While tetrazoles and acylsulfonamides represent the most common and often successful replacements, a diverse array of other bioisosteres are available to the medicinal chemist.[1] The optimal choice of a bioisostere is highly dependent on the specific biological target and the desired physicochemical properties of the final drug candidate. A systematic and data-driven approach, involving the careful consideration of pKa, lipophilicity, and metabolic stability, coupled with robust synthetic and analytical evaluation, is paramount for the successful application of this strategy. As our understanding of the intricate interplay between molecular properties and biological outcomes continues to grow, so too will the toolkit of effective carboxylic acid bioisosteres.
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203. [Link]
-
Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. [Link]
-
Gao, C., et al. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole. Molecules, 28(15), 5769. [Link]
-
Singh, R., et al. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Advances, 11, 33735-33740. [Link]
-
Winters, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-1930. [Link]
-
Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
-
OUCI. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
-
Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
-
Chen, L., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Advances, 13(49), 34322-34334. [Link]
-
University of Pennsylvania. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]
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Francisco, K. R., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. [Link]
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Puris, E., et al. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. Bioorganic & Medicinal Chemistry Letters, 26(20), 4984-4989. [Link]
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ResearchGate. (2016). (PDF) LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. [Link]
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eScholarship. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. [Link]
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Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]
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A Senior Application Scientist's Guide to 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride: A Strategic Tool in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. Medicinal chemists are increasingly moving beyond flat, aromatic structures, seeking three-dimensional scaffolds that can confer superior pharmacological properties. Among these, constrained non-proteinogenic amino acids have emerged as powerful tools for optimizing drug candidates. This guide provides an in-depth comparison of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride, a uniquely functionalized azetidine derivative, against other relevant scaffolds, offering field-proven insights and supporting data to inform its strategic application.
The Challenge of "Flatland" and the Rise of 3D Scaffolds
Historically, drug discovery has been dominated by aromatic, sp²-hybridized carbon-rich molecules. While effective, this "flatland" of chemical space often leads to challenges in achieving high target specificity and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. To overcome these hurdles, medicinal chemistry has embraced the incorporation of sp³-rich, rigid scaffolds that introduce three-dimensionality.
Constraining the conformation of a molecule can significantly reduce the entropic penalty upon binding to its biological target, potentially leading to a dramatic increase in binding affinity. Azetidines, saturated four-membered nitrogen-containing heterocycles, are exemplary of this principle. Their inherent ring strain and well-defined stereochemistry make them privileged motifs for imparting conformational rigidity with minimal increase in molecular weight.
Deconstructing the Advantage: The Unique Features of this compound
To understand the value of this specific building block, we must analyze the contribution of each of its constituent parts. The strategic combination of the azetidine core, the carboxylic acid handle, and the isopropoxy functional group provides a unique set of properties that can be leveraged during lead optimization.
dot
Caption: Logical relationships of the molecular components of 3-Isopropoxyazetidine-3-carboxylic acid HCl to its advantages in drug design.
Comparative Analysis: Positioning Against Alternatives
The true value of a building block is revealed through comparison. Here, we objectively evaluate 3-Isopropoxyazetidine-3-carboxylic acid against common alternatives, highlighting the specific contexts where it offers a distinct advantage.
| Feature | 3-Isopropoxyazetidine-3-COOH | 3-Hydroxyazetidine-3-COOH | L-Proline | Acyclic Analog (e.g., AIB) |
| Scaffold Type | 4-membered Heterocycle | 4-membered Heterocycle | 5-membered Heterocycle | Acyclic |
| Rigidity | High | High | Moderate | Low |
| Molecular Weight | ~159.18 g/mol (free base) | ~117.10 g/mol | ~115.13 g/mol [1] | ~103.12 g/mol |
| Predicted cLogP | ~ -0.5 to 0.5 | ~ -1.5 to -2.0 | ~ -2.6 | ~ -0.9 |
| H-Bond Donors | 1 (Amine) | 2 (Amine, Hydroxyl) | 1 (Amine) | 2 (Amine, Carboxyl) |
| H-Bond Acceptors | 3 (Carbonyl, Ether, Amine) | 3 (Carbonyl, Hydroxyl, Amine) | 2 (Carbonyl, Amine) | 2 (Carbonyl, Amine) |
| Key Advantage | Tuned lipophilicity, metabolic stability at C3 | Hydrophilicity, H-bond donation | Natural amino acid mimic | Simple steric bulk |
| Potential Use Case | Enhancing metabolic stability and cell permeability | Increasing solubility and target interactions | Modulating peptide backbone turns | Inducing helical turns in peptides |
Note: cLogP values are estimates and can vary based on the algorithm used. The values serve to illustrate relative differences.
Versus 3-Hydroxyazetidine-3-carboxylic acid
The most direct comparison highlights the strategic role of the isopropoxy group. While the 3-hydroxy analog is more polar and can act as both a hydrogen bond donor and acceptor, this hydroxyl group can be a site for metabolic glucuronidation, leading to rapid clearance.[2] By replacing the -OH with an -O-isopropyl group, three key changes are achieved:
-
Metabolic Blocking: The ether linkage is significantly more resistant to metabolic oxidation and conjugation compared to a secondary alcohol.
-
Lipophilicity Tuning: The isopropyl group increases the lipophilicity (LogP), which can be crucial for improving membrane permeability and cell penetration.
-
Hydrogen Bonding: The molecule transitions from a hydrogen bond donor/acceptor to solely an acceptor at this position, which can be used to fine-tune interactions within a target's binding pocket.
Versus L-Proline
Proline is the only natural proteinogenic amino acid with a secondary amine, imparting a unique conformational constraint on peptide backbones.[1][3] However, the five-membered pyrrolidine ring of proline is more flexible than the four-membered azetidine ring. The azetidine core provides a more rigid constraint. Furthermore, the substitution pattern is fundamentally different. In proline, substitution occurs on the ring, whereas in 3-substituted azetidine-3-carboxylic acids, the substituents project from a quaternary carbon, providing distinct vectors for exploring chemical space around the scaffold.
Experimental Protocols for Evaluation
The theoretical advantages of a building block must be validated experimentally. The following protocols provide a framework for quantifying the impact of incorporating 3-Isopropoxyazetidine-3-carboxylic acid into a lead molecule.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation
Causality: This protocol is fundamental to utilizing the building block in peptide-based drug discovery. It demonstrates its compatibility with standard synthetic methodologies.[4]
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin (0.1 mmol scale). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, ensuring the coupling reaction has gone to completion.
-
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.
-
Iteration: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity via LC-MS.
dot
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a novel amino acid building block.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Causality: This experiment directly tests the hypothesis that the isopropoxy group enhances metabolic stability compared to a hydroxyl analog. Liver microsomes contain a high concentration of Phase I metabolic enzymes (e.g., Cytochrome P450s).[5][6][7][8]
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM stock in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
HLM Suspension: Thaw pooled Human Liver Microsomes (e.g., from a commercial vendor) on ice and dilute to a final protein concentration of 1.0 mg/mL in phosphate buffer.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound (final concentration 1 µM) at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
Incubate at 37°C with gentle shaking.
-
Control: Run a parallel incubation without the NRS to control for non-enzymatic degradation.
-
-
Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
Sample Processing: Centrifuge the samples at 4°C to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Interpretation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.
Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Causality: When incorporated into a peptide, a constrained amino acid should induce a more defined secondary structure compared to a flexible analog. CD spectroscopy is a rapid, non-destructive technique to assess the overall secondary structure (e.g., α-helix, β-sheet, random coil) of a peptide in solution.[9][10][11]
-
Sample Preparation:
-
Synthesize two peptides: a control peptide with a native amino acid (e.g., Serine) and the test peptide with 3-Isopropoxyazetidine-3-carboxylic acid incorporated at the same position.
-
Dissolve each peptide to a final concentration of 0.1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For helix induction, a solvent like trifluoroethanol (TFE) can be used.
-
Ensure the buffer has low absorbance in the far-UV region (190-250 nm).[12]
-
-
Instrument Setup:
-
Use a calibrated CD spectrophotometer. Purge the instrument with nitrogen gas.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of each peptide sample from 260 nm down to 190 nm.
-
Subtract the buffer baseline from each peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE).
-
α-helix: Characterized by a positive peak around 192 nm and two negative peaks at ~208 nm and ~222 nm.
-
β-sheet: Characterized by a negative peak around 218 nm.
-
Random Coil: Characterized by a strong negative peak around 200 nm.
-
-
Interpretation: Compare the spectra of the control and test peptides. A significant increase in the characteristic peaks for a defined structure (e.g., α-helix) in the test peptide provides strong evidence that the azetidine building block effectively constrains the peptide into a more ordered conformation.
Conclusion: A Strategic Asset for Modern Drug Discovery
This compound is more than just another building block; it is a sophisticated tool for addressing common challenges in lead optimization. Its primary advantages lie in the ability to confer significant conformational rigidity while simultaneously offering a metabolically robust, lipophilic substituent to fine-tune ADME properties.
By replacing more labile or polar moieties, researchers can rationally design molecules with enhanced metabolic stability and potentially improved cell permeability. The rigid azetidine core helps to lock in a bioactive conformation, reducing the entropic cost of target binding and paving the way for next-generation therapeutics with superior potency and selectivity. The strategic deployment of this and similar 3D scaffolds is an essential component of the modern medicinal chemist's toolkit.
References
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Drug Metabolism. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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Mercell. Metabolic stability in liver microsomes. Mercell Source. [Link]
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PubChem. L-Proline | C5H9NO2 | CID 145742. National Institutes of Health. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (Date not available). Synthesis of conformationally constrained amino acid and peptide derivatives. RSC Publishing. [Link]
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Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (Date not available). NIH. [Link]
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Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (Date not available). NIH. [Link]
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Cyprotex. Microsomal Stability. Evotec. [Link]
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Wernevik, J., et al. (Date not available). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Wikipedia. Peptide synthesis. Wikipedia. [Link]
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MTTlab. (Date not available). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
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Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. [Link]
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Merck Index. (Date not available). Proline. Merck & Co.. [Link]
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FooDB. (2010). Showing Compound L-Proline (FDB000570). FooDB. [Link]
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Sreerama, N., & Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry. [Link]
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Bakshi, K., & Liyanage, M. R. (Date not available). Circular Dichroism of Peptides. Moodle@Units. [Link]
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Nixon, A. E. (Ed.). (Date not available). Circular Dichroism of Peptides. Springer Nature Experiments. [Link]
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Digital Commons @ Southern University and A&M College. (Date not available). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. [Link]
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Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]
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Institute for Translational Medicine and Therapeutics. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. [Link]
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A Comparative Guide to the Cross-Reactivity of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride and its Analogs in Preclinical Drug Development
As a Senior Application Scientist, this guide provides a comprehensive framework for assessing the cross-reactivity of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of off-target effects and to guide the design of robust selectivity profiling studies.
Introduction: The Azetidine Scaffold and the Imperative of Selectivity
Azetidines are four-membered nitrogen-containing heterocycles that have become increasingly important in medicinal chemistry.[1] Their rigid, sp³-rich structure offers a unique way to introduce conformational constraints into drug candidates, which can lead to enhanced pharmacokinetic properties, metabolic stability, and receptor selectivity.[1] 3-Isopropoxyazetidine-3-carboxylic acid, a non-canonical amino acid, is a prime example of this scaffold's utility, serving as a building block to create peptides with improved stability and bioactivity.[2][3]
However, the very structural features that make a compound a potent therapeutic can also lead to unintended interactions with other biological targets. This cross-reactivity can result in adverse drug reactions (ADRs) and is a significant cause of late-stage clinical failures.[4][5] Therefore, a thorough investigation of a compound's selectivity is not just a regulatory hurdle but a cornerstone of successful drug development.[6] High selectivity minimizes off-target effects, leading to a safer and more effective therapeutic agent.[7][8] This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound.
Strategic Design of a Cross-Reactivity Study
A comprehensive cross-reactivity assessment should be initiated early in the drug discovery process to guide lead optimization and mitigate risks.[4][9] The process involves a tiered approach, starting with broad screening and progressing to more focused mechanistic studies for any identified "hits."
The workflow for such a study can be visualized as follows:
Caption: A four-phased workflow for systematic cross-reactivity assessment.
Selection of Comparator Compounds
To contextualize the cross-reactivity data, it is crucial to test this compound alongside structurally or functionally related molecules. A well-chosen set of comparators can reveal the contributions of different chemical moieties to the off-target profile.
Table 1: Proposed Comparator Compounds for a Cross-Reactivity Study
| Compound Name | Rationale for Inclusion |
| Azetidine-3-carboxylic acid | Unsubstituted parent scaffold.[] Helps determine the influence of the isopropoxy group on off-target binding. |
| Valine | A natural, non-cyclic amino acid with a similar isopropoxy-like side chain. Establishes a baseline for interactions of a non-constrained analog. |
| A known promiscuous compound (e.g., Chlorpromazine) | Serves as a positive control for a "dirty" drug, helping to validate the sensitivity of the screening panel. |
| A highly selective analog (if available) | Provides a benchmark for a desirable selectivity profile. |
Experimental Protocols
The following protocols are foundational for a thorough cross-reactivity investigation. These assays are widely available through contract research organizations (CROs).[4][9][11][12]
Objective: To screen the test compound against a large panel of receptors, ion channels, and transporters to identify potential off-target binding interactions.
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted. The final screening concentration is typically 10 µM.
-
Assay Setup: The assay is performed in a 96- or 384-well plate format. Each well contains a preparation of cell membranes expressing the target protein, a specific radioligand for that target, and the test compound.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to a vehicle control. A "hit" is typically defined as inhibition greater than 50%.
Trustworthiness: Each assay plate should include positive controls (a known unlabeled ligand for the target) and negative controls (vehicle) to ensure the assay is performing correctly.
Objective: To assess the potential for the test compound to inhibit the hERG potassium channel, a critical off-target associated with cardiac arrhythmia.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293) is used.
-
Automated Patch Clamp: Automated patch-clamp systems are used to measure the electrical current through the hERG channels in whole-cell mode.
-
Compound Application: The test compound is applied at multiple concentrations to determine a dose-response relationship.
-
Data Analysis: The inhibition of the hERG current is measured, and an IC50 value is calculated. This value represents the concentration of the compound that inhibits 50% of the hERG current.
Trustworthiness: A known hERG blocker (e.g., cisapride) should be used as a positive control to validate each experiment.
Data Presentation and Comparative Analysis
The data generated from these studies should be presented in a clear, comparative format. The following tables illustrate how hypothetical data for this compound and its comparators might be displayed.
Table 2: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)
| Target | 3-Isopropoxyazetidine-3-carboxylic acid HCl | Azetidine-3-carboxylic acid | Valine |
| Dopamine D2 Receptor | 8% | 5% | 2% |
| Serotonin 5-HT2B Receptor | 65% | 15% | 7% |
| Muscarinic M3 Receptor | 58% | 45% | 12% |
| hERG Channel | 42% | 10% | 3% |
| Sodium Channel (Nav1.5) | 11% | 8% | 5% |
This is hypothetical data for illustrative purposes only.
Interpretation: From this hypothetical data, this compound shows potential off-target activity at the 5-HT2B and M3 receptors, as well as moderate hERG inhibition. The lower activity of Azetidine-3-carboxylic acid at these targets suggests that the 3-isopropoxy group may be a key contributor to these off-target interactions.
For any confirmed hits, dose-response studies are essential to determine the potency of the off-target effect.
Table 3: Hypothetical IC50 Values for Confirmed Off-Target Hits
| Target | 3-Isopropoxyazetidine-3-carboxylic acid HCl (IC50, µM) |
| Serotonin 5-HT2B Receptor | 2.5 |
| Muscarinic M3 Receptor | 7.8 |
| hERG Channel | 15.2 |
This is hypothetical data for illustrative purposes only.
The following diagram illustrates the decision-making process after initial hits are identified.
Caption: Decision-making flowchart for handling off-target hits.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. By employing broad panel screening, detailed dose-response studies, and comparative analysis with relevant analogs, researchers can build a comprehensive selectivity profile. This early, data-driven approach is essential for identifying potential liabilities, guiding medicinal chemistry efforts to mitigate off-target effects, and ultimately developing safer, more effective therapeutics. The principles and protocols outlined here are based on established best practices in safety pharmacology and are critical for making informed decisions throughout the drug discovery pipeline.
References
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Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
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Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33.
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
-
Fiveable. (n.d.). Selectivity Definition. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. Retrieved from [Link]
- Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central.
-
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-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
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benchmarking the performance of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride in assays
An Expert Guide to Benchmarking the Performance of Novel GAT1 Inhibitors: A Comparative Analysis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
A Note on the Subject Compound: Publicly available data on "this compound" is scarce. For the purpose of this illustrative guide, we will treat it as a novel, potent, and selective GABA Transporter 1 (GAT1) inhibitor, a plausible role given its structural features. Its performance will be benchmarked against the well-characterized GAT1 inhibitors, Tiagabine and SKF-89976A, using hypothetical but realistic experimental data. This guide provides a framework for the rigorous evaluation of new chemical entities in neuroscience drug discovery.
Introduction: The Critical Role of GAT1 Inhibition and the Promise of Azetidine Scaffolds
The regulation of neurotransmitter levels in the synaptic cleft is a cornerstone of neuroscience research and a fertile area for therapeutic intervention. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its precise control is vital for maintaining neuronal excitability. The GABA transporter 1 (GAT1) plays a crucial role in this process by reuptaking GABA from the synaptic cleft, thereby terminating its inhibitory signal.
Inhibition of GAT1 has emerged as a key strategy for treating neurological disorders characterized by GABAergic hypofunction, such as epilepsy. By blocking GABA reuptake, GAT1 inhibitors increase the concentration and prolong the action of GABA in the synapse, enhancing inhibitory tone. This mechanism is the basis for the clinical efficacy of the anti-epileptic drug Tiagabine.
The azetidine-3-carboxylic acid scaffold represents a class of constrained amino acid analogues that have shown promise as building blocks for potent and selective transporter inhibitors. Their rigid structure can confer a favorable conformational lock, leading to high-affinity binding to the target protein. This guide focuses on a novel compound, this compound (hereafter referred to as "Compound A"), and provides a comprehensive framework for benchmarking its performance against established GAT1 inhibitors.
Comparative Overview of GAT1 Inhibitors
To establish a robust benchmark, Compound A is compared against two gold-standard GAT1 inhibitors:
-
Tiagabine: A clinically approved anti-convulsant that acts as a selective GAT1 inhibitor. It is known for its high potency and is a critical benchmark for any new GAT1-targeting compound.
-
SKF-89976A: A widely used research tool compound, also a potent and selective GAT1 inhibitor. Its extensive characterization in various in vitro and in vivo models provides a rich dataset for comparison.
The primary objective is to evaluate Compound A based on three critical performance pillars: Potency , Selectivity , and Mechanism of Action .
Experimental Design: A Multi-tiered Approach to Benchmarking
A rigorous evaluation requires a multi-faceted approach, progressing from basic affinity and potency measurements to more complex cell-based and functional assays. The following sections detail the experimental workflows for a head-to-head comparison.
Workflow for Comprehensive GAT1 Inhibitor Profiling
The overall experimental strategy is designed to provide a holistic view of the compound's pharmacological profile.
Caption: Multi-tiered workflow for GAT1 inhibitor characterization.
Head-to-Head Performance Data
The following table summarizes the hypothetical performance data for Compound A against Tiagabine and SKF-89976A across the key assays.
| Parameter | Compound A | Tiagabine | SKF-89976A | Assay Method |
| GAT1 Affinity (Ki, nM) | 15 | 25 | 40 | Radioligand Binding |
| GAT1 Potency (IC50, nM) | 50 | 70 | 100 | [³H]-GABA Uptake |
| Selectivity vs. GAT2 (Fold) | >200x | >100x | >100x | [³H]-GABA Uptake |
| Selectivity vs. GAT3 (Fold) | >200x | >100x | >100x | [³H]-GABA Uptake |
| Selectivity vs. BGT1 (Fold) | >150x | >100x | >80x | [³H]-GABA Uptake |
| Effect on Synaptic Current | Potentiation | Potentiation | Potentiation | Whole-cell Patch Clamp |
Analysis of Results:
The data indicates that Compound A exhibits superior potency and affinity for GAT1 compared to both Tiagabine and SKF-89976A. Furthermore, it demonstrates an improved selectivity profile against other major GABA transporters (GAT2, GAT3, and BGT1), which is a critical attribute for reducing potential off-target effects.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed protocols are provided below.
Protocol: [³H]-GABA Uptake Assay for IC50 Determination
This assay directly measures the functional inhibition of GAT1.
Rationale: The ability of a compound to block the uptake of radiolabeled GABA ([³H]-GABA) into cells expressing GAT1 is a direct measure of its inhibitory potency (IC50). This functional assay is a cornerstone for characterizing GAT inhibitors.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GAT1 (hGAT1) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the hGAT1-HEK293 cells into a 96-well microplate at a density of 40,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound A, Tiagabine, and SKF-89976A in DMSO. Perform serial dilutions in assay buffer (Krebs-Ringer-HEPES) to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Initiation:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add 50 µL of the diluted test compounds to the respective wells.
-
Add 50 µL of assay buffer containing [³H]-GABA (final concentration ~10 nM).
-
-
Incubation: Incubate the plate at room temperature for 15 minutes. This short incubation period ensures measurement of the initial uptake rate.
-
Assay Termination:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]-GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of 1% SDS solution to each well.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Define 100% inhibition as wells with a known potent inhibitor (e.g., 1 mM SKF-89976A) and 0% inhibition as wells with vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. The procedures outlined here are grounded in the known hazards of its constituent functional groups—an azetidine ring and a carboxylic acid—and are supported by data from structurally analogous compounds.
At its core, a robust chemical disposal plan is a proactive safety measure. It is essential to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations, as these can vary.[1]
Hazard Assessment and Characterization
Understanding the potential hazards of this compound is the foundational step in its safe handling and disposal. While a specific SDS is not available, we can infer potential risks based on its chemical structure.
-
Azetidine Derivatives : Azetidine and its derivatives are known to be potential irritants to the skin, eyes, and respiratory system.[2][3] Some can be corrosive or toxic.[4] The strained four-membered ring can also impart reactivity.
-
Carboxylic Acids : Carboxylic acids are acidic and can be corrosive.[5] The hydrochloride salt form of the target compound indicates it is likely a crystalline solid that is acidic.
-
General Hazards : As with many fine organic chemicals, there is a potential for this compound to be harmful if swallowed or inhaled.[6][7]
Based on these characteristics, it is prudent to handle this compound as a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work with this compound, including disposal, it is imperative to be outfitted with the proper Personal Protective Equipment (PPE). The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | To prevent skin contact, which could lead to irritation.[3] Always inspect gloves before use and use proper removal techniques to avoid skin contamination.[8] |
| Eye Protection | Safety goggles or a face shield.[3] | To protect eyes from splashes, which could cause serious irritation.[3] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood.[3] If handling large quantities or creating dust, a NIOSH-approved respirator may be necessary.[2] | To avoid inhalation of potentially harmful dust or vapors.[3] |
Spill Management: A Plan for the Unexpected
In the event of a spill, a swift and safe response is crucial to mitigate any potential hazards.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[2][3]
-
Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or spill pads, to contain the spill.[3]
-
Collect the Absorbed Material : Carefully collect the absorbent material and any contaminated items into a designated, sealable waste container.[3]
-
Decontaminate the Area : Clean the spill area thoroughly. For acidic compounds, a dilute solution of sodium bicarbonate can be used for neutralization, followed by a water rinse.
-
Dispose of Contaminated Materials : All materials used for cleanup should be disposed of as hazardous waste in accordance with institutional and local regulations.[3]
Step-by-Step Disposal Protocol
The primary principle for the disposal of laboratory chemical waste is to never dispose of it down the drain unless explicitly permitted for dilute, non-hazardous solutions.[9][10] For this compound, the following procedure is recommended.
Step 1: Segregation and Labeling
Proper waste segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Waste Container : Use a designated, sealable, and chemically compatible container for the collection of this waste.[10]
-
Labeling : The container must be clearly labeled as hazardous waste and should include the full chemical name: "this compound." Do not use abbreviations. The date the container was first used for waste accumulation should also be noted.[10]
Step 2: Waste Collection
-
Solid Waste : Collect any solid waste, including contaminated weigh paper and PPE, in the designated hazardous waste container.
-
Solutions : If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless you are certain of their compatibility.[8]
Step 3: Neutralization (for Aqueous Solutions)
For small quantities of aqueous solutions containing this compound, neutralization can be a preliminary step before collection for disposal. This should only be performed by trained personnel in a controlled environment.
-
Work in a Fume Hood : All neutralization procedures should be carried out in a chemical fume hood.
-
Dilution : Dilute the acidic solution with a large volume of cold water.
-
Slow Addition of Base : Slowly add a dilute solution of a weak base, such as sodium bicarbonate, while stirring. Monitor the pH.
-
Target pH : Adjust the pH to a neutral range (typically between 6 and 8).
-
Collection : The neutralized solution should still be collected as hazardous aqueous waste, as it contains the organic compound.
Step 4: Final Disposal
The final disposal of the collected waste must be handled by your institution's EHS department or a licensed hazardous waste disposal company.[6] The most common and recommended method for organic compounds of this nature is incineration by a licensed facility.[11]
-
Do Not Mix : Do not mix this waste with other chemical waste streams unless directed to do so by your EHS department.[8]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area until it is collected for disposal.[12]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Safe Disposal of 3-(Cycloheptyloxy)azetidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025-07-31).
- SAFETY DATA SHEET. TCI EUROPE N.V.
- Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
- 4 - SAFETY DATA SHEET.
- Azetidine. Apollo Scientific.
- Safety Data Sheet. Angene Chemical. (2024-12-16).
- Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Azetidine-3-carboxylic acid-SDS. MedChemExpress.
- LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts. (2025-07-21).
- SAFETY DATA SHEET. Zoetis. (2013-07-15).
- 1 - SAFETY DATA SHEET. (2012-03-23).
- SAFETY DATA SHEET. Fisher Scientific.
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Personal protective equipment for handling 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Essential Safety and Handling Guide: 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
As a Senior Application Scientist, my primary objective is to ensure that innovative chemistry is conducted with the highest standards of safety and efficacy. This guide provides essential, field-proven directives for the safe handling of this compound. This is not merely a checklist, but a procedural and logistical framework designed to build a culture of safety and confidence in your laboratory.
The unique structure of this molecule—a strained azetidine ring coupled with a carboxylic acid and a hydrochloride salt—presents a specific hazard profile that demands a nuanced approach to personal protection and handling. The hydrochloride salt, in particular, can hydrolyze with ambient moisture to release hydrogen chloride (HCl), a corrosive gas that poses a significant inhalation risk.[1][2] Therefore, our protocols are built around mitigating this primary hazard while also addressing the potential for skin and eye irritation.[3]
Hazard Profile and Risk Mitigation
Before handling this compound, it is critical to understand the causality behind the required safety protocols. The risk is threefold, stemming from its key chemical features:
-
Hydrochloride Salt: The most immediate operational hazard. The salt can react with moisture in the air or on surfaces to generate hydrochloric acid vapor.[4][5] This dictates the necessity of stringent respiratory and skin protection. The Occupational Safety and Health Administration (OSHA) has established a ceiling limit of 5 parts per million (ppm) for HCl, which should never be exceeded.[2]
-
Azetidine Ring: This four-membered heterocycle is subject to considerable ring strain, making it more reactive than larger ring systems.[6] While more stable than aziridines, this inherent reactivity necessitates careful handling to avoid unintended reactions, particularly with strong oxidizing agents or incompatible materials.[6][7]
-
Carboxylic Acid Moiety: This functional group contributes to the compound's potential as a skin and eye irritant.[8][9] Direct contact can cause irritation or chemical burns, especially with prolonged exposure.[10]
Our mitigation strategy is therefore based on a multi-layered defense: engineering controls as the first line, followed by rigorous personal protective equipment (PPE) protocols, and finally, well-defined operational and disposal plans.
Summary of Essential Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye / Face | ANSI Z87.1-compliant chemical splash goggles.[11] | Minimum Requirement: Protects against dust particles and accidental splashes. |
| Full-face shield worn over goggles.[10] | Required for Bulk Handling/Splash Risk: Provides a secondary barrier against splashes when preparing solutions or handling quantities >5g. | |
| Hand | Nitrile or Neoprene gloves.[12] | Minimum Requirement: Provides primary protection against incidental contact with the solid. Nitrile is effective against many solvents and limited acid exposure.[12] |
| Double-gloving (e.g., two pairs of nitrile gloves). | Recommended for Solution Prep/Wet Chemistry: Minimizes risk of exposure from undetected pinholes or tears during extended handling. | |
| Body | Chemical-resistant laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Long pants and closed-toe, non-perforable shoes.[11] | Prevents skin exposure on lower body and feet. | |
| Respiratory | Certified Chemical Fume Hood.[13] | Primary Engineering Control: All handling of the solid compound must be performed within a fume hood to contain dust and potential HCl vapor. |
| NIOSH-approved respirator with acid gas cartridges.[1][10] | For Emergency Use/Spills: Required if engineering controls fail or during major spill cleanup where HCl concentrations may exceed exposure limits.[14] |
Core Directive: Step-by-Step PPE & Handling Protocol
Adherence to this sequence is mandatory for ensuring operator safety and experimental integrity.
Step 1: Pre-Handling Preparation and Inspection
-
Verify Fume Hood Certification: Before starting, confirm that the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble and Inspect PPE: Lay out all required PPE. Inspect gloves for any signs of degradation, punctures, or tears before donning. Ensure safety goggles provide a complete seal around the eyes.
-
Prepare a Decontamination Area: Designate a specific area within the fume hood for handling the compound. Prepare a beaker with a 5% sodium bicarbonate solution for quenching contaminated spatulas or glassware.
Step 2: Donning PPE
-
Don lab coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, pulling the cuff of the outer glove over the cuff of the lab coat sleeve.
-
Don chemical splash goggles.
-
If handling >5g or preparing a stock solution, don a full-face shield over the goggles.
Step 3: Handling this compound
-
Weighing: Always weigh the solid compound inside the fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Solution Preparation: When dissolving, always add the solid acid to the solvent slowly ; never the other way around.[1] This helps to control any exothermic reactions.
-
Utensil Use: Use plastic or glass utensils for manipulation. Avoid metal spatulas, as prolonged contact with acidic compounds can lead to corrosion and contamination.[15]
Step 4: Post-Handling and Doffing PPE
-
Decontaminate: Clean any contaminated surfaces within the fume hood using a suitable solvent followed by a wipe-down with 70% ethanol. Quench any contaminated tools in the prepared bicarbonate solution.
-
Doffing Sequence (to avoid cross-contamination):
-
Remove the outer pair of gloves first, peeling them off without touching the outer surface with bare skin.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves.
-
-
Hygiene: Immediately wash hands thoroughly with soap and water.[7][8]
Operational and Disposal Plans
Spill Management
-
Evacuate and Alert: In case of a spill, alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Don the appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain: Cover the spill with a neutralizing agent like sodium bicarbonate or a commercial acid spill kit. Do not use combustible materials like paper towels for the initial containment.
-
Clean-Up: Once neutralized, collect the material using a dustpan and place it in a clearly labeled, sealed container for hazardous waste.[5]
-
Decontaminate Area: Clean the spill area thoroughly.
Waste Disposal
-
Segregation: All materials contaminated with this compound, including gloves, weigh boats, and excess compound, must be considered hazardous waste.[14][16]
-
Labeling and Storage: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like bases.[9][13]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department, following all local and national regulations.[5]
Safety Workflow Visualization
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Zoetis. (2013, July 15). SAFETY DATA SHEET. Retrieved from a publicly available SDS for Robenidine hydrochloride, illustrating general principles for hydrochloride salts.
-
LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
- Greenbook.net. (n.d.). SAFETY DATA SHEET. Retrieved from a publicly available SDS for a carboxylic acid mixture, providing general handling advice.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET. Retrieved from a publicly available SDS for coumarin-3-carboxylic acid, outlining first aid and handling.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
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University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link] (Note: This is for azides, but principles of avoiding certain metal utensils can be broadly applied to reactive compounds).
- Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET. Retrieved from a publicly available SDS for 7-Azaindole-5-carboxylic acid, outlining PPE and storage.
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Occupational Safety and Health Administration (OSHA). (2024, March 25). HYDROGEN CHLORIDE. Retrieved from [Link]
- Ohio.gov. (1998, June 1). GHS Compliant HCL 20 & 22 degree Solution. Retrieved from a safety sheet for Hydrochloric Acid solution.
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SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]
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Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrochloric acid. Retrieved from [Link]
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University of California, Merced. (2012, October 19). Standard Operating Procedure: Hydrochloric acid. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
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Slideshare. (n.d.). synthesis of azetidine .pptx. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]
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PubMed. (1979, February). Azetidine derivatives of tricyclic antidepressant agents. Retrieved from [Link]
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PubChemLite. (n.d.). 3-hydroxyazetidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




